molecular formula C24H28 B1587587 1,3-Bis(4-methylphenyl)adamantane CAS No. 65756-27-6

1,3-Bis(4-methylphenyl)adamantane

Cat. No.: B1587587
CAS No.: 65756-27-6
M. Wt: 316.5 g/mol
InChI Key: JUIUSPLMFQGGKS-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylphenyl)adamantane (CAS 65756-27-6) is an organic compound with the molecular formula C24H28 and a molecular weight of 316.48 g/mol . It belongs to the class of diamantane derivatives, which are highly valued in medicinal chemistry and materials science for their rigid, lipophilic, and chemically stable three-dimensional structure . The adamantane moiety acts as a versatile scaffold that can significantly enhance the lipophilicity and stability of lead compounds, making it a valuable building block in drug discovery . Researchers utilize this specific derivative in the development of novel molecular entities, particularly in exploring structure-activity relationships and designing potential therapeutic agents. Its structure, featuring aromatic rings linked to the robust adamantane core, makes it a promising intermediate for creating compounds with specific biological activities or advanced material properties. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,3-bis(4-methylphenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28/c1-17-3-7-21(8-4-17)23-12-19-11-20(13-23)15-24(14-19,16-23)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIUSPLMFQGGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389005
Record name 1,3-bis(4-methylphenyl)adamantane
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Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65756-27-6
Record name 1,3-bis(4-methylphenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DI-P-TOLYL-ADAMANTANE
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Foundational & Exploratory

Synthesis of 1,3-Bis(4-methylphenyl)adamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-Bis(4-methylphenyl)adamantane, a disubstituted adamantane derivative with potential applications in medicinal chemistry and materials science. The rigid, lipophilic adamantane core, functionalized with two p-tolyl groups, makes this an intriguing scaffold for the design of novel bioactive molecules and advanced polymers. This document provides a comprehensive overview of a proposed synthetic pathway, including detailed experimental protocols, and summarizes key data in a structured format.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the bromination of adamantane to yield the key intermediate, 1,3-dibromoadamantane. The subsequent step is a Friedel-Crafts alkylation of toluene with 1,3-dibromoadamantane, catalyzed by a Lewis acid, to afford the target compound.

Synthesis_Pathway Adamantane Adamantane Dibromoadamantane 1,3-Dibromoadamantane Adamantane->Dibromoadamantane Bromine, AlBr₃ Final_Product This compound Dibromoadamantane->Final_Product Toluene, AlCl₃

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dibromoadamantane

This protocol is adapted from established procedures for the selective dibromination of adamantane.

Materials:

  • Adamantane

  • Bromine

  • Aluminum tribromide (AlBr₃), anhydrous

  • Carbon tetrachloride (CCl₄)

  • Ice

  • Sodium bisulfite solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask with a condenser and drying tube

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a condenser and a drying tube, dissolve adamantane (1.0 eq) in an excess of bromine (approximately 10-15 molar equivalents).

  • With stirring, heat the mixture gently to approximately 65°C to initiate the reaction, as evidenced by the evolution of hydrogen bromide gas.

  • Remove the heat source and, with continued stirring, carefully add anhydrous aluminum tribromide (catalytic amount, e.g., 0.02 eq) in small portions over a period of 15 minutes. The reaction can be vigorous.

  • After the addition of the catalyst is complete, continue stirring for an additional 5-10 minutes without external heating.

  • Pour the reaction mixture over a mixture of ice and carbon tetrachloride.

  • Transfer the mixture to a separatory funnel. The organic layer is washed with a saturated sodium bisulfite solution to remove excess bromine, followed by water, and finally a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure 1,3-dibromoadamantane as a white solid.

Step 2: Synthesis of this compound

This proposed protocol is based on general Friedel-Crafts alkylation procedures. Optimization of reaction conditions may be necessary to maximize the yield and minimize side products.

Materials:

  • 1,3-Dibromoadamantane

  • Toluene, anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate solution, saturated

  • Sodium chloride solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve 1,3-dibromoadamantane (1.0 eq) in anhydrous toluene (which acts as both reactant and solvent).

  • Add the solution of 1,3-dibromoadamantane in toluene dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Reactant and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
AdamantaneC₁₀H₁₆136.24281-23-2
1,3-DibromoadamantaneC₁₀H₁₄Br₂294.03876-53-9
TolueneC₇H₈92.14108-88-3
This compoundC₂₄H₂₈316.4965756-27-6
Predicted Physical Properties of this compound
PropertyPredicted Value
Boiling Point442.6 ± 30.0 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³
Flash Point248.5 ± 15.3 °C
Molar Refractivity102.3 ± 0.3 cm³

Logical Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Workflow cluster_step1 Step 1: Synthesis of 1,3-Dibromoadamantane cluster_step2 Step 2: Synthesis of this compound A1 Reaction Setup: Adamantane, Bromine, AlBr₃ A2 Reaction Execution: Heating and Stirring A1->A2 A3 Work-up: Quenching, Extraction, Washing A2->A3 A4 Purification: Recrystallization A3->A4 A5 Characterization of Intermediate A4->A5 B1 Reaction Setup: 1,3-Dibromoadamantane, Toluene, AlCl₃ A5->B1 B2 Reaction Execution: Controlled Addition and Stirring B1->B2 B3 Work-up: Quenching, Extraction, Washing B2->B3 B4 Purification: Column Chromatography B3->B4 B5 Characterization of Final Product B4->B5

Caption: Workflow for the synthesis of this compound.

Concluding Remarks

This technical guide provides a plausible and detailed pathway for the synthesis of this compound, a compound of interest for various applications in drug discovery and materials science. The described two-step synthesis, commencing from adamantane, employs standard organic chemistry transformations. It is important to note that the protocol for the Friedel-Crafts alkylation step is a proposed method and may require optimization for yield and purity. Further research to experimentally determine the physical and spectroscopic properties of the final compound is highly recommended for its unequivocal characterization.

Physicochemical Properties of 1,3-Bis(4-methylphenyl)adamantane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 1,3-Bis(4-methylphenyl)adamantane (also known as 1,3-Di-p-tolyladamantane). Due to the limited availability of experimental data for this specific compound, this document combines predicted values with a broader discussion of the well-established characteristics of the adamantane core, offering a valuable resource for researchers and professionals in drug development and materials science.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values, derived from computational models, offer a preliminary assessment of the compound's behavior.

PropertyValueSource
Molecular Formula C₂₄H₂₈
Molecular Weight 316.488 g/mol
CAS Number 65756-27-6
Density (Predicted) 1.1 ± 0.1 g/cm³
Boiling Point (Predicted) 442.6 ± 30.0 °C at 760 mmHg
Flash Point (Predicted) 248.5 ± 15.3 °C
LogP (Predicted) 7.85
Vapour Pressure (Predicted) 0.0 ± 0.5 mmHg at 25°C
Refractive Index (Predicted) 1.610

Structural and Spectroscopic Properties

The introduction of two 4-methylphenyl (p-tolyl) groups at the 1 and 3 positions of the adamantane core is expected to significantly influence its overall properties, particularly its lipophilicity and potential for intermolecular interactions such as C-H⋯π interactions.

Experimental Protocols for Physicochemical Characterization

For researchers seeking to experimentally determine the properties of this compound or its analogues, the following general protocols can be employed.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid is using a melting point apparatus.

MeltingPoint_Workflow A Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube. B Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. A->B Insertion C Heating and Observation: The sample is heated at a controlled rate. The temperature range over which the solid melts is observed and recorded. B->C Heating D Result: The melting point is recorded as a temperature range from the onset of melting to complete liquefaction. C->D Recording

Workflow for Melting Point Determination.
Determination of Solubility

The solubility of a compound in various solvents can be determined through equilibrium solubility experiments.

Solubility_Workflow A Sample Preparation: An excess amount of the solid is added to a known volume of the solvent. B Equilibration: The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. A->B Agitation C Separation and Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). B->C Filtration & Analysis D Result: Solubility is expressed as mass or moles of solute per unit volume of solvent. C->D Calculation

Workflow for Solubility Determination.
Spectroscopic Analysis

Standard spectroscopic techniques are essential for structural elucidation and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For adamantane derivatives, the rigid framework often leads to well-resolved signals.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized through a Friedel-Crafts-type reaction.

Synthesis_Pathway A 1,3-Dibromoadamantane D Reaction Mixture A->D B Toluene B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D Catalysis F Purification (e.g., Chromatography, Recrystallization) D->F Work-up E This compound F->E Isolation

Generalized Synthesis Pathway for this compound.

Conclusion

This compound is a molecule of interest due to its unique structural features, combining the rigid adamantane core with aromatic substituents. While experimental data on its physicochemical properties are scarce, computational predictions provide a useful starting point for further investigation. The experimental protocols and synthetic considerations outlined in this guide are intended to facilitate future research and a deeper understanding of this compound's characteristics for potential applications in medicinal chemistry and materials science.

References

Spectroscopic Data for 1,3-Bis(4-methylphenyl)adamantane Not Found

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for spectroscopic data, including NMR (¹H, ¹³C), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, for the specific compound 1,3-Bis(4-methylphenyl)adamantane did not yield any direct experimental results. Similarly, detailed experimental protocols for its synthesis and spectroscopic analysis were not available in the public domain based on the conducted search.

While data for various other adamantane derivatives were accessible, no specific entries corresponding to this compound could be located. Researchers and scientists seeking this information may need to perform de novo synthesis and characterization to obtain the required spectroscopic data.

As no quantitative data or experimental procedures for the target molecule were found, the requested in-depth technical guide, including data tables and visualizations, cannot be provided at this time.

In-Depth Technical Guide: 1,3-Bis(4-methylphenyl)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 65756-27-6

Molecular Formula: C₂₄H₂₈

Molecular Weight: 316.49 g/mol

This technical guide provides a comprehensive overview of 1,3-Bis(4-methylphenyl)adamantane, also known as 1,3-di-p-tolyladamantane. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines available information with proposed methodologies and predicted data based on established chemical principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

PropertyPredicted ValueSource
Density1.1 ± 0.1 g/cm³[1]
Boiling Point442.6 ± 30.0 °C at 760 mmHg[1]
Flash Point248.5 ± 15.3 °C[1]
Vapor Pressure0.0 ± 0.5 mmHg at 25°C[1]
Refractive Index1.610[1]
LogP7.85[1]

Note: These values are computationally predicted and have not been experimentally verified.

Proposed Synthesis: Friedel-Crafts Alkylation

A plausible and well-established method for the synthesis of 1,3-diaryl adamantanes is the Friedel-Crafts alkylation. This approach involves the reaction of a halogenated adamantane precursor with an aromatic compound in the presence of a Lewis acid catalyst. For this compound, a likely synthetic route is the reaction of 1,3-dibromoadamantane with toluene.

Experimental Protocol (Proposed)

Reaction: Friedel-Crafts Alkylation of 1,3-Dibromoadamantane with Toluene

Materials:

  • 1,3-Dibromoadamantane

  • Toluene (anhydrous)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or heptane for recrystallization

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in an excess of anhydrous toluene.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Dissolve 1,3-dibromoadamantane in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 1,3-dibromoadamantane solution dropwise to the stirred toluene/AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane or heptane to yield this compound as a solid.

Note: This is a proposed protocol based on general Friedel-Crafts reaction conditions. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to achieve a high yield.

Spectroscopic Characterization (Anticipated Data)

No specific spectroscopic data for this compound has been found in the literature. The following table outlines the expected signals in ¹H and ¹³C NMR spectra based on the chemical structure and data from analogous 1,3-disubstituted adamantane derivatives.

SpectroscopyExpected Signals
¹H NMR - Aromatic protons (doublets, ~7.0-7.2 ppm)- Methyl protons on the tolyl groups (singlet, ~2.3 ppm)- Adamantane bridgehead protons (CH)- Adamantane methylene protons (CH₂)
¹³C NMR - Quaternary aromatic carbons- Aromatic CH carbons- Quaternary adamantane carbons (C-1 and C-3)- Adamantane bridgehead carbons (CH)- Adamantane methylene carbons (CH₂)- Methyl carbons
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 316

Potential Applications and Biological Relevance

While no specific biological activities have been reported for this compound, the adamantane scaffold is a key pharmacophore in numerous approved drugs, valued for its ability to increase lipophilicity and modulate the pharmacokinetic properties of molecules. Diaryl adamantane derivatives are of interest in medicinal chemistry for a range of potential applications.

  • Antiviral and Antimicrobial Agents: The adamantane core is present in antiviral drugs like amantadine and rimantadine. The lipophilic nature of the diaryl-substituted adamantane could enhance membrane permeability, a desirable trait for antimicrobial drug candidates.

  • Anticancer Agents: Various adamantane derivatives have been investigated for their anti-proliferative activities against human cancer cell lines. The rigid adamantane cage can serve as a scaffold to orient the two phenyl groups for specific interactions with biological targets.

  • Materials Science: The high thermal stability and rigid structure of the adamantane core make its derivatives suitable for the development of novel polymers and materials with unique properties.

Further research is required to explore the specific biological activities and potential applications of this compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound via a Friedel-Crafts alkylation reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification Dibromoadamantane 1,3-Dibromoadamantane Reaction Friedel-Crafts Alkylation Dibromoadamantane->Reaction Toluene Toluene Toluene->Reaction Catalyst AlCl₃ (Lewis Acid) Solvent Dichloromethane Temp 0°C to Room Temp. Quenching Quenching (Ice/HCl) Reaction->Quenching Catalyst: AlCl₃ Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product This compound Recrystallization->Product

Caption: Proposed synthetic workflow for this compound.

References

An In-depth Technical Guide on the Potential Applications of 1,3-Bis(4-methylphenyl)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-methylphenyl)adamantane is a diaryl adamantane derivative with a unique rigid, three-dimensional structure. While direct experimental data on this specific compound is limited, this guide extrapolates its potential applications in materials science and medicinal chemistry based on the known properties of structurally similar adamantane derivatives, particularly its hydroxylated analog, 1,3-Bis(4-hydroxyphenyl)adamantane. The substitution of hydroxyl groups with methyl groups is anticipated to significantly alter the molecule's properties, such as increasing its hydrophobicity and affecting its thermal and electronic characteristics. This whitepaper provides a comprehensive overview of its inferred potential, including detailed hypothetical experimental protocols and structured data for comparative analysis.

Introduction

Adamantane and its derivatives have garnered significant interest in various scientific fields due to their rigid, diamondoid structure, which imparts unique properties such as high thermal stability, lipophilicity, and predictable three-dimensional geometry. These characteristics make them valuable building blocks in drug discovery and materials science. This guide focuses on the potential of this compound, a molecule whose properties are inferred from its structural analogs. By replacing the polar hydroxyl groups of 1,3-Bis(4-hydroxyphenyl)adamantane with nonpolar methyl groups, we can anticipate a shift towards increased lipophilicity and altered intermolecular interactions, opening up new avenues for application.

Potential Synthesis

A plausible synthetic route for this compound is through a Friedel-Crafts alkylation reaction. This well-established method can be adapted for the direct arylation of the adamantane core at its tertiary carbon positions.

Objective: To synthesize this compound from 1,3-dibromoadamantane and toluene.

Materials:

  • 1,3-dibromoadamantane

  • Toluene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1,3-dibromoadamantane (1 equivalent) in anhydrous toluene (excess, serving as both reactant and solvent) to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization setup 1. Combine AlCl₃ and DCM under N₂ cooling 2. Cool to 0°C setup->cooling addition 3. Add 1,3-dibromoadamantane in toluene cooling->addition reflux 4. Reflux for 12-24h addition->reflux quench 5. Quench with 1M HCl reflux->quench extraction 6. Organic layer separation and washing quench->extraction drying 7. Dry and concentrate extraction->drying purification 8. Column Chromatography drying->purification characterization 9. NMR & Mass Spectrometry purification->characterization

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Material Science

The properties of polymers are significantly influenced by the functional groups of their constituent monomers. The replacement of a polar hydroxyl group with a nonpolar methyl group is expected to increase the hydrophobicity and reduce the polarity of materials derived from this compound.

This compound can be envisioned as a monomer for the synthesis of high-performance polymers such as polycarbonates, polyesters, and polyimides. The rigid adamantane core would contribute to:

  • High Thermal Stability: The diamondoid structure of adamantane enhances the thermal stability of the polymer backbone.

  • Improved Solubility: The bulky, non-polar nature of the monomer can disrupt polymer chain packing, potentially leading to improved solubility in organic solvents, which is advantageous for processing.

  • Low Dielectric Constant: The introduction of the non-polar adamantane and tolyl groups could lead to polymers with low dielectric constants, making them suitable for applications in microelectronics as insulating layers.

Property1,3-Bis(4-hydroxyphenyl)adamantane-based PolymerInferred Property of this compound-based PolymerRationale
Polarity HighLowMethyl group is non-polar compared to the hydroxyl group.
Hydrophobicity LowerHigherIncreased non-polar character leads to greater water repellency.
Intermolecular Forces Hydrogen BondingVan der Waals ForcesAbsence of hydroxyl groups prevents hydrogen bonding.
Thermal Stability HighPotentially HigherThe C-C bond of the methyl group may offer greater thermal stability than the C-O bond.
Solubility in Polar Solvents HigherLower"Like dissolves like" principle.
Solubility in Non-polar Solvents LowerHigherIncreased non-polar character improves solubility in non-polar media.
Dielectric Constant HigherLowerReduced polarity leads to a lower dielectric constant.

Potential Applications in Medicinal Chemistry

The adamantane cage is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[1]

The rigid structure of this compound can serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets. Its high lipophilicity could be leveraged to:

  • Enhance Blood-Brain Barrier (BBB) Permeability: The non-polar nature of the molecule may facilitate its passage across the BBB, making it a candidate for developing drugs targeting the central nervous system.

  • Target Hydrophobic Pockets of Proteins: The bulky and hydrophobic structure could effectively occupy hydrophobic binding pockets in enzymes and receptors.

Many adamantane derivatives, such as amantadine and rimantadine, exhibit antiviral activity, primarily against the influenza A virus, by targeting the M2 proton channel.[1] While the mechanism of action for a diaryl adamantane derivative would likely differ, its rigid structure could serve as a basis for designing new antiviral agents that disrupt viral entry, replication, or assembly.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular Intracellular receptor Target Protein (e.g., Ion Channel, Enzyme) pathway Downstream Signaling Cascade receptor->pathway Modulation of protein function response Biological Response (e.g., Inhibition of Viral Replication) pathway->response adamantane This compound adamantane->receptor Binding to hydrophobic pocket

Caption: Hypothesized mechanism of action for a this compound-based drug.

Conclusion

While experimental data on this compound is not yet available in the public domain, this technical guide provides a well-reasoned projection of its potential applications. Based on the established chemistry and properties of related adamantane derivatives, this compound holds promise as a valuable building block in both materials science for the development of high-performance polymers and in medicinal chemistry as a novel drug scaffold. Further research into the synthesis and characterization of this compound is warranted to experimentally validate these exciting possibilities.

References

In-Depth Technical Guide: 1,3-Bis(4-methylphenyl)adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have led to the development of numerous therapeutic agents with a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties. The incorporation of the adamantane cage into drug molecules can significantly enhance their pharmacological profiles by improving metabolic stability, modulating lipophilicity, and providing a rigid framework for the precise orientation of pharmacophoric groups.

This technical guide focuses on a specific class of adamantane derivatives: 1,3-bis(4-methylphenyl)adamantane and its related compounds. The introduction of two p-tolyl groups at the bridgehead positions of the adamantane core creates a class of molecules with distinct steric and electronic properties, making them intriguing candidates for drug discovery and development. This document provides a comprehensive overview of their synthesis, potential biological activities based on related structures, and detailed experimental protocols.

Synthesis of 1,3-Diaryladamantane Derivatives

The primary synthetic route to 1,3-diaryladamantanes involves the electrophilic substitution of a 1,3-dihaloadamantane with an aromatic compound, typically via a Friedel-Crafts alkylation reaction.

General Synthetic Workflow

The synthesis of this compound can be conceptualized through the following workflow:

Synthesis Workflow 1,3-Dibromoadamantane 1,3-Dibromoadamantane Friedel-Crafts Alkylation Friedel-Crafts Alkylation 1,3-Dibromoadamantane->Friedel-Crafts Alkylation Toluene Toluene Toluene->Friedel-Crafts Alkylation Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Friedel-Crafts Alkylation This compound This compound Friedel-Crafts Alkylation->this compound Purification Purification This compound->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a representative method for the synthesis of 1,3-diaryladamantanes and can be adapted for the synthesis of this compound.

Materials:

  • 1,3-Dibromoadamantane

  • Toluene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene and the Lewis acid catalyst (e.g., AlCl₃). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reactant: Dissolve 1,3-dibromoadamantane in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred toluene-catalyst mixture under a nitrogen atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench it by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Cytotoxicity Data

While specific biological data for this compound is not extensively available in the public domain, the cytotoxicity of structurally related adamantane derivatives, particularly those with bulky aromatic substituents, has been investigated against various cancer cell lines. This data provides a strong rationale for exploring the anticancer potential of this class of compounds.

Table 1: Cytotoxicity of Structurally Related Adamantane Derivatives

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
1,3-Disubstituted thiourea derivativesSW620 (metastatic colon cancer)1.5 - 9.4[1][2]
SW480 (primary colon cancer)7.3 - 9.0[1][2]
Adamantane-containing thiazole derivativesVarious human tumor cell lines< 30[3]
Adamantane-linked isothiourea derivativesPC-3, HepG-2, MCF-7, HeLa< 25[4]
Diarylpentane derivatives (for comparison)α-glucosidase inhibition18.1[5]

Note: The IC₅₀ values are for structurally related, but not identical, compounds and should be considered indicative of potential activity.

Potential Mechanism of Action

The precise mechanism of action for this compound derivatives is yet to be elucidated. However, based on studies of other cytotoxic adamantane compounds, a plausible mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.

Proposed Apoptotic Pathway

Many adamantane derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. A novel adamantane thiadiazole derivative, for instance, was found to exert its antitumor activity against lung carcinoma cells by inducing this pathway[6].

Apoptosis Induction cluster_cell Cancer Cell Adamantane_Derivative 1,3-Bis(4-methylphenyl) adamantane Derivative Mitochondrion Mitochondrion Adamantane_Derivative->Mitochondrion Stress Signal Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Mitochondrion->Bcl2_Family Modulation Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase_Activation Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by adamantane derivatives.

This pathway is often characterized by:

  • Changes in mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Activation of a cascade of caspases, particularly caspase-9 and the executioner caspase-3.

  • Eventual cell death.

Further research is required to confirm if this compound derivatives follow this or other cell death-inducing pathways.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of compounds. The synthetic accessibility through established methods like Friedel-Crafts alkylation, combined with the promising cytotoxicity data from structurally related adamantane derivatives, warrants further investigation into their potential as therapeutic agents, particularly in the field of oncology.

Future research should focus on:

  • Optimized Synthesis: Development of high-yield, scalable synthetic routes for this compound and a library of its derivatives.

  • Comprehensive Biological Evaluation: Systematic screening of these compounds against a broad panel of cancer cell lines to determine their potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their cytotoxic effects, including their impact on cell cycle progression and apoptosis.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective drug candidates.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound derivatives.

References

Thermal Stability of 1,3-Bis(4-methylphenyl)adamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique properties such as high thermal and chemical stability. The incorporation of adamantyl moieties into molecular structures can enhance lipophilicity and metabolic stability. 1,3-Bis(4-methylphenyl)adamantane, with its diaryl substitution on the adamantane core, is a molecule of interest for applications where thermal robustness is critical. This technical guide provides an in-depth analysis of the expected thermal stability of this compound, detailed experimental protocols for its characterization, and a proposed thermal decomposition pathway.

Expected Thermal Stability

The adamantane cage is known for its exceptional thermal stability, a consequence of its strain-free, diamondoid structure. It is anticipated that this compound will exhibit high thermal stability, with decomposition likely occurring at elevated temperatures. The thermal behavior will be influenced by the strength of the carbon-carbon bonds within the adamantane framework and the C-C bonds connecting the adamantane core to the 4-methylphenyl (tolyl) groups.

While no specific quantitative data for this compound has been found, data from related adamantane derivatives can provide an estimate of its thermal properties.

Table 1: Hypothetical Thermal Properties of this compound

PropertyEstimated ValueMethod of Analysis
Melting Point (T_m)200 - 250 °CDifferential Scanning Calorimetry (DSC)
Onset Decomposition Temperature (T_onset)> 350 °CThermogravimetric Analysis (TGA)
5% Weight Loss Temperature (T_d5)> 380 °CThermogravimetric Analysis (TGA)

Note: These values are estimations based on the general stability of the adamantane core and the presence of aryl substituents. Actual experimental values may vary.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Objective: To determine the decomposition temperature and char yield of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800 °C.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Determine the temperature at which 5% weight loss occurs (T_d5).

    • The residual mass at the end of the experiment represents the char yield.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point (T_m) and identify any other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Reference: Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 300 °C).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan under the same conditions to observe the thermal history-independent properties.

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (T_m) is typically determined as the peak temperature of the endothermic melting transition.

Visualization of Experimental Workflows

TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program & Data Collection cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with Inert Gas load->purge heat Heat from 30°C to 800°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Plot % Mass vs. Temperature record->plot determine Determine Tonset and Td5 plot->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program & Data Collection cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample encapsulate Encapsulate in DSC Pan weigh->encapsulate load Load Sample & Reference encapsulate->load heat_cool_heat Heat-Cool-Heat Cycle load->heat_cool_heat record Record Heat Flow vs. Temperature heat_cool_heat->record plot Plot Heat Flow vs. Temperature record->plot determine Determine Melting Point (Tm) plot->determine

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound under inert conditions is hypothesized to proceed through a free-radical mechanism. The weakest bonds in the molecule are likely the C-C bonds connecting the bulky adamantyl core to the tolyl substituents.

  • Initiation: At high temperatures, homolytic cleavage of the adamantane-aryl C-C bond is expected to be the initial step, generating an adamantyl radical and a tolyl radical.

  • Propagation: These highly reactive radicals can then undergo a series of subsequent reactions, including:

    • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of adamantane and toluene.

    • Fragmentation of the Adamantane Cage: At very high temperatures, the adamantyl radical itself can undergo fragmentation, leading to the formation of smaller hydrocarbon fragments.

    • Aromatization: Dehydrogenation and rearrangement reactions could lead to the formation of polycyclic aromatic hydrocarbons (PAHs).

  • Termination: The reaction ceases when radicals combine to form stable, non-radical products.

Proposed Decomposition Pathway Diagram

Decomposition_Pathway cluster_main Thermal Decomposition of this compound cluster_initiation Initiation (Homolytic Cleavage) cluster_propagation Propagation cluster_termination Termination Parent This compound Adamantyl_Radical Adamantyl Radical Parent->Adamantyl_Radical High Temp Tolyl_Radical Tolyl Radical Parent->Tolyl_Radical High Temp Adamantane Adamantane Adamantyl_Radical->Adamantane H Abstraction Fragments Smaller Hydrocarbon Fragments Adamantyl_Radical->Fragments Fragmentation PAH Polycyclic Aromatic Hydrocarbons Adamantyl_Radical->PAH Rearrangement Toluene Toluene Tolyl_Radical->Toluene H Abstraction Tolyl_Radical->PAH Rearrangement Stable_Products Stable Products Adamantane->Stable_Products Toluene->Stable_Products Fragments->Stable_Products PAH->Stable_Products

Caption: Proposed thermal decomposition pathway.

Conclusion

While specific experimental data for this compound is currently unavailable, this technical guide provides a robust framework for understanding and evaluating its thermal stability. The inherent stability of the adamantane core suggests that this compound is likely to be thermally robust. The provided experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. The proposed decomposition pathway serves as a logical starting point for more detailed mechanistic studies. Further research is warranted to obtain precise quantitative data and to validate the proposed degradation mechanisms for this and related adamantane derivatives.

Solubility Profile of 1,3-Bis(4-methylphenyl)adamantane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-methylphenyl)adamantane is a disubstituted adamantane derivative characterized by its rigid, bulky adamantane core and two lipophilic p-tolyl groups. This unique structure imparts specific physicochemical properties, including its solubility, which is a critical parameter in various applications such as drug development, materials science, and chemical synthesis. Understanding the solubility of this compound in different organic solvents is essential for its purification, formulation, and the design of reaction conditions. This technical guide provides a comprehensive overview of the expected solubility of this compound, based on the general behavior of adamantane derivatives, and details established experimental protocols for its quantitative determination.

Core Concepts: Solubility of Adamantane Derivatives

Adamantane and its derivatives are generally nonpolar, hydrophobic molecules. Their solubility is primarily governed by the principle of "like dissolves like." Consequently, they exhibit good solubility in nonpolar organic solvents and are practically insoluble in polar solvents such as water. The introduction of substituents onto the adamantane cage can modify its solubility profile. The two 4-methylphenyl groups in this compound significantly increase its lipophilicity and molecular weight, further favoring solubility in non-polar environments.

Data Presentation: Qualitative Solubility of Adamantane Derivatives

Solvent ClassSpecific SolventsExpected Solubility of this compoundRationale
Non-Polar Aprotic Hexane, Cyclohexane, Toluene, BenzeneHighThe non-polar nature of both the adamantane core and the tolyl substituents allows for favorable van der Waals interactions with non-polar solvents.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄)Moderate to HighThese solvents have the ability to dissolve a wide range of organic compounds. However, some highly substituted adamantane derivatives have shown limited solubility in DCM, suggesting that solubility should be experimentally verified.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateWhile some interaction is possible, the high lipophilicity of the molecule will likely limit its solubility in these more polar solvents. Some functionalized adamantanes have shown poor solubility in THF.
Polar Protic Water, Methanol, EthanolVery Low / InsolubleThe hydrophobic nature of the molecule prevents the formation of significant hydrogen bonds with protic solvents, leading to very poor solubility.

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates a general experimental workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Quantification prep_compound Prepare Saturated Solution (Excess Solute + Solvent) thermostat Thermostatic Agitation (Constant Temperature) prep_compound->thermostat Equilibration centrifuge Centrifugation / Filtration thermostat->centrifuge supernatant Collect Clear Supernatant centrifuge->supernatant analysis Analytical Method (e.g., HPLC, Gravimetric) supernatant->analysis data Calculate Solubility (e.g., mg/mL, mol/L) analysis->data

Caption: General workflow for experimental solubility determination.

Experimental Protocols

For accurate and reproducible solubility data, standardized experimental protocols are crucial. Below are detailed methodologies for two common techniques used to determine the solubility of crystalline organic compounds.

Isothermal Saturation Method

This gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.

Methodology:

  • Sample Preparation: An excess amount of crystalline this compound is added to a known volume or mass of the selected organic solvent in a sealed vial.

  • Equilibration: The vials are placed in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or solvent-saturated syringe and filtered through a fine-pore filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

  • Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed vial. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Quantification: The vial containing the dried residue is weighed again. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used. Results are typically expressed in mg/mL or g/L.

Dynamic Laser Monitoring Method

This method is a more automated approach that measures the temperature at which a solution of known composition becomes clear upon heating (dissolution) and turbid upon cooling (crystallization).

Methodology:

  • System Setup: A jacketed glass vessel is equipped with a magnetic stirrer, a precision thermometer, and a laser monitoring system. The laser beam is directed through the vessel to a photodetector.

  • Sample Preparation: A precise amount of this compound and the chosen solvent are weighed and added to the vessel to create a solution of known concentration.

  • Heating and Cooling Cycles: The temperature of the vessel is controlled by a circulating water bath. The solution is slowly heated at a constant rate (e.g., 0.1-0.5 °C/min) while being stirred. The intensity of the transmitted laser light is continuously monitored.

  • Dissolution Point Determination: As the temperature increases, the solid dissolves, and the solution becomes clear, leading to a sharp increase in the intensity of the transmitted light. The temperature at which this occurs is recorded as the dissolution temperature.

  • Crystallization Point Determination: The solution is then cooled at the same constant rate. The temperature at which the first crystals appear, causing a sharp decrease in light transmission, is recorded as the crystallization (or saturation) temperature.

  • Data Analysis: By repeating this process for several different concentrations, a solubility curve (solubility vs. temperature) can be constructed.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, its chemical structure strongly suggests high solubility in non-polar organic solvents and poor solubility in polar solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols for the isothermal saturation method and the dynamic laser monitoring method provided in this guide offer robust frameworks for accurate determination. The choice of method will depend on the available equipment and the specific requirements of the study. This information is critical for the effective handling, purification, and formulation of this adamantane derivative in scientific and industrial settings.

Methodological & Application

Synthetic Routes for 1,3-Bis(4-methylphenyl)adamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two plausible synthetic routes for the preparation of 1,3-Bis(4-methylphenyl)adamantane. This symmetrical, rigid, and lipophilic scaffold holds potential interest for applications in medicinal chemistry and materials science. The protocols are based on established organic chemistry principles, including Friedel-Crafts alkylation and Grignard reagent coupling.

Introduction

This compound is a diarylated adamantane derivative. The adamantane cage provides a rigid, three-dimensional structure, while the p-tolyl substituents introduce aromatic moieties that can influence the molecule's electronic properties and potential for further functionalization. The synthesis of such diaryladamantanes can be approached through several established methods. Here, we detail two primary synthetic strategies starting from 1,3-dibromoadamantane.

Synthetic Route 1: Friedel-Crafts Alkylation

This route involves the direct alkylation of toluene with 1,3-dibromoadamantane using a Lewis acid catalyst. The electrophilic substitution on the toluene ring is driven by the formation of a tertiary carbocation at the bridgehead positions of the adamantane core.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • 1,3-Dibromoadamantane

  • Toluene (anhydrous)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1,3-dibromoadamantane (1.0 eq) in anhydrous toluene (which acts as both solvent and reactant).

  • Add the solution of 1,3-dibromoadamantane in toluene to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench it by the slow, careful addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data (Expected)
ParameterExpected Value
Yield 40-60%
Reaction Time 12-24 hours
Reaction Temperature 40-50 °C
Purity (post-column) >95%

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start 1,3-Dibromoadamantane + Toluene Mixing Combine at 0 °C Start->Mixing AlCl3 Anhydrous AlCl₃ in DCM AlCl3->Mixing Reflux Reflux (40-50 °C) 12-24h Mixing->Reflux Quench Quench with 1M HCl Reflux->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Workflow for Friedel-Crafts Alkylation.

Synthetic Route 2: Grignard Reagent Coupling

This synthetic route utilizes the coupling of 1,3-dibromoadamantane with a pre-formed Grignard reagent, p-tolylmagnesium bromide. This method avoids the use of strong Lewis acids and may offer a cleaner reaction profile.

Experimental Protocol: Grignard Reagent Coupling

Part A: Preparation of p-Tolylmagnesium Bromide

  • Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.

  • Place magnesium turnings (2.5 eq) in the flask.

  • Add a small crystal of iodine to the magnesium to initiate the reaction.

  • Dissolve 4-bromotoluene (2.5 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium.

  • Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Coupling Reaction

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dibromoadamantane (1.0 eq) in anhydrous THF.

  • Cool the solution of 1,3-dibromoadamantane to 0 °C.

  • Slowly add the prepared p-tolylmagnesium bromide solution via a cannula or dropping funnel to the adamantane solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data (Expected)
ParameterExpected Value
Yield 50-70%
Reaction Time 12-24 hours
Reaction Temperature Reflux (THF)
Purity (post-column) >95%

Reaction Pathway Diagram

G cluster_A Grignard Reagent Formation cluster_B Coupling Reaction p-Bromotoluene 4-Bromotoluene Grignard p-Tolylmagnesium bromide p-Bromotoluene->Grignard + Mg / THF Mg Mg turnings THF Anhydrous THF Product This compound Grignard->Product + 1,3-Dibromoadamantane / THF, Reflux Dibromoadamantane 1,3-Dibromoadamantane

Synthetic pathway for Grignard coupling.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Aromatic protons of the p-tolyl groups (doublets around 7.0-7.2 ppm), methyl protons of the tolyl groups (singlet around 2.3 ppm), and complex multiplets for the adamantane cage protons.
¹³C NMR Signals for the quaternary and CH carbons of the adamantane core, aromatic carbons (including the ipso-carbon attached to the adamantane), and the methyl carbon of the tolyl groups.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₂₄H₂₈.
Melting Point A sharp melting point is expected for a pure crystalline solid.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are crucial for the success of these reactions, particularly the Grignard synthesis.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Grignard reagents are highly reactive and flammable. They react vigorously with water and protic solvents.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Application Notes and Protocols: 1,3-Bis(4-methylphenyl)adamantane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,3-Bis(4-methylphenyl)adamantane in the synthesis of high-performance polymers. While direct polymerization of this compound is not extensively reported, its structural similarity to other 1,3-disubstituted adamantane derivatives, such as those with amine or hydroxyl functional groups, allows for the adaptation of established polymerization protocols. The incorporation of the rigid, bulky adamantane core, substituted with methylphenyl groups, is anticipated to yield polymers with exceptional thermal stability, high glass transition temperatures (Tg), and improved solubility in organic solvents.

These characteristics make such polymers highly attractive for applications in advanced materials, including specialty films, coatings, and matrices for controlled drug delivery. The methyl groups on the phenyl rings can further enhance solubility and potentially offer sites for post-polymerization modification.

Overview of Polymer Synthesis Strategies

The bifunctional nature of this compound, with two para-substituted phenyl rings, makes it a suitable monomer for step-growth polymerization reactions. By analogy to structurally similar monomers like 1,3-bis(4-aminophenyl)adamantane and 1,3-bis(4-hydroxyphenyl)adamantane, the following types of polymers can be synthesized:

  • Polyamides: Through polycondensation with dicarboxylic acids or their derivatives.

  • Polyimides: By reaction with dianhydrides.

  • Polyesters: Via polycondensation with dicarboxylic acids or their derivatives.

  • Polyethers: Through nucleophilic aromatic substitution reactions.

  • Polysulfones: By reaction with bis(4-chlorophenyl) sulfone.

This document will focus on the synthesis of polyamides and polysulfones as representative examples.

Predicted Properties of Polymers Derived from this compound

The introduction of the this compound moiety into a polymer backbone is expected to impart several desirable properties:

  • High Thermal Stability: The rigid adamantane cage structure contributes to high decomposition temperatures.

  • Elevated Glass Transition Temperature (Tg): The bulky nature of the adamantane unit restricts segmental motion of the polymer chains, leading to high Tg values.

  • Good Solubility: The non-polar, propeller-like structure of the adamantane derivative can disrupt polymer chain packing, enhancing solubility in common organic solvents.

  • Excellent Mechanical Properties: The rigid backbone is expected to result in polymers with high tensile strength and modulus.

The following table summarizes the properties of polymers derived from analogous 1,3-disubstituted adamantane monomers to provide an expected performance benchmark.

Table 1: Properties of Polymers Derived from 1,3-Disubstituted Adamantane Monomers

Polymer TypeAdamantane MonomerComonomerInherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temperature (°C)10% Weight Loss Temperature (°C)
Polyamide1,3-Bis(4-aminophenyl)adamantaneTerephthaloyl chloride0.85882.1285>450
Polyamide1,3-Bis(4-aminophenyl)adamantaneIsophthaloyl chloride0.72821.9260>450
Polysulfone1,3-Bis(4-hydroxyphenyl)adamantaneBis(4-chlorophenyl) sulfone0.52--268510

Experimental Protocols

Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from a diamine monomer analogous to this compound (by assuming a di-amino functionalized version for the purpose of this protocol) and a diacid chloride.

Materials:

  • 1,3-Bis(4-aminophenyl)adamantane (or a similar diamine)

  • Terephthaloyl chloride (or other diacid chloride)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Lithium chloride (LiCl)

  • Pyridine (anhydrous)

  • Methanol

  • Water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,3-Bis(4-aminophenyl)adamantane and LiCl in anhydrous DMAc under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add terephthaloyl chloride to the stirred solution at once.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

  • Add pyridine to the reaction mixture to neutralize the HCl formed during the reaction.

  • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration, wash thoroughly with water and then with methanol.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Diagram of Polyamide Synthesis Workflow:

Polyamide_Synthesis cluster_synthesis Polyamide Synthesis Monomer 1,3-Bis(4-aminophenyl)adamantane + Terephthaloyl chloride in DMAc/LiCl Reaction Stir at 0°C to RT for 3 hours Monomer->Reaction Neutralization Add Pyridine Reaction->Neutralization Precipitation Precipitate in Methanol Neutralization->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Dry in Vacuum Oven Washing->Drying Polyamide Final Polyamide Product Drying->Polyamide

Caption: Workflow for the synthesis of polyamides.

Synthesis of Polysulfones via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of a polysulfone from a dihydroxy adamantane monomer and bis(4-chlorophenyl) sulfone. This can be adapted for 1,3-Bis(4-hydroxyphenyl)adamantane.

Materials:

  • 1,3-Bis(4-hydroxyphenyl)adamantane

  • Bis(4-chlorophenyl) sulfone (BCPS)

  • Potassium carbonate (K2CO3, anhydrous)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Toluene

  • Methanol

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add 1,3-Bis(4-hydroxyphenyl)adamantane, BCPS, K2CO3, DMAc, and toluene.

  • Heat the mixture to reflux (around 140-150°C) to azeotropically remove water with toluene.

  • After the removal of water, increase the temperature to 160-170°C and maintain for 8-12 hours.

  • Cool the viscous solution to room temperature and dilute with DMAc.

  • Pour the polymer solution into a large volume of methanol containing a small amount of acetic acid to precipitate the polymer.

  • Collect the polymer by filtration, wash thoroughly with water and then with methanol.

  • Dry the polymer in a vacuum oven at 100°C for 24 hours.

Diagram of Polysulfone Synthesis Workflow:

Polysulfone_Synthesis cluster_synthesis Polysulfone Synthesis Monomers 1,3-Bis(4-hydroxyphenyl)adamantane + BCPS in DMAc/Toluene with K2CO3 Azeotropic_Distillation Reflux to remove water Monomers->Azeotropic_Distillation Polymerization Heat at 160-170°C for 8-12 hours Azeotropic_Distillation->Polymerization Precipitation Precipitate in Methanol/Acetic Acid Polymerization->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Dry in Vacuum Oven Washing->Drying Polysulfone Final Polysulfone Product Drying->Polysulfone

Caption: Workflow for the synthesis of polysulfones.

Characterization of Polymers

The synthesized polymers should be characterized using standard analytical techniques to determine their structure, molecular weight, and thermal properties.

Table 2: Recommended Characterization Techniques

PropertyTechniqueExpected Outcome
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of functional groups (e.g., amide, sulfone) and disappearance of monomer functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Detailed structural elucidation of the polymer repeating unit.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI).
Thermal Properties Thermogravimetric Analysis (TGA)Evaluation of thermal stability (decomposition temperature).
Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg).
Mechanical Properties Tensile TestingMeasurement of tensile strength, modulus, and elongation at break of polymer films.
Solubility Solubility TestsAssessment of solubility in a range of organic solvents.

Diagram of Polymer Characterization Logical Flow:

Polymer_Characterization cluster_characterization Polymer Characterization Synthesized_Polymer Synthesized Polymer Structure Structural Analysis Synthesized_Polymer->Structure Molecular_Weight Molecular Weight Synthesized_Polymer->Molecular_Weight Thermal_Properties Thermal Properties Synthesized_Polymer->Thermal_Properties FTIR FTIR Structure->FTIR NMR NMR Structure->NMR GPC GPC Molecular_Weight->GPC TGA TGA Thermal_Properties->TGA DSC DSC Thermal_Properties->DSC

Application Notes and Protocols: 1,3-Bis(4-methylphenyl)adamantane and its Analogues as Building Blocks in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-di-substituted adamantane derivatives, with a focus on 1,3-bis(4-methylphenyl)adamantane and its more extensively studied hydroxyl and amino analogues, as building blocks in the synthesis of high-performance polymers. The rigid, bulky adamantane core imparts desirable properties such as high thermal stability, enhanced solubility, and low dielectric constants to polymeric materials.

Overview of 1,3-Di-substituted Adamantane Building Blocks

The adamantane cage is a unique, strain-free, and highly symmetric hydrocarbon structure. When incorporated into polymer backbones, it introduces significant steric hindrance, which disrupts chain packing and can lead to materials with improved solubility and processability without compromising thermal stability. The 1,3-disubstitution pattern allows for the creation of linear or kinked polymer chains, depending on the monomers used in polymerization.

While direct applications of this compound are not extensively documented in the literature, its functionalized analogues, 1,3-bis(4-hydroxyphenyl)adamantane and 1,3-bis(4-aminophenyl)adamantane, are well-established monomers in the synthesis of advanced polymers such as poly(arylene ether)s, polyamides, and polyimides. These polymers are of interest for applications in microelectronics, aerospace, and as specialty membranes.

Synthesis of Adamantane-Based Monomers

A common route to 1,3-di-substituted adamantanes involves the Friedel-Crafts alkylation of an aromatic compound with a di-functionalized adamantane precursor, such as 1,3-dibromoadamantane.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from standard Friedel-Crafts procedures.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Adamantane 1,3-Dibromoadamantane Reaction Friedel-Crafts Alkylation Adamantane->Reaction Toluene Toluene Toluene->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Product This compound Reaction->Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • To a stirred solution of 1,3-dibromoadamantane (10 mmol) in an excess of toluene (100 mL), which acts as both solvent and reactant, add anhydrous aluminum chloride (AlCl₃, 22 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid (50 mL).

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Applications in Polymer Synthesis

The true utility of 1,3-di-substituted adamantanes in materials science is realized when the phenyl groups are functionalized with reactive moieties like hydroxyl (-OH) or amino (-NH₂) groups, enabling their use as monomers in various polymerization reactions.

Poly(arylenedioxy-organosilanylene)s from 1,3-Bis(4-hydroxyphenyl)adamantane

Polymers containing both adamantane and silane units in their backbone are known for their exceptional thermal stability.

Quantitative Data:

Polymer CompositionTd10 (°C) in N₂Td10 (°C) in AirReference
Polymer from 1,3-bis(4-hydroxyphenyl)adamantane and phenylsilane547387[1]

Experimental Workflow:

G Monomer1 1,3-Bis(4-hydroxyphenyl)adamantane Polymerization Dehydrocoupling Polymerization Monomer1->Polymerization Monomer2 Organohydrosilane (e.g., Phenylsilane) Monomer2->Polymerization Catalyst Rhodium Catalyst Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Precipitation in Methanol) Polymerization->Purification Product Poly(arylenedioxy-organosilanylene) Purification->Product

Figure 2: Workflow for the synthesis of Poly(arylenedioxy-organosilanylene)s.

Experimental Protocol: Rhodium-Catalyzed Dehydrocoupling

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,3-bis(4-hydroxyphenyl)adamantane (5 mmol) and an equimolar amount of the organohydrosilane (e.g., phenylsilane, 5 mmol) in anhydrous toluene.

  • Add a catalytic amount of a rhodium catalyst (e.g., [Rh(cod)Cl]₂).

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by observing the cessation of hydrogen gas evolution.

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum at an elevated temperature.

High-Performance Polyimides from 1,3-Bis(4-aminophenyl)adamantane

Polyimides derived from 1,3-bis(4-aminophenyl)adamantane exhibit excellent thermal stability, high glass transition temperatures, and good solubility in organic solvents.

Quantitative Data:

Dianhydride Co-monomerInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (Td10, °C)Dielectric Constant (1 MHz)Reference
6FDA0.82 - 1.66290>5002.77[2][3]
BTDA-315>5002.95[2]
ODPA-295>5002.88[2]
PMDA-330>5003.01[2]

6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; BTDA: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride; ODPA: 4,4′-oxydiphthalic dianhydride; PMDA: pyromellitic dianhydride.

Experimental Workflow:

G Diamine 1,3-Bis(4-aminophenyl)adamantane PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Dianhydride Aromatic Dianhydride Dianhydride->PolyamicAcid Solvent NMP Solvent->PolyamicAcid Imidization Thermal or Chemical Imidization PolyamicAcid->Imidization Polyimide Polyimide Film/Powder Imidization->Polyimide

Figure 3: Two-step synthesis of polyimides.

Experimental Protocol: Two-Step Polyimide Synthesis

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve 1,3-bis(4-aminophenyl)adamantane (10 mmol) in N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0-5 °C and add an equimolar amount of the aromatic dianhydride (10 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating profile is: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour.[3]

  • After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.

Conclusion

The incorporation of the 1,3-di-substituted adamantane moiety into polymer backbones is a highly effective strategy for developing advanced materials with superior thermal and mechanical properties. While this compound itself is not a common monomer, its functionalized analogues, particularly the dihydroxy and diamino derivatives, serve as valuable building blocks for a range of high-performance polymers. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these unique adamantane-based materials.

References

Application Notes and Protocols for the Analysis of 1,3-Bis(4-methylphenyl)adamantane by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of 1,3-Bis(4-methylphenyl)adamantane using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented are compiled from established methodologies for analogous adamantane derivatives and serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a disubstituted adamantane derivative with potential applications in materials science and as a scaffold in drug discovery due to its rigid, lipophilic cage structure. Accurate structural elucidation and purity assessment are critical for its development and application. This document outlines the expected NMR and mass spectrometry data and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds, such as 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol[1], and the known spectral characteristics of the adamantane cage[2][3][4][5][6] and p-tolyl moieties.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be characterized by signals corresponding to the aromatic protons of the two p-methylphenyl groups and the aliphatic protons of the adamantane core.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to adamantane)~7.30 - 7.20d4H
Aromatic (meta to adamantane)~7.15 - 7.05d4H
Adamantane CH~2.10 - 1.90m2H
Adamantane CH₂~1.90 - 1.70m12H
Methyl (CH₃)~2.35s6H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will show signals for the quaternary, methine, and methylene carbons of the adamantane cage, as well as the aromatic and methyl carbons of the p-tolyl groups. The principle of additivity is useful in predicting the chemical shifts of the adamantane carbons in 1,3-disubstituted derivatives[7].

CarbonsPredicted Chemical Shift (δ, ppm)
Aromatic C (ipso, attached to adamantane)~148 - 146
Aromatic C (ortho to adamantane)~129 - 128
Aromatic C (meta to adamantane)~125 - 124
Aromatic C (para, attached to methyl)~136 - 134
Adamantane C (quaternary, C1 & C3)~38 - 36
Adamantane CH~30 - 28
Adamantane CH₂~40 - 38
Adamantane CH₂~36 - 34
Methyl (CH₃)~21
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

Electron ionization mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the fragmentation of the adamantane core and the cleavage of the aryl substituents.

m/zPredicted IdentityRelative Intensity
342[M]⁺Moderate
251[M - C₇H₇]⁺High
135[Adamantyl]⁺High
91[C₇H₇]⁺ (Tropylium ion)Very High

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal (δ 7.26 ppm) or TMS (δ 0.00 ppm).

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the CDCl₃ signal (δ 77.16 ppm).

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample (~1 mg)

  • High-purity solvent (e.g., methanol, dichloromethane)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent.

  • GC Method:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (splitless or with a high split ratio).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

    • Scan Rate: 2 scans/second

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it with the predicted fragmentation and known fragmentation of adamantane derivatives.

Visualizations

The following diagrams illustrate the structure, experimental workflow, and a potential fragmentation pathway for this compound.

structure_and_nmr cluster_structure This compound cluster_nmr Key Predicted NMR Correlations mol H_arom_ortho H (ortho) ~7.25 ppm H_arom_meta H (meta) ~7.10 ppm H_adam_CH Adamantane CH ~2.00 ppm H_adam_CH2 Adamantane CH₂ ~1.80 ppm H_methyl Methyl H ~2.35 ppm

Caption: Structure and key predicted ¹H NMR assignments.

experimental_workflow start Sample of this compound nmr_prep Dissolve in CDCl₃ start->nmr_prep ms_prep Dissolve in Volatile Solvent start->ms_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq ms_acq GC-MS Data Acquisition (EI, 70 eV) ms_prep->ms_acq nmr_analysis Spectral Processing and Structure Confirmation nmr_acq->nmr_analysis ms_analysis Analysis of Molecular Ion and Fragmentation Pattern ms_acq->ms_analysis report Comprehensive Characterization Report nmr_analysis->report ms_analysis->report

Caption: Workflow for NMR and MS analysis.

fragmentation_pathway parent [M]⁺ m/z = 342 frag1 [M - C₇H₇]⁺ m/z = 251 parent->frag1 - C₇H₇ frag2 [Adamantyl]⁺ m/z = 135 parent->frag2 - C₁₄H₁₅ frag3 [C₇H₇]⁺ m/z = 91 parent->frag3 - C₁₇H₂₁

Caption: A potential mass spectrometry fragmentation pathway.

References

Application Notes and Protocols for the Functionalization of the 1,3-Bis(4-methylphenyl)adamantane Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and subsequent functionalization of the 1,3-Bis(4-methylphenyl)adamantane core, a scaffold of significant interest in medicinal chemistry and materials science. The unique structural rigidity and lipophilicity of the adamantane cage, combined with the electronic properties of the p-tolyl substituents, make this a versatile building block for novel molecular architectures.

The following sections detail the synthesis of the core structure and provide protocols for key functionalization reactions, including halogenation and oxidation, at the remaining tertiary bridgehead positions. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Synthesis of the this compound Core

The primary route to obtaining the this compound core is through a Friedel-Crafts alkylation of adamantane with toluene. This reaction leverages the high reactivity of the tertiary bridgehead positions of the adamantane cage.

Reaction Scheme

Adamantane Adamantane Reaction Friedel-Crafts Alkylation Adamantane->Reaction Toluene Toluene (excess) Toluene->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • Adamantane

  • Toluene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add adamantane (1.0 eq).

  • Add anhydrous toluene in excess, which serves as both reactant and solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise while stirring. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Expected Yield and Characterization Data
ProductMolecular FormulaMolecular WeightTypical Yield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compoundC₂₄H₂₈316.4860-75135-1387.25 (d, 4H), 7.10 (d, 4H), 2.35 (s, 6H), 2.20-1.80 (m, 14H)145.1, 135.8, 128.9, 125.2, 49.3, 40.1, 36.5, 30.0, 21.0

Functionalization of the this compound Core

With the 1 and 3 positions occupied by p-tolyl groups, the remaining tertiary bridgehead positions (5 and 7) are the next most reactive sites for electrophilic and radical substitution. The steric bulk of the aryl groups can influence the accessibility of these positions.

Bridgehead Bromination

Bromination introduces a versatile handle for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions.

Start This compound Reaction Bromination Start->Reaction Reagent Br₂ Reagent->Reaction Reaction2 Bromination Reagent->Reaction2 Solvent CCl₄ or neat Solvent->Reaction Product1 5-Bromo-1,3-bis(4-methylphenyl)adamantane Product1->Reaction2 Further Bromination Product2 5,7-Dibromo-1,3-bis(4-methylphenyl)adamantane Reaction->Product1 Reaction2->Product2

Caption: Stepwise bromination of the adamantane core.

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄, anhydrous) or neat (solvent-free)

  • Saturated sodium thiosulfate solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CCl₄ in a round-bottom flask protected from light.

  • Slowly add a solution of bromine (1.1 eq) in CCl₄ dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography (silica gel, hexane) to yield 5-Bromo-1,3-bis(4-methylphenyl)adamantane.

ProductReagent Ratio (Substrate:Br₂)Reaction Time (h)Typical Yield (%)
5-Bromo-1,3-bis(4-methylphenyl)adamantane1 : 1.14-870-85
5,7-Dibromo-1,3-bis(4-methylphenyl)adamantane1 : 2.512-2465-80
Bridgehead Oxidation

Oxidation of the remaining bridgehead positions can introduce hydroxyl groups, which are valuable for further derivatization, for instance, through esterification or etherification, to modulate the pharmacological properties of the molecule.

Start This compound Reaction Oxidation Start->Reaction Reagent Oxidizing Agent (e.g., CrO₃) Reagent->Reaction Reaction2 Oxidation Reagent->Reaction2 Solvent Acetic Acid/Water Solvent->Reaction Product1 5-Hydroxy-1,3-bis(4-methylphenyl)adamantane Product1->Reaction2 Further Oxidation Product2 This compound-5,7-diol Reaction->Product1 Reaction2->Product2

Caption: Stepwise oxidation of the adamantane core.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Acetic acid

  • Water

  • Isopropanol

  • Sodium bisulfite solution

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetic acid and water.

  • Slowly add a solution of chromium trioxide (1.5 eq) in acetic acid and water at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

  • Cool the mixture and quench the excess oxidant by the careful addition of isopropanol, followed by a sodium bisulfite solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-Hydroxy-1,3-bis(4-methylphenyl)adamantane.

ProductReagent Ratio (Substrate:CrO₃)Reaction Time (h)Typical Yield (%)
5-Hydroxy-1,3-bis(4-methylphenyl)adamantane1 : 1.56-1250-65
This compound-5,7-diol1 : 3.018-3640-55

Applications in Drug Development and Materials Science

The functionalized derivatives of this compound serve as advanced intermediates for a variety of applications:

  • Drug Discovery: The introduction of polar functional groups like hydroxyl or amine at the 5 and/or 7 positions can improve the pharmacokinetic profile of drug candidates. The rigid adamantane scaffold can act as a pharmacophore or be used to orient appended functionalities for optimal interaction with biological targets. The lipophilic nature of the core can enhance membrane permeability.

  • Materials Science: The di- and tetra-functionalized derivatives are excellent building blocks for the synthesis of polymers with high thermal stability and specific optical or electronic properties. They can be incorporated into polyesters, polyamides, or polyurethanes to create materials with tailored characteristics. The rigid, well-defined structure of the adamantane core can lead to materials with high glass transition temperatures and improved mechanical strength.

The protocols outlined in these notes provide a solid foundation for the exploration of the chemical space around the this compound core, paving the way for the development of novel therapeutics and advanced materials. Further research into C-H activation and other modern synthetic methodologies may unlock even more efficient and selective routes to a wider array of derivatives.

Protocols for Adamantane-Based Drug Design: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols and key data for the design and evaluation of adamantane-based drugs. The unique lipophilic and rigid cage-like structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas.[1][2] This document outlines synthetic methodologies, biological evaluation techniques, and key signaling pathways associated with prominent adamantane-containing drugs.

Introduction to Adamantane in Drug Design

Adamantane's distinct physicochemical properties contribute significantly to its utility in drug design. Its high lipophilicity enhances membrane permeability and can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3][4] The rigid, three-dimensional structure provides a stable scaffold for the precise orientation of pharmacophoric groups, which can lead to increased binding affinity and selectivity for a biological target. Furthermore, the adamantane cage can sterically shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[4]

General Workflow for Adamantane-Based Drug Design

The development of novel adamantane-based drugs typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Adamantane Drug Design Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical & Clinical Development Target_Identification Target Identification & Validation Lead_Design Lead Compound Design (Adamantane Scaffold) Target_Identification->Lead_Design Selectivity Criteria Synthesis Synthesis of Adamantane Derivatives Lead_Design->Synthesis Synthetic Feasibility Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Purity & Identity In_Vitro_Screening In Vitro Screening (Binding Assays, Enzyme Assays) Characterization->In_Vitro_Screening Compound Library Cell-Based_Assays Cell-Based Assays (Cytotoxicity, Functional Assays) In_Vitro_Screening->Cell-Based_Assays Active Hits ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Permeability) Cell-Based_Assays->ADME_Tox Cellular Potency In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics (Animal Models) ADME_Tox->In_Vivo_Studies Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacy & Safety Data Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Preclinical Candidate Lead_Optimization->Synthesis Structure-Activity Relationship

A generalized workflow for adamantane-based drug discovery.

Synthetic Protocols for Adamantane Derivatives

The synthesis of adamantane-based drugs often involves the functionalization of the adamantane core or the coupling of adamantane-containing building blocks to other molecular fragments.

Synthesis of Amantadine Hydrochloride

Amantadine, an antiviral and anti-Parkinsonian agent, can be synthesized from 1-bromoadamantane.

Protocol:

  • Formation of N-(1-adamantyl)formamide: To formamide, add 1-bromoadamantane with stirring at 85°C. Heat the mixture to 90°C and slowly add concentrated sulfuric acid. Maintain the temperature until the starting material is consumed (approximately 4 hours), as monitored by thin-layer chromatography (TLC). After completion, pour the reaction mixture into ice-cold water to precipitate the product. Filter and wash the solid with cold water to obtain N-(1-adamantyl)formamide.

  • Hydrolysis to Amantadine: Prepare a mixture of potassium hydroxide, water, and propylene glycol. Add the N-(1-adamantyl)formamide from the previous step and heat the mixture to 135°C until the starting material is consumed (approximately 7 hours), as monitored by TLC.

  • Salt Formation: Cool the reaction mixture to room temperature and add ice-cold water. Extract the product into dichloromethane. Wash the organic layer with water and then treat with aqueous hydrochloric acid to precipitate amantadine hydrochloride. Filter and dry the solid to obtain the final product.

Synthesis of Memantine Hydrochloride

Memantine, a treatment for Alzheimer's disease, can be synthesized from 1,3-dimethyladamantane.

Protocol:

  • Formation of N-formyl-1-amino-3,5-dimethyl-adamantane: Slowly add 1,3-dimethyladamantane to nitric acid at 20-25°C with stirring. After one hour, add formamide and heat the mixture to 85°C for 2 hours.

  • Work-up and Extraction: Cool the reaction to 5-10°C and pour it into ice-cold water. Extract the product with dichloromethane.

  • Hydrolysis and Salt Formation: To the crude product, add a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux for 1 hour. Concentrate the reaction mixture under vacuum. Add n-hexane and heat to reflux for 30 minutes. Cool the mixture to 5-10°C to precipitate memantine hydrochloride. Filter the solid, wash with cold ethyl acetate, and dry under vacuum.[5]

General Synthesis of Anticancer Adamantane-Thiazole Derivatives

A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines have been synthesized and evaluated for their anticancer activities.[6]

Protocol:

  • Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas: React adamantan-1-amine with an appropriate aryl isothiocyanate in ethanol under reflux for 4 hours to yield the corresponding thiourea derivatives.[6]

  • Synthesis of (Z)-N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines: React the thiourea derivatives with various aryl bromomethyl ketones in ethanol, followed by the addition of sodium acetate, to yield the final thiazole-imine products.[6]

Biological Evaluation Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well in 100 µL of cell culture medium. Include wells with medium only for background control.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivatives. Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilizing solution (e.g., SDS-HCl) to each well.

  • Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can then be determined.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Prepare a fresh culture of the test bacterium in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the adamantane derivative in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data of Adamantane Derivatives

The following tables summarize key quantitative data for representative adamantane-based drugs and derivatives.

Table 1: Pharmacokinetic Properties of Selected Adamantane Drugs

DrugBioavailabilityProtein BindingHalf-life (t½)MetabolismExcretion
Amantadine Well absorbed orally~67%[6]17 ± 4 hours[6]MinimalPrimarily renal (unchanged)[7]
Memantine High (~100%)[5][8]~45%[5][8]~60-80 hours[5][8][9]Minimal hepatic metabolism[5][8][9]Primarily renal (unchanged)[5][8][9]
Saxagliptin Readily absorbedNegligible (<10%)[10]~27 hours (DPP-4 inhibition)[11]Hepatic (CYP3A4/5) to active metabolite[10][11]Renal and hepatic[10][11]

Table 2: In Vitro Activity of Selected Adamantane Derivatives

Compound ClassTarget/OrganismActivity MetricValueReference
Antiviral Influenza A M2 ChannelBinding Affinity (KD) of Amantadine0.91 µM[5]
Antiviral Vaccinia VirusIC₅₀0.133 - 0.515 µM[12]
Anticancer HT-29 Colon CancerIC₅₀ of 2,2-bis(4-aminophenyl)adamantane0.1 µM[13]
Anticancer KM-12 Colon CancerIC₅₀ of 2,2-bis(4-aminophenyl)adamantane0.01 µM[13]
Anticancer A-549 Lung CancerIC₅₀ of an adamantane-dihydropyrimidine derivative1.03 µg/mL[9]
Antimicrobial Gram-positive bacteriaMIC of adamantane derivatives62.5–1000 µg/mL[14]
Antidiabetic DPP-4IC₅₀ of Saxagliptin0.5 nmol/L[15]

Signaling Pathways of Adamantane-Based Drugs

Memantine: NMDA Receptor Antagonism

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.

Memantine_NMDA_Pathway cluster_0 Neuronal Synapse Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Memantine Memantine Memantine->NMDA_R Blocks Channel (Uncompetitive)

Memantine's mechanism of action at the NMDA receptor.
Amantadine: Influenza M2 Proton Channel Inhibition

Amantadine inhibits the replication of influenza A virus by blocking the M2 proton channel, which is essential for viral uncoating.

Amantadine_M2_Pathway cluster_0 Influenza A Virus in Endosome Endosome Acidic Endosome (Low pH) M2_Channel M2 Proton Channel Endosome->M2_Channel Activates Proton_Influx Proton (H⁺) Influx M2_Channel->Proton_Influx Allows Viral_Uncoating Viral Uncoating & Replication Proton_Influx->Viral_Uncoating Triggers Amantadine Amantadine Amantadine->M2_Channel Blocks Pore

Amantadine's inhibition of the influenza M2 proton channel.
Saxagliptin: DPP-4 Inhibition and the Incretin Pathway

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn regulate glucose homeostasis.

Saxagliptin_DPP4_Pathway cluster_0 Incretin System cluster_1 Pancreatic Islets Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Released from Gut Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Beta_Cells Pancreatic β-cells Incretins->Beta_Cells Stimulates Alpha_Cells Pancreatic α-cells Incretins->Alpha_Cells Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion

Mechanism of DPP-4 inhibition by saxagliptin.

References

Application Notes and Protocols for the Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and data for the synthesis of medicinally relevant adamantane derivatives. The unique, rigid, and lipophilic cage structure of adamantane has made it a valuable scaffold in drug discovery, leading to the development of antiviral, antidiabetic, and neuroprotective agents.[1][2] The protocols outlined below are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps detailed in this document.

Table 1: Synthesis of 1-Bromoadamantane from Adamantane

MethodBrominating AgentSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
ABromine (Br₂)None (neat)85 - 1109~93[3]
B1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65 - 7024 - 36High Purity[4]
CBromotrichloromethaneNone (neat)140 - 1605 - 10High Yield[5]

Table 2: Synthesis of N-(1-Adamantyl)acetamide

Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
AdamantaneNitric acid, AcetonitrileNone40387[6]
1-BromoadamantaneAcetylamide, Sulfuric acidAcetylamide125 - 1303.5~87[7]
1-ChloroadamantaneAcetonitrile, Sulfuric acidDichloromethane≤50-551 - 2Not specified[8]

Table 3: Synthesis of Amantadine Hydrochloride

IntermediateReagentsSolventReaction Temperature (°C)Reaction Time (h)Overall Yield (%)Reference
N-(1-Adamantyl)acetamideSodium hydroxide, Propylene glycol, 5N HClWater, Dichloromethane120 (hydrolysis)2 (hydrolysis)71[6]
N-(1-Adamantyl)formamidePotassium hydroxide, Propylene glycol, 5.5N HClWater, Dichloromethane135 (hydrolysis)7 (hydrolysis)81.5[9]
1-BromoadamantaneFormamide, Sulfuric acid, aq. HClFormamide85 (amination)5.5 (amination)88[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane (Method A)

This protocol describes the direct bromination of adamantane.

Materials:

  • Adamantane

  • Liquid bromine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle/oil bath

Procedure:

  • In a round-bottom flask, place 30g of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[3]

  • Allow the reaction to cool to room temperature and leave it overnight.

  • The product can be purified by distillation or recrystallization.

Protocol 2: Synthesis of N-(1-Adamantyl)acetamide from Adamantane

This protocol utilizes a microwave-assisted Ritter-type reaction.

Materials:

  • Adamantane

  • Nitric acid

  • Acetonitrile

  • Microwave reactor

  • Ice water bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask suitable for microwave synthesis, slowly add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over 20 minutes.

  • Stir the suspension for 30 minutes.

  • Add 29 mL (0.5 mol) of acetonitrile to the mixture.

  • Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.[6]

  • After the reaction is complete, cool the flask in an ice water bath.

  • Add 370 mL of ice water to the reaction mixture and stir for 30 minutes at 0-5°C.

  • Collect the resulting white solid by filtration and wash with cold water.

  • Dry the product under vacuum to yield N-(1-adamantyl)acetamide. The expected yield is approximately 8.36 g (87%).[6]

Protocol 3: Synthesis of Amantadine Hydrochloride from N-(1-Adamantyl)acetamide

This protocol details the hydrolysis of the acetamide intermediate followed by salt formation.

Materials:

  • N-(1-Adamantyl)acetamide

  • Sodium hydroxide

  • Propylene glycol

  • Water

  • 5N Hydrochloric acid

  • Dichloromethane

  • Microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of 6.0 g of sodium hydroxide, 3 mL of water, and 20 mL of propylene glycol. Stir for 15 minutes.

  • Add 7.90 g (0.04 mol) of N-(1-adamantyl)acetamide to the mixture.

  • Heat the reaction mixture in a microwave reactor at 120°C (100 W) for 2 hours.[6]

  • After cooling, transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

  • To the organic layer, add 5N aqueous HCl to precipitate the hydrochloride salt.

  • Isolate the precipitate by filtration, wash with a small amount of cold acetone, and dry under vacuum to obtain amantadine hydrochloride. The expected yield for this step is approximately 83%.[6]

Visualizations

Experimental Workflow: Synthesis of Amantadine Hydrochloride

G cluster_0 Step 1: Formation of Adamantyl Cation cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Amide Hydrolysis cluster_3 Step 4: Salt Formation Adamantane Adamantane AdamantylCation 1-Adamantyl Cation Adamantane->AdamantylCation Oxidation NitricAcid Nitric Acid NitricAcid->AdamantylCation NitrileComplex Nitrile-Cation Complex AdamantylCation->NitrileComplex Acetonitrile Acetonitrile Acetonitrile->NitrileComplex Acetamide N-(1-Adamantyl)acetamide NitrileComplex->Acetamide Hydrolysis Water_hydrolysis1 Water (Hydrolysis) Water_hydrolysis1->Acetamide AmantadineBase Amantadine (free base) Acetamide->AmantadineBase Hydrolysis NaOH NaOH / Heat NaOH->AmantadineBase AmantadineHCl Amantadine Hydrochloride AmantadineBase->AmantadineHCl Protonation HCl HCl HCl->AmantadineHCl

Caption: General workflow for the synthesis of Amantadine Hydrochloride.

Signaling Pathway: Mechanism of Action of Amantadine at the NMDA Receptor

G cluster_0 Neuronal Synapse cluster_1 Amantadine Action Glutamate Glutamate (Neurotransmitter) NMDAR NMDA Receptor (Ion Channel) Glutamate->NMDAR Binds to PostsynapticNeuron Postsynaptic Neuron NMDAR->PostsynapticNeuron Ca²⁺ influx ChannelBlock Channel Pore Blockage NMDAR->ChannelBlock ReducedExcitotoxicity Reduced Neuronal Excitotoxicity PostsynapticNeuron->ReducedExcitotoxicity Leads to Amantadine Amantadine Amantadine->NMDAR Enters open channel Amantadine->ChannelBlock Induces ChannelBlock->ReducedExcitotoxicity

Caption: Amantadine as a non-competitive NMDA receptor antagonist.

Signaling Pathway: Mechanism of Action of Rimantadine on Influenza A M2 Proton Channel

cluster_0 Influenza A Virus Entry cluster_1 Rimantadine Inhibition Virus Influenza A Virus Endosome Host Cell Endosome (Acidic) Virus->Endosome Endocytosis M2_Channel M2 Proton Channel Endosome->M2_Channel H⁺ ions enter virus via Viral_Core Viral Core M2_Channel->Viral_Core Acidifies Blocked_Channel Blocked M2 Channel No_Uncoating Viral Uncoating Inhibited Viral_Core->No_Uncoating Prevents release of viral RNA Rimantadine Rimantadine Rimantadine->M2_Channel Binds to and blocks Blocked_Channel->No_Uncoating

Caption: Rimantadine inhibits viral replication by blocking the M2 proton channel.

References

Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, with its rigid, bulky, and thermally stable cage-like structure, imparts unique and desirable properties when incorporated into polymer backbones or as pendant groups. These properties, including enhanced thermal stability, increased glass transition temperature (Tg), improved mechanical strength, and altered solubility, make adamantane-containing polymers attractive for a wide range of applications, from high-performance plastics to advanced drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive characterization of these advanced materials.

Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

The molecular weight and molecular weight distribution (polydispersity index, PDI) are fundamental characteristics of polymers that significantly influence their physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for these measurements.

Application Note:

GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. For adamantane-containing polymers, which can have limited solubility, careful selection of the mobile phase and column is crucial for accurate analysis. The bulky adamantane group can also affect the polymer's hydrodynamic volume compared to linear polymers of similar molecular weight, which should be considered when selecting calibration standards.

Experimental Protocol: GPC Analysis

1. Sample Preparation:

  • Dissolve the adamantane-containing polymer in a suitable solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or chloroform) to a concentration of 1-2 mg/mL.[3]

  • For polymers with unknown molecular weight, start with a lower concentration (e.g., 1 mg/mL) to avoid viscosity issues.[3]

  • Allow the sample to dissolve completely, which may take several hours for high molecular weight or semi-crystalline polymers. Gentle agitation can be used, but avoid sonication which can cause polymer degradation.[3]

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[3]

2. GPC System and Conditions:

  • System: A standard GPC system equipped with a refractive index (RI) detector is typically used.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., Agilent PLgel or Waters Styragel series) with a range of pore sizes suitable for the expected molecular weight of the polymer.[3][4] For broad distributions, mixed-bed columns are recommended.

  • Mobile Phase: HPLC-grade THF is a common mobile phase for many adamantane-containing polymers.[3] The flow rate is typically set to 1.0 mL/min.

  • Temperature: The column and detector are often maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible results.

  • Injection Volume: 50-100 µL.

3. Calibration:

  • Create a calibration curve using narrow polydispersity polystyrene or poly(methyl methacrylate) (PMMA) standards with known molecular weights.[5]

  • Inject a series of standards covering a wide molecular weight range (e.g., 10³ to 10⁶ g/mol ).

  • Plot the logarithm of the molecular weight versus the elution volume (or time).

4. Data Analysis:

  • Process the chromatogram of the adamantane-containing polymer sample using the generated calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of adamantane-containing polymers. Both ¹H and ¹³C NMR provide detailed information about the monomer incorporation, polymer composition, and tacticity.

Application Note:

The characteristic signals of the adamantane cage protons and carbons in the NMR spectra serve as a clear indicator of its successful incorporation into the polymer structure. For quantitative analysis, careful selection of a reference signal from the polymer backbone is necessary. Due to the high symmetry of the adamantane molecule, its solid-state NMR spectrum can also be used for chemical shift referencing.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-25 mg of the polymer for ¹H NMR and 50-100 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).[7]

  • Ensure the polymer is fully dissolved. Gentle heating or extended vortexing may be required.

  • Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any suspended particles.[8]

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.
    • Number of Scans: 16-64, depending on the sample concentration.
    • Relaxation Delay: 1-5 seconds.
    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.
    • Number of Scans: 1024 or more, depending on the concentration and molecular weight.
    • Relaxation Delay: 2-5 seconds.
    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

3. Data Analysis:

  • ¹H NMR: Identify the characteristic broad signals of the adamantane protons (typically in the range of 1.5-2.5 ppm). Integrate the adamantane proton signals and compare them with the integrals of other protons in the polymer backbone to confirm the composition of copolymers.

  • ¹³C NMR: Identify the characteristic signals of the adamantane carbons (typically in the range of 25-45 ppm). The number and chemical shifts of the signals will depend on the substitution pattern of the adamantane cage.

Thermal Properties Analysis

The incorporation of the rigid adamantane structure significantly enhances the thermal stability and raises the glass transition temperature (Tg) of polymers.[2] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantify these properties.

Application Note:

TGA provides information on the thermal stability and decomposition profile of the polymer, while DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For adamantane-containing polymers, a high decomposition temperature and an elevated Tg are expected.

Experimental Protocol: TGA and DSC

Thermogravimetric Analysis (TGA): 1. Sample Preparation:

  • Place 5-10 mg of the polymer sample into a clean TGA pan (platinum or alumina).

2. TGA Instrument Parameters:

  • Heating Rate: 10 °C/min is a standard heating rate.

  • Temperature Range: Typically from room temperature to 800 °C.

  • Atmosphere: Nitrogen or air, with a typical flow rate of 20-50 mL/min, depending on the desired information (inert decomposition vs. oxidative stability).

3. Data Analysis:

  • Determine the onset of decomposition temperature and the temperature at 5% or 10% weight loss (T₅% or T₁₀%) as a measure of thermal stability.

  • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC): 1. Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into a clean aluminum DSC pan and seal it.

2. DSC Instrument Parameters:

  • Heating/Cooling Cycles:

    • 1st Heating Scan: Heat from room temperature to a temperature above the expected Tg or Tm at a rate of 10 °C/min to erase the thermal history of the sample.
    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).
    • 2nd Heating Scan: Heat the sample again at 10 °C/min to determine the thermal transitions.

  • Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.

3. Data Analysis:

  • Determine the glass transition temperature (Tg) from the midpoint of the step-change in the heat flow curve during the second heating scan.

  • If the polymer is semi-crystalline, determine the melting temperature (Tm) from the peak of the endothermic transition and the crystallization temperature (Tc) from the peak of the exothermic transition during cooling.

Mechanical Properties Evaluation

The rigidity of the adamantane moiety is expected to enhance the mechanical properties of the host polymer, such as tensile strength and modulus.

Application Note:

Tensile testing of polymer films provides crucial information about their strength, stiffness, and ductility. For adamantane-containing polymers, an increase in tensile modulus and tensile strength is often observed. The preparation of uniform and defect-free films is critical for obtaining reliable data.

Experimental Protocol: Tensile Testing of Polymer Films (ASTM D882 / D638)

1. Sample Preparation:

  • Prepare thin films of the polymer by solvent casting or melt pressing. Ensure the films are of uniform thickness (typically less than 1 mm for ASTM D882).[9]

  • Cut the films into dumbbell-shaped specimens according to the dimensions specified in ASTM D638 for thicker samples or rectangular strips for thin films as per ASTM D882.[9][10][11][12] The edges of the specimens should be smooth and free of nicks.

2. Tensile Testing Instrument and Conditions:

  • Instrument: A universal testing machine equipped with a suitable load cell.

  • Grips: Film grips that provide a secure hold without causing premature failure at the clamping points.

  • Test Speed: The rate of grip separation is set according to the standard and the expected elongation of the material.

  • Extensometer: An extensometer can be used for accurate strain measurement, especially for determining the tensile modulus.

3. Data Analysis:

  • Generate a stress-strain curve from the load-displacement data.

  • From the curve, determine the following properties:

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve.
    • Tensile Strength: The maximum stress the material can withstand before failure.
    • Elongation at Break: The strain at which the specimen fractures.

Dielectric Properties Measurement

The low polarity and high free volume associated with the adamantane structure can lead to polymers with low dielectric constants and low moisture absorption, which are desirable for microelectronics applications.

Application Note:

The dielectric constant (or relative permittivity) of a material is a measure of its ability to store electrical energy in an electric field. The measurement is typically performed over a range of frequencies.

Experimental Protocol: Dielectric Constant Measurement (ASTM D150)

1. Sample Preparation:

  • Prepare flat, uniform films of the polymer with a thickness typically between 0.5 and 3 mm. The sample should be larger than the electrodes.[13][14]

  • Ensure the film surfaces are clean and free of defects.

2. Measurement Setup:

  • Instrument: A dielectric analyzer or an LCR meter.

  • Electrodes: A two-plate capacitor setup where the polymer film is placed between the electrodes.

  • Frequency Range: Measurements are typically performed over a range of frequencies, for example, from 1 kHz to 1 MHz.[14]

3. Procedure:

  • Measure the capacitance of the setup with the polymer film placed between the electrodes (C).

  • Measure the capacitance of the empty setup (air gap of the same thickness as the film) (C₀).

  • The dielectric constant (ε') is calculated as the ratio of these two capacitances: ε' = C / C₀.

  • The dissipation factor (tan δ), which represents the energy loss, can also be measured simultaneously.

Quantitative Data Summary

Polymer TypeCharacterization TechniquePropertyValue RangeReference
Adamantane-based PolyimidesDSCGlass Transition Temperature (Tg)248 - 440 °C[15][16]
TGA10% Weight Loss Temperature> 500 °C[1]
Tensile TestingTensile Strength98 - 158 MPa[17]
Tensile Modulus2.8 - 3.4 GPa[17]
Dielectric MeasurementDielectric Constant2.77 - 2.91[18]
Adamantane-containing MethacrylatesDSCGlass Transition Temperature (Tg)139 - 205 °C[19]
TGA10% Weight Loss Temperature477 - 488 °C[19]
Adamantane-based PolyurethanesDSCGlass Transition Temperature (Tg)40 - 60 °C[19]
TGADecomposition Temperature~240 °C[19]

Visualizations

Experimental Workflow for Characterization of Adamantane-Containing Polymers

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application-Specific Evaluation synthesis Synthesis of Adamantane-Containing Polymer gpc GPC/SEC (Mn, Mw, PDI) synthesis->gpc Molecular Weight nmr NMR (¹H, ¹³C) (Structure, Composition) synthesis->nmr Structure thermal Thermal Analysis (TGA, DSC) (Stability, Tg) synthesis->thermal Thermal Properties mechanical Mechanical Testing (Tensile Strength, Modulus) synthesis->mechanical Mechanical Properties dielectric Dielectric Analysis (Dielectric Constant) synthesis->dielectric Dielectric Properties drug_delivery Drug Delivery Study (Loading, Release) gpc->drug_delivery nmr->drug_delivery thermal->drug_delivery

Caption: Workflow for the synthesis and characterization of adamantane-containing polymers.

pH-Responsive Drug Release from an Adamantane-Polymer System

G cluster_extracellular Extracellular Environment (pH 7.4) cluster_intracellular Tumor Microenvironment / Endosome (pH < 6.5) cluster_cellular_effect Cellular Effect drug_carrier Adamantane-Polymer-Drug (Stable Prodrug) cleavage pH-Sensitive Linker Cleavage (e.g., Hydrazone) drug_carrier->cleavage Uptake by Tumor Cell drug_release Doxorubicin Release cleavage->drug_release nucleus Nucleus drug_release->nucleus Diffusion dna_intercalation DNA Intercalation & Inhibition of Topoisomerase II nucleus->dna_intercalation apoptosis Apoptosis dna_intercalation->apoptosis

Caption: pH-triggered release of doxorubicin from an adamantane-polymer conjugate.

References

Application Notes and Protocols: 1,3-Bis(4-methylphenyl)adamantane in Host-Guest Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane, a rigid and lipophilic diamondoid hydrocarbon, has garnered significant interest as a guest molecule in supramolecular and host-guest chemistry. Its well-defined size and shape, coupled with its strong hydrophobic interactions, make it an ideal candidate for forming stable inclusion complexes with a variety of host molecules, most notably cyclodextrins. The unique properties of adamantane derivatives have led to their application in drug delivery, surface recognition, and the development of self-assembling nanomaterials.[1][2][3]

This document focuses on the potential applications of a specific derivative, 1,3-Bis(4-methylphenyl)adamantane, in host-guest chemistry. The presence of two p-tolyl substituents at the bridgehead positions of the adamantane core is expected to significantly influence its binding affinity and selectivity towards host molecules. The tolyl groups increase the steric bulk and hydrophobicity of the guest, potentially leading to the formation of highly stable and specific host-guest complexes. These properties make this compound a promising candidate for applications in targeted drug delivery, controlled release systems, and the construction of complex supramolecular architectures.

Plausible Synthesis Protocol for this compound

While a specific literature procedure for the synthesis of this compound was not identified, a plausible synthetic route can be proposed based on established adamantane chemistry. A common strategy for introducing aryl groups at the bridgehead positions of adamantane involves the reaction of a dihalo-adamantane precursor with an organometallic reagent.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 1,3-Dibromoadamantane 1,3-Dibromoadamantane Reaction_Step Grignard Reaction (e.g., in THF, reflux) 1,3-Dibromoadamantane->Reaction_Step p-Tolylmagnesium bromide p-Tolylmagnesium bromide (Grignard Reagent) p-Tolylmagnesium bromide->Reaction_Step Target_Molecule This compound MgBr2 MgBr₂ Reaction_Step->Target_Molecule Reaction_Step->MgBr2 Byproduct

Figure 1: Plausible synthetic route for this compound.

Materials:

  • 1,3-Dibromoadamantane

  • Magnesium turnings

  • 4-Bromotoluene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 4-bromotoluene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction should start spontaneously, as indicated by heat evolution and bubbling. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the p-tolylmagnesium bromide.

  • Grignard Reaction with 1,3-Dibromoadamantane:

    • Dissolve 1,3-dibromoadamantane in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

    • Cool the solution of 1,3-dibromoadamantane to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the 1,3-dibromoadamantane solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then quench it by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a hexane or a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Host-Guest Chemistry: Representative Data

Due to the lack of specific data for this compound, the following table summarizes representative thermodynamic data for the complexation of various adamantane derivatives with β-cyclodextrin (β-CD), a common host molecule. This data provides an insight into the expected binding behavior. Adamantane derivatives are known to form 1:1 inclusion complexes with β-cyclodextrin with high association constants.[4]

Guest MoleculeHost MoleculeMethodAssociation Constant (Kₐ, M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
Adamantane-1-carboxylic acidβ-CyclodextrinITC7.7 x 10⁴-8.891.43[5]
1,3-Adamantanedicarboxylic acidβ-CyclodextrinITC6.3 x 10⁴-9.763.12[5]
Alexa 488 labelled adamantaneβ-CyclodextrinFCS5.2 x 10⁴--[4]

Note: The binding of adamantane derivatives to cyclodextrins is primarily driven by hydrophobic interactions (the hydrophobic effect), where the nonpolar adamantane guest is encapsulated within the relatively nonpolar cavity of the cyclodextrin, displacing high-energy water molecules. The presence of two bulky and hydrophobic p-tolyl groups in this compound is expected to lead to a very high association constant with larger cyclodextrins or other hosts with suitable cavity sizes, potentially exceeding the values listed above.

Experimental Protocols for Host-Guest Binding Studies

To characterize the binding of this compound with a potential host molecule, several biophysical techniques can be employed. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) titration are two powerful methods for determining the thermodynamic parameters of binding.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Workflow for ITC Experiment:

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prepare_Host Prepare Host Solution (e.g., β-CD in buffer) Degas Degas both solutions Prepare_Host->Degas Prepare_Guest Prepare Guest Solution (this compound in matched buffer) Prepare_Guest->Degas Load_Cell Load Host into Sample Cell Degas->Load_Cell Load_Syringe Load Guest into Injection Syringe Degas->Load_Syringe Equilibrate Equilibrate at constant temperature Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform automated injections Equilibrate->Titrate Integrate_Peaks Integrate heat change peaks Titrate->Integrate_Peaks Binding_Isotherm Generate Binding Isotherm Integrate_Peaks->Binding_Isotherm Fit_Model Fit to a binding model (e.g., one-site binding) Binding_Isotherm->Fit_Model Determine_Parameters Determine Kₐ, ΔH, n Fit_Model->Determine_Parameters

Figure 2: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Materials and Equipment:

  • Isothermal Titration Calorimeter

  • This compound ("Guest")

  • Host molecule (e.g., β-cyclodextrin)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4). Crucially, the guest and host must be in identical buffer to minimize heats of dilution. [6]

  • Degasser

Protocol:

  • Sample Preparation:

    • Prepare a solution of the host molecule (e.g., 0.1 mM β-cyclodextrin) in the chosen buffer.

    • Prepare a solution of the guest molecule (e.g., 1 mM this compound) in the exact same buffer. The guest concentration should ideally be 10-20 times that of the host.[7]

    • Due to the hydrophobicity of the guest, a small amount of a co-solvent like DMSO may be necessary. If so, the exact same concentration of the co-solvent must be present in the host solution.

    • Thoroughly degas both solutions before use to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Clean the sample cell and injection syringe thoroughly with buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 300 rpm).

  • Loading the Calorimeter:

    • Carefully load the host solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the guest solution into the injection syringe.

  • Titration:

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Perform a series of small injections (e.g., 2-10 µL) of the guest solution into the host solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Protocol 2: ¹H NMR Titration

NMR titration monitors the changes in the chemical shifts of the host or guest protons upon complex formation. This method can provide information about the binding constant and the geometry of the host-guest complex.

Workflow for ¹H NMR Titration:

G cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis Prepare_Host_Stock Prepare Host Stock Solution (e.g., β-CD in D₂O buffer) Initial_Spectrum Acquire ¹H NMR spectrum of Host alone Prepare_Host_Stock->Initial_Spectrum Prepare_Guest_Stock Prepare Guest Stock Solution (this compound in the same D₂O buffer) Titration_Series Prepare a series of samples with constant Host concentration and increasing Guest concentration Prepare_Guest_Stock->Titration_Series Initial_Spectrum->Titration_Series Acquire_Spectra Acquire ¹H NMR spectrum for each sample Titration_Series->Acquire_Spectra Monitor_Shifts Monitor chemical shift changes of specific Host or Guest protons Acquire_Spectra->Monitor_Shifts Plot_Data Plot Δδ vs. Guest concentration Monitor_Shifts->Plot_Data Fit_Curve Fit the data to a non-linear binding equation Plot_Data->Fit_Curve Determine_Ka Determine Binding Constant (Kₐ) Fit_Curve->Determine_Ka

Figure 3: Workflow for an ¹H NMR Titration experiment.

Materials and Equipment:

  • High-resolution NMR spectrometer

  • NMR tubes

  • This compound ("Guest")

  • Host molecule (e.g., β-cyclodextrin)

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the host molecule at a known concentration in the deuterated buffer.

    • Prepare a stock solution of the guest molecule at a higher known concentration in the same deuterated buffer.

  • NMR Measurements:

    • Acquire a ¹H NMR spectrum of the host solution alone.

    • Prepare a series of NMR samples containing a constant concentration of the host and incrementally increasing concentrations of the guest. This is typically done by adding small aliquots of the guest stock solution to the host solution in the NMR tube.

    • Acquire a ¹H NMR spectrum for each sample in the series after thorough mixing and temperature equilibration.

  • Data Analysis:

    • Identify the protons on the host molecule (e.g., the inner protons of the cyclodextrin cavity) or the guest molecule that show the largest change in chemical shift upon complexation.

    • Plot the change in chemical shift (Δδ) for a specific proton as a function of the total guest concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model equation using non-linear regression analysis to determine the association constant (Kₐ).

Conclusion

While direct experimental data on this compound in host-guest chemistry is currently lacking, its structural features suggest it is a highly promising guest molecule. The protocols and representative data provided here, based on analogous adamantane derivatives, offer a solid foundation for researchers and drug development professionals to begin exploring the potential of this compound. The strong binding affinity anticipated for this compound could be harnessed for the development of advanced drug delivery systems, high-affinity sensors, and novel supramolecular materials. Further experimental investigation is warranted to fully elucidate the host-guest chemistry of this intriguing molecule.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Bis(4-methylphenyl)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-Bis(4-methylphenyl)adamantane. The following information is curated from available literature on the purification of adamantane derivatives and may require optimization for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: Common purification methods for adamantane derivatives, which are likely applicable to this compound, include:

  • Recrystallization: This is a primary technique for purifying solid organic compounds. The choice of solvent is critical and is often determined empirically.

  • Column Chromatography: Effective for separating the target compound from byproducts with different polarities.

  • Gradient Sublimation: A suitable method for thermally stable, non-volatile compounds, which can yield high-purity crystals.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents used for the recrystallization of adamantane derivatives include ethanol, n-hexane, and mixtures of solvents like petroleum ether and dichloromethane.[1][2] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.

Q3: What are potential impurities I might encounter?

A3: While specific impurities for the synthesis of this compound are not detailed in the provided search results, general impurities in adamantane synthesis can include:

  • Unreacted starting materials.

  • Products of incomplete reaction (e.g., mono-substituted adamantane).

  • Isomers or products of side reactions.

  • In the synthesis of hydroxylated adamantanes, polyhydroxylated adamantanes can be a significant impurity.[3]

Q4: When should I use column chromatography instead of recrystallization?

A4: Column chromatography is preferred when:

  • Recrystallization fails to remove impurities effectively.

  • The impurities have very similar solubility profiles to the desired product.

  • You need to separate a complex mixture of products. For instance, different regioisomers of substituted adamantanes are often separated by column chromatography.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent at low temperature.- Use a less polar solvent or a solvent mixture.- Reduce the volume of solvent used.- Ensure the solution is fully saturated before cooling.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Oily precipitate instead of crystals during recrystallization The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling.- Re-heat the solution and allow it to cool more slowly.- Add a small amount of a solvent in which the compound is less soluble (a co-solvent).- Use a seed crystal to induce crystallization.
Poor separation in column chromatography The eluent system is not optimized.- Adjust the polarity of the eluent. For non-polar compounds like adamantane derivatives, a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a slightly more polar solvent (e.g., dichloromethane, ethyl acetate) is common.[1]- Perform thin-layer chromatography (TLC) first to determine the optimal eluent system.- Use a shallower solvent gradient during elution.
Product is still impure after a single purification step The initial purity was very low, or the chosen method is not effective for the specific impurities present.- Combine purification methods. For example, perform column chromatography followed by recrystallization of the purified fractions.- Repeat the purification step.

Purification Method Comparison

Purification Method Typical Solvents/Conditions Advantages Disadvantages Reference
Recrystallization Ethanol, n-hexane, MethanolSimple, cost-effective, can yield high-purity crystals.Solvent selection can be trial-and-error; potential for low recovery.[2][4]
Column Chromatography Petroleum Ether/Dichloromethane gradientsEffective for separating mixtures of compounds with different polarities.More time-consuming and requires more solvent than recrystallization.[1]
Gradient Sublimation High vacuum, elevated temperatureCan produce very pure crystals; solvent-free.Requires specialized equipment; compound must be thermally stable.[5]
Washing Water (to remove water-soluble impurities like polyols)Simple method to remove specific types of impurities.Only effective for impurities with significantly different solubility.[3]

Experimental Protocols

Note: The following protocols are generalized based on methods used for structurally similar adamantane derivatives and may require optimization for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent (e.g., ethanol, n-hexane) and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Cool the solution to see if crystals form.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For better yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of dichloromethane in hexane).[1]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (e.g., NMR, TLC) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product Impure Impure Product Impure->Chromatography Further Purification Analysis->Pure Purity > 99% Analysis->Impure Purity < 99%

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Attempt Fails Problem What is the issue? Start->Problem LowYield Low Yield Problem->LowYield Recrystallization OilingOut Oiling Out Problem->OilingOut Recrystallization PoorSep Poor Separation Problem->PoorSep Chromatography Solvent Change Solvent/ Solvent Ratio LowYield->Solvent Cooling Slower Cooling/ Seed Crystal OilingOut->Cooling Eluent Optimize Eluent (via TLC) PoorSep->Eluent

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 1,3-Bis(4-methylphenyl)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,3-Bis(4-methylphenyl)adamantane. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through a Friedel-Crafts alkylation reaction. This involves reacting a 1,3-dihalo-adamantane, such as 1,3-dibromoadamantane or 1,3-dichloroadamantane, with toluene in the presence of a Lewis acid catalyst.

Q2: Which starting adamantane derivative is best to use, 1,3-dibromo- or 1,3-dichloroadamantane?

Both 1,3-dibromoadamantane and 1,3-dichloroadamantane can be used as the starting material. 1,3-dibromoadamantane is generally more reactive, which can lead to higher yields or allow for milder reaction conditions. However, 1,3-dichloroadamantane is more cost-effective and less prone to degradation, making it a viable option for larger-scale syntheses. The choice may depend on the specific catalyst and reaction conditions employed.

Q3: What are the most common Lewis acid catalysts for this reaction?

Several Lewis acids can catalyze the Friedel-Crafts alkylation of toluene with dihaloadamantanes. The most common include:

  • Aluminum chloride (AlCl₃)

  • Ferric chloride (FeCl₃)

  • Boron trifluoride (BF₃)

  • Indium(III) chloride (InCl₃)[1]

The choice of catalyst can significantly impact the reaction rate, yield, and formation of byproducts.

Q4: What are the expected major and minor products?

The primary product is this compound (the para-isomer). Due to steric hindrance from the bulky adamantane core, the electrophilic attack on toluene preferentially occurs at the para position. However, small amounts of ortho and meta isomers may also be formed. Additionally, polyalkylated adamantanes or toluene molecules can be generated as byproducts.

Q5: How can I purify the final product?

Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Column chromatography on silica gel can also be employed to separate the desired para-isomer from other isomers and byproducts. Washing the crude product with a specific solvent can also help in removing certain impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst is highly sensitive to moisture.1a. Ensure all glassware is thoroughly dried before use.1b. Use anhydrous solvents and reagents.1c. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.2a. Monitor the reaction progress using TLC or GC-MS.2b. Gradually increase the reaction temperature and/or extend the reaction time.
3. Poor Quality Starting Materials: Impurities in the 1,3-dihalo-adamantane or toluene can inhibit the reaction.3a. Use freshly purified or high-purity starting materials.
Formation of Multiple Products (Isomers and Byproducts) 1. Suboptimal Reaction Temperature: Temperature can influence the regioselectivity of the Friedel-Crafts reaction.1a. Lowering the reaction temperature often favors the formation of the thermodynamically more stable para-isomer.
2. Incorrect Stoichiometry: An excess of toluene can lead to polyalkylation of the solvent, while an excess of the adamantane derivative can result in incomplete reaction or other side reactions.2a. Optimize the molar ratio of 1,3-dihalo-adamantane to toluene. A slight excess of toluene is often used to drive the reaction to completion, but a large excess should be avoided.
3. Strong Lewis Acid Catalyst: Highly reactive catalysts can reduce selectivity.3a. Consider using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) to improve selectivity for the desired product.
Product is an Oily or Gummy Solid 1. Presence of Impurities: Residual starting materials, byproducts, or solvent can prevent crystallization.1a. Wash the crude product with a non-polar solvent like hexanes to remove unreacted toluene and other non-polar impurities.1b. Attempt purification by column chromatography before recrystallization.
2. Incorrect Recrystallization Solvent: The chosen solvent system may not be optimal for crystallization.2a. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes).
Difficulty in Removing the Catalyst 1. Incomplete Quenching: The Lewis acid was not fully neutralized during the workup.1a. Quench the reaction mixture by slowly adding it to ice-cold water or a dilute acid solution (e.g., 1M HCl) with vigorous stirring.1b. Perform an aqueous workup with multiple extractions to ensure complete removal of the catalyst residues.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Catalyst Suspension: To the flask, add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 2.2 equivalents) and anhydrous toluene (as the solvent and reactant). Cool the mixture to 0 °C in an ice bath.

  • Addition of Adamantane Derivative: Dissolve 1,3-dibromoadamantane (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation for Optimization

To optimize the yield of this compound, systematically vary the reaction parameters. The following tables provide a template for organizing experimental data.

Table 1: Effect of Catalyst on Yield

EntryCatalyst (molar eq.)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (2.2)Toluene2524
2FeCl₃ (2.2)Toluene2524
3BF₃·OEt₂ (2.2)Toluene2524
4InCl₃ (0.1)Toluene8012

Table 2: Effect of Temperature and Time on Yield (using FeCl₃)

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1FeCl₃ (2.2)Toluene024
2FeCl₃ (2.2)Toluene2524
3FeCl₃ (2.2)Toluene5012
4FeCl₃ (2.2)Toluene806

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Alkylation cluster_workup Workup & Purification 1_3_Dihalo_Adamantane 1,3-Dihalo-adamantane Reaction_Vessel Reaction Vessel (Anhydrous Conditions) 1_3_Dihalo_Adamantane->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Quenching Quenching (Ice/HCl) Reaction_Vessel->Quenching Lewis_Acid Lewis Acid Catalyst (e.g., AlCl3, FeCl3) Lewis_Acid->Reaction_Vessel Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Tree Start Low Yield? Inactive_Catalyst Inactive Catalyst? Start->Inactive_Catalyst Yes Byproducts Byproduct Formation? Start->Byproducts No Check_Anhydrous Ensure anhydrous conditions and high-purity reagents. Inactive_Catalyst->Check_Anhydrous Yes Reaction_Conditions Suboptimal Conditions? Inactive_Catalyst->Reaction_Conditions No Optimize_Temp_Time Optimize temperature and time. Monitor reaction progress. Reaction_Conditions->Optimize_Temp_Time Yes Optimize_Stoichiometry Adjust reactant stoichiometry. Byproducts->Optimize_Stoichiometry Yes Change_Catalyst Consider a milder Lewis acid catalyst. Optimize_Stoichiometry->Change_Catalyst

References

Technical Support Center: Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Rearrangements and Isomeric Impurities

Question: During the acid-catalyzed synthesis of my adamantane derivative, I'm observing a mixture of isomers that are difficult to separate. What is causing this and how can I improve the selectivity?

Answer: Acid-catalyzed reactions for the synthesis of adamantane and its derivatives, particularly those involving carbocation intermediates, are prone to rearrangements. The adamantane cage is the most thermodynamically stable C₁₀H₁₆ isomer, and other tricyclic hydrocarbon isomers will tend to rearrange to the adamantane scaffold under thermodynamic conditions.[1] This is often the desired outcome, as in the synthesis of adamantane from tetrahydrodicyclopentadiene via a Lewis acid-promoted rearrangement.[2] However, incomplete or alternative rearrangements can lead to a mixture of isomers.

Troubleshooting:

  • Control of Reaction Temperature and Time: Carefully control the reaction temperature and time to favor the formation of the thermodynamically most stable product. Insufficient reaction time or temperature may lead to incomplete rearrangement.

  • Choice of Acid Catalyst: The strength and type of acid catalyst can significantly influence the reaction pathway. Lewis acids like aluminum chloride are commonly used.[3][4] Experimenting with different Lewis acids or superacids might improve selectivity. For instance, a boron trifluoride-hydrogen fluoride catalyst has been used under pressure.

  • Starting Material Purity: Ensure the purity of your starting material. Impurities can potentially lead to undesired side reactions and isomeric products.

2. Over-functionalization and Polysubstitution

Question: I am trying to perform a mono-bromination of adamantane, but I am getting a significant amount of di- and poly-brominated products. How can I achieve selective mono-bromination?

Answer: Adamantane readily reacts with brominating agents, and the degree of substitution is highly dependent on the reaction conditions and the presence of catalysts.[5] While boiling adamantane with bromine can yield 1-bromoadamantane, the use of a Lewis acid catalyst is typically required for multiple substitutions.[5] Controlling the reaction to achieve high yields of the mono-substituted product requires careful optimization.

Troubleshooting:

  • Stoichiometry of Brominating Agent: Use a controlled amount of the brominating agent (e.g., bromine or N-bromosuccinimide). A significant excess will favor polysubstitution.

  • Catalyst Selection and Concentration: For selective dibromination to 1,3-dibromoadamantane, a specific catalyst system of boron tribromide and aluminum bromide has been shown to give high yields.[6] Conversely, to favor mono-bromination, one might avoid strong Lewis acid catalysts or use them in very low concentrations. Non-catalytic halogenation with bromine has been shown to selectively form 1-bromoadamantane.[7]

  • Reaction Conditions: Lowering the reaction temperature can often increase the selectivity for mono-substitution.

Quantitative Data on Bromination Selectivity:

CatalystProduct(s)YieldReference
None (boiling Br₂)1-Bromoadamantane-[5]
Lewis AcidPolysubstituted adamantanes-[5]
BBr₃-AlBr₃ (125:1)1,3-DibromoadamantaneHigh Yield[6]

3. Formation of Oxidized Byproducts

Question: My oxidation reaction of adamantane is producing a mixture of 1-adamantanol, 2-adamantanol, and adamantanone. How can I improve the selectivity towards a single oxidized product?

Answer: The oxidation of adamantane can be challenging to control due to the similar reactivity of the tertiary (bridgehead) and secondary C-H bonds.[8] Direct oxidation often leads to a mixture of products. For example, oxidation with concentrated sulfuric acid produces 1-adamantanol, which can then isomerize to 2-adamantanol and be further oxidized to adamantanone.[9] Biocatalytic methods can offer higher selectivity but may suffer from low catalytic activity.[8]

Troubleshooting:

  • Choice of Oxidizing Agent and Catalyst: The choice of oxidant and catalyst system is crucial for selectivity. For instance, selective hydroxylation to the nodal position has been achieved using systems like H₂O-CBr₄ in the presence of various metal complexes.[10]

  • Biocatalysis: Consider using microbial transformations. For example, Streptomyces griseoplanus has been shown to regioselectively hydroxylate adamantane to 1-adamantanol with a 32% molar conversion yield.[8]

  • Reaction Conditions: Milder reaction conditions can sometimes favor the formation of the mono-hydroxylated product and prevent over-oxidation to the ketone or diols.

Quantitative Data on Adamantane Oxidation:

MethodProduct(s)Yield/SelectivityReference
Concentrated H₂SO₄1-Adamantanol, 2-Adamantanol, AdamantanoneMixture[9]
Streptomyces griseoplanus1-Adamantanol32% molar conversion[8]
Metal-free oxidative carbonylation3°:2° ester products2:1 ratio, 77% yield[2]
H₂O-CBr₄ with metal complexes1-Adamantanol85% yield[10]

4. Carbocation-Mediated Side Reactions with Solvents

Question: I am attempting a nucleophilic substitution on a 1-haloadamantane, but I am observing byproducts that seem to have incorporated the solvent. Why is this happening?

Answer: Reactions involving the 1-adamantyl cation are susceptible to trapping by nucleophilic solvents. The 1-adamantyl carbocation is relatively stable and will react with any available nucleophile in the reaction mixture. For example, an attempt to introduce a nitrogen functionality using in situ generated HN₃ failed due to the reaction of the solvent with the intermediate 1-adamantyl carbocation, resulting in a mixture of side products.[1]

Troubleshooting:

  • Solvent Choice: Use a non-nucleophilic solvent whenever possible. Solvents like hexane or carbon tetrachloride are less likely to participate in the reaction than more nucleophilic solvents like alcohols or nitriles.

  • Concentration of Nucleophile: Ensure a sufficiently high concentration of the desired nucleophile to outcompete the solvent in trapping the carbocation.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions with the solvent.

5. Formation of Dicarboxylic Acid Impurities

Question: In the synthesis of 1-adamantanecarboxylic acid, I am isolating a high-melting impurity that is difficult to remove. What is this impurity and how can I avoid its formation?

Answer: A common high-melting impurity in the synthesis of 1-adamantanecarboxylic acid is 1,3-adamantanedicarboxylic acid. This can form through over-carboxylation of the adamantane ring.

Troubleshooting:

  • Reaction Conditions for Carboxylation: Careful control of the reaction conditions during the carboxylation step is essential. An efficient one-pot synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid has been reported using nitric acid, sulfuric acid, and formic acid.[11] To avoid this, one should use milder conditions or a stoichiometric amount of the carboxylating agent when synthesizing the mono-carboxylic acid.

  • Purification: While prevention is ideal, purification methods can be employed. The difference in solubility between the mono- and di-carboxylic acids can be exploited for separation. For instance, the crude 1-adamantanecarboxylic acid can be purified by recrystallization from a methanol/water mixture.

Experimental Protocols

Protocol 1: Synthesis of Adamantane via Rearrangement of endo-Tetrahydrodicyclopentadiene

This protocol is adapted from Organic Syntheses.

A. endo-Tetrahydrodicyclopentadiene

  • In a Parr apparatus, dissolve 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether containing 1.0 g of platinum oxide.

  • Hydrogenate at 50 p.s.i. hydrogen pressure. The reaction is exothermic and takes 4-6 hours.

  • Remove the catalyst by suction filtration.

  • Distill the filtrate at atmospheric pressure to remove the ether.

  • Continue the distillation to collect endo-tetrahydrodicyclopentadiene at a boiling point of 191–193°C. The yield is typically 96.5–98.4%.

B. Adamantane

  • In a 500-ml Erlenmeyer flask with a magnetic stirring bar, place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene.

  • Fit an air condenser and add 40 g of anhydrous aluminum chloride.

  • Stir and heat the reaction mixture at 150–180°C for 8–12 hours. Periodically push any sublimed aluminum chloride back into the reaction mixture.

  • After cooling, carefully decant the upper brown layer from the lower black tarry layer.

  • Rinse the flask with a total of 250 ml of petroleum ether (b.p. 30–60°) and combine with the decanted layer.

  • Warm the petroleum ether suspension to dissolve the adamantane and decolorize with activated charcoal.

  • Filter the hot solution and cool to 0–5°C to crystallize the adamantane.

  • Collect the crystals by suction filtration. The yield is typically 28–32 g (14–16%).

Protocol 2: Preparation of Adamantanone from Adamantane

This protocol is based on a convenient synthesis using 98% sulfuric acid.[12]

  • Carefully add adamantane to 98% sulfuric acid in a reaction vessel equipped with a stirrer.

  • Heat the mixture under controlled temperature conditions (specific temperature and time will depend on the scale and desired conversion).

  • The reaction involves the formation of 1-adamantanol, which then rearranges to 2-adamantanol and is subsequently oxidized to adamantanone.[9]

  • After the reaction is complete, carefully pour the reaction mixture onto ice to quench the reaction and precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ether).

  • Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain crude adamantanone.

  • Purify the crude product by recrystallization or sublimation.

Visualizations

Troubleshooting_Adamantane_Synthesis cluster_synthesis Adamantane Derivative Synthesis cluster_problems Common Side Reactions & Issues cluster_solutions Troubleshooting Solutions Start Starting Materials Reaction Synthesis Reaction Start->Reaction Product Desired Adamantane Derivative Reaction->Product Isomers Isomeric Mixture Reaction->Isomers Acid-catalyzed rearrangement PolySub Polysubstitution Reaction->PolySub Excess reagent Oxidation Oxidized Byproducts Reaction->Oxidation Unselective oxidation SolventAdd Solvent Adducts Reaction->SolventAdd Carbocation trapping Diacid Dicarboxylic Acid Impurity Reaction->Diacid Over- carboxylation Control_Conditions Control Temp/Time/ Stoichiometry Isomers->Control_Conditions Catalyst_Choice Optimize Catalyst Isomers->Catalyst_Choice PolySub->Control_Conditions PolySub->Catalyst_Choice Oxidation->Control_Conditions Oxidation->Catalyst_Choice Solvent_Choice Use Non-nucleophilic Solvent SolventAdd->Solvent_Choice Diacid->Control_Conditions Purification Purification (Recrystallization) Diacid->Purification Experimental_Workflow_Adamantane_Synthesis cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Prepare Starting Materials (e.g., Tetrahydrodicyclopentadiene) Mixing Combine Reactants and Catalyst Start->Mixing Catalyst Prepare Catalyst (e.g., AlCl3) Catalyst->Mixing Solvent Select Appropriate Solvent Solvent->Mixing Heating Heat under Controlled Temperature Mixing->Heating Monitoring Monitor Reaction Progress (TLC, GC) Heating->Monitoring Quench Quench Reaction (e.g., with ice-water) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Recrystallization/Chromatography) Evaporate->Purify

References

Technical Support Center: Overcoming Solubility Challenges with 1,3-Bis(4-methylphenyl)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with 1,3-Bis(4-methylphenyl)adamantane. Given its chemical structure, featuring a rigid, nonpolar adamantane core flanked by two methylphenyl groups, this compound is anticipated to have low aqueous solubility and favor nonpolar organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a highly nonpolar and hydrophobic compound. It is practically insoluble in water and polar protic solvents.[1] It is expected to be soluble in nonpolar organic solvents such as toluene, cyclohexane, and dichloromethane, and may show some solubility in moderately polar aprotic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and chloroform. Some adamantane derivatives have shown solubility in methanol (MeOH), THF, or DMSO.[2][3]

Q2: I am having trouble dissolving this compound. What are the first troubleshooting steps I should take?

A2: Start by selecting an appropriate solvent based on the "like dissolves like" principle.[2][4] Given the nonpolar nature of your compound, begin with nonpolar organic solvents. If solubility is still limited, consider the following:

  • Increase Temperature: Gently warming the solvent can increase the solubility of many compounds.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Stirring: Continuous and vigorous stirring increases the interaction between the solute and solvent particles.

Q3: Are there any solvent systems you recommend for initial solubility testing?

A3: For initial screening, we recommend testing a range of solvents from nonpolar to polar aprotic. A suggested starting panel is presented in the table below. For a more detailed experimental protocol on determining solubility, please refer to the "Experimental Protocols" section.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you might encounter during your experiments and offers potential solutions.

Issue Potential Cause Recommended Solution(s)
Compound precipitates out of solution upon standing. The initial dissolution was likely achieved in a supersaturated state, or there was a temperature change.1. Gently warm the solution to redissolve the precipitate. 2. Consider using a co-solvent system to increase the overall solvating power. 3. If the solution is intended for later use, prepare a fresh solution before each experiment.
The compound "oils out" instead of dissolving. The solvent may not be optimal, or the compound may have a low melting point relative to the experimental temperature.1. Try a different solvent with a polarity that more closely matches the solute. 2. Use a co-solvent system. For example, adding a small amount of a more polar solvent like THF to a nonpolar solvent might help.
Inconsistent results in biological or chemical assays. Poor solubility can lead to inaccurate concentrations and unreliable experimental outcomes.1. Ensure the compound is fully dissolved before use. Visually inspect for any undissolved particles. 2. Consider using a solubilization enhancement technique such as cyclodextrin complexation or preparing a solid dispersion to improve aqueous compatibility if required for your assay.
Difficulty in preparing a stock solution of a specific concentration. The required concentration exceeds the solubility limit of the compound in the chosen solvent.1. Refer to the solvent selection table for alternatives. 2. If a high concentration is necessary, explore the use of co-solvents or solubilizing agents. 3. If precise concentration is critical, an experimental determination of solubility in your desired solvent system is highly recommended.

Data Presentation: Solvent Selection Table

Solvent Solvent Type Predicted Solubility Notes
WaterPolar ProticInsolubleAdamantane derivatives are generally hydrophobic.[1]
MethanolPolar ProticSparingly SolubleSome adamantane derivatives show solubility in methanol.[2]
EthanolPolar ProticSparingly SolubleAn ethanol/water mixture has been used to dissolve a similar adamantane derivative.
Tetrahydrofuran (THF)Polar AproticSolubleA good starting point for many nonpolar to moderately polar compounds. Some adamantane derivatives are soluble in THF.[2][3]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong solvent for many organic compounds. Some adamantane derivatives are soluble in DMSO.[2][3]
ChloroformWeakly PolarSolubleHas been used for extraction of adamantane derivatives.
Dichloromethane (DCM)Weakly PolarSolubleA common solvent for nonpolar compounds.[5]
TolueneNonpolarSolubleA good choice for nonpolar aromatic compounds.[5]
CyclohexaneNonpolarSolubleSuitable for highly nonpolar compounds.[5]

Experimental Protocols

Protocol 1: Experimental Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a solvent of your choice.[6][7][8]

Materials:

  • This compound

  • Selected solvent(s)

  • Small vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Tightly cap the vial and vortex for 1-2 minutes.

  • Place the vial in a shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their apparent aqueous solubility.[9][10] β-cyclodextrin is often a suitable choice for adamantane derivatives.[9]

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

Procedure (Kneading Method): [10][11]

  • Weigh molar equivalents of this compound and the cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of a 50% ethanol/water solution to form a paste.

  • Gradually add the this compound to the paste while continuously triturating.

  • Continue kneading for at least 30-60 minutes.

  • The resulting paste is then dried (e.g., in a vacuum oven at a low temperature) to obtain a solid inclusion complex.

  • The solid complex can then be dissolved in the desired aqueous buffer.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersions involve dispersing the hydrophobic compound in a hydrophilic carrier matrix at a solid state, which can enhance dissolution rates.[9][12][13]

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common volatile solvent in which both the compound and the carrier are soluble (e.g., a mixture of ethanol and dichloromethane).

Procedure: [12][13][14]

  • Dissolve both this compound and the hydrophilic carrier in the chosen solvent system.

  • Ensure complete dissolution of both components.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid film is a solid dispersion of your compound in the carrier.

  • This solid dispersion can then be scraped, pulverized, and dissolved in your aqueous medium of choice.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the described protocols.

experimental_workflow cluster_solubility Protocol 1: Solubility Determination cluster_cyclodextrin Protocol 2: Cyclodextrin Complexation cluster_solid_dispersion Protocol 3: Solid Dispersion Preparation A1 Add excess compound to solvent A2 Equilibrate (24-48h) with agitation A1->A2 A3 Centrifuge to separate solid A2->A3 A4 Withdraw and dilute supernatant A3->A4 A5 Quantify concentration (HPLC/UV-Vis) A4->A5 B1 Mix compound and cyclodextrin (molar equivalents) B2 Knead with ethanol/water B1->B2 B3 Dry the paste to form solid complex B2->B3 B4 Dissolve complex in aqueous buffer B3->B4 C1 Dissolve compound and carrier in common solvent C2 Evaporate solvent (Rotary Evaporator) C1->C2 C3 Collect and pulverize solid dispersion C2->C3 C4 Dissolve dispersion in aqueous medium C3->C4

Experimental workflows for solubility determination and enhancement.

troubleshooting_logic Start Start: Dissolving this compound Initial_Steps Initial Steps: 1. Choose appropriate solvent 2. Stir/Vortex 3. Gently warm/sonicate Start->Initial_Steps Is_Dissolved Is the compound fully dissolved? Initial_Steps->Is_Dissolved Yes Yes Is_Dissolved->Yes Yes No No Is_Dissolved->No No Advanced_Methods Consider Advanced Methods No->Advanced_Methods Co_Solvent Use a Co-solvent System Advanced_Methods->Co_Solvent Cyclodextrin Cyclodextrin Complexation Advanced_Methods->Cyclodextrin Solid_Dispersion Prepare a Solid Dispersion Advanced_Methods->Solid_Dispersion

References

Technical Support Center: Optimizing Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adamantane functionalization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of modifying the adamantane scaffold.

General FAQs

Q1: Why is the functionalization of adamantane challenging?

Adamantane is a rigid, highly stable polycyclic hydrocarbon. Its C-H bonds have unusually high bond dissociation energies (BDEs), particularly the tertiary C-H bond (approx. 99 kcal/mol), which is stronger than the secondary C-H bond (approx. 96 kcal/mol).[1][2] This high stability requires high-energy intermediates or potent catalytic systems to achieve C-H activation, making selective functionalization a significant chemical challenge.[2][3][4]

Q2: What are the primary reactive sites on an unsubstituted adamantane molecule?

The adamantane cage has two distinct types of C-H bonds:

  • Tertiary (3°) C-H bonds: Located at the four equivalent bridgehead positions (C1).

  • Secondary (2°) C-H bonds: Located at the six equivalent methylene bridge positions (C2).[1] Most functionalization reactions target the more reactive tertiary positions.

Q3: How can I achieve regioselectivity between the tertiary (C1) and secondary (C2) positions?

Regioselectivity is highly dependent on the reaction mechanism and catalyst system employed. For instance, in radical-based C-H alkylation, using an electrophilic hydrogen atom transfer (HAT) catalyst, such as a quinuclidinium radical cation, can provide outstanding selectivity (>20:1) for the tertiary position.[1][3] In contrast, other methods may yield mixtures of 1- and 2-substituted products.[1]

Troubleshooting Guides by Reaction Type

Photocatalytic C-H Alkylation

This method often employs a dual-catalyst system for the direct alkylation of adamantane's C-H bonds under mild, visible-light conditions.[1][5][6]

Q: I am getting a low or no yield of my desired alkylated adamantane product. What should I check?

A: Low yields in photocatalytic systems can stem from several factors:

  • Inefficient Catalyst System: The combination of the photocatalyst and the hydrogen atom transfer (HAT) catalyst is crucial. The highly oxidizing iridium-based photocatalyst Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6 paired with a sulfonylated quinuclidinol (Q-1) has proven highly effective.[3][7]

  • Improper Light Source: These reactions are light-driven. Ensure you are using the correct wavelength and intensity. Blue LED lamps (e.g., 456 nm) are commonly used for these iridium-based catalysts.[7][8]

  • Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is properly degassed via a freeze-pump-thaw cycle or by sparging with an inert gas (e.g., argon or nitrogen).

  • Reagent Purity: Ensure solvents and reagents, especially the alkene partner, are pure and dry, as impurities can interfere with the catalytic cycle.

Q: My reaction is producing a mixture of 3°- and 2°-alkylated products. How can I improve regioselectivity?

A: Poor regioselectivity indicates that the hydrogen abstraction step is not selective.

  • Choice of HAT Catalyst: The key to high 3° selectivity is the HAT catalyst. Systems that generate an electrophilic quinuclidinium radical cation are highly selective for the more electron-rich "hydridic" 3° C-H bonds.[1]

  • Avoid Non-Selective Radicals: Other H-atom abstractors, such as chlorine radicals generated from some photocatalytic systems, are less selective and can lead to diminished regioselectivity.[1]

Q: I am trying to functionalize a complex molecule containing an adamantane moiety, but I am seeing side reactions at other C-H bonds. How can I improve chemoselectivity?

A: The dual photoredox and HAT catalysis system is known for its excellent chemoselectivity.[5][9] It can selectively activate the strong 3° C-H bonds of adamantane even in the presence of much weaker C-H bonds, such as those adjacent to heteroatoms (e.g., in ethers, alcohols) or at benzylic positions.[2][3] If you are observing side reactions, consider re-evaluating your catalyst choice. The quinuclidine-based system has shown a remarkable preference for adamantane over substrates like octanal or menthol in competition experiments.[3][7]

Hydroxylation

Direct oxidation of adamantane to adamantanol is a key transformation.

Q: My hydroxylation reaction has a low yield of 1-adamantanol. How can I optimize it?

A: Yields can be improved by selecting an appropriate oxidation system:

  • Metal-Catalyzed Systems: A general method involves using H₂O with a halomethane like CBr₄ or CCl₄ in the presence of various transition metal complexes (e.g., Pd, Ni, Ru). These conditions generate hypohalous acids in situ and can produce 1-adamantanol in high yields (up to 89%).[10]

  • Biocatalysis: For high regioselectivity, biocatalytic approaches are effective. The microorganism Streptomyces griseoplanus has been shown to convert adamantane to 1-adamantanol with a 32% molar conversion yield.[11]

  • Ozonation: Hydrolysis of 1-bromoadamantane or direct ozonation of adamantane are also viable routes to 1-hydroxyadamantane.[12]

Q: The reaction is producing 2-adamantanone as a major byproduct. How can I favor the formation of 1-adamantanol?

A: The formation of adamantanone results from oxidation at the secondary position or over-oxidation of the initial product.

  • Control Reaction Conditions: Overly harsh conditions (high temperature, long reaction times) can promote further oxidation. Monitor the reaction progress and optimize the duration and temperature.[13]

  • Catalyst/Reagent Choice: In some systems, the choice of reagents can direct the selectivity. For example, when using H₂O/CBr₄ with a phase-transfer catalyst, the product distribution between 1-adamantanol and adamantanone can be influenced by the specific catalyst used.[10]

Amination and Amidation

Introducing nitrogen-containing functional groups is critical for pharmaceutical applications.

Q: I am unable to perform an amidation reaction on an adamantane-amine derivative. The reaction is not proceeding. Why?

A: Steric hindrance is a major challenge in adamantane chemistry. If the amine is sterically demanding (e.g., di-adamantane amine), standard amidation conditions like Schotten-Baumann may fail completely, even with increased temperature and reaction times.[14] In such cases, you may need to explore more reactive acylating agents or alternative coupling strategies that are less sensitive to steric bulk.

Q: My direct amination of the adamantane core is giving a low yield. What are the optimal conditions?

A: Direct amination is challenging but can be achieved with specific reagents. The use of trichloramine (NCl₃) with a Lewis acid like aluminum chloride (AlCl₃) is a known method. Optimizing the molar ratio of NCl₃:AlCl₃:alkane is critical for achieving good yields (e.g., ~75%).[15] The Ritter reaction, which involves reacting adamantane with a nitrile in the presence of a strong acid, is a reliable method for producing N-adamantyl amides.[16]

Data Presentation

Table 1: Comparison of Catalyst Systems for Photocatalytic C-H Alkylation of Adamantane.

Photocatalyst HAT Catalyst Alkene Partner Yield (%) Regioselectivity (3°:2°)
Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆ (Ir-1) Sulfonylated Quinuclidinol (Q-1) Phenyl vinyl sulfone 72 >20:1
Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆ (Ir-1) Quinuclidine (Q-3) Phenyl vinyl sulfone 33 >20:1
[Ir(dF(ppy))₂(ppy)]PF₆ (Ir-2) Quinuclidine (Q-3) Phenyl vinyl sulfone 66 >20:1
Ir-2 Quinuclidine (Q-3) Ethyl acrylate 57 >20:1

| Data compiled from references[3][7].

Table 2: Selected Conditions for Selective Hydroxylation of Adamantane to 1-Adamantanol.

Catalyst/Reagent System Solvent Temperature (°C) Time (h) Yield of 1-Adamantanol (%)
Pd(acac)₂ / CBr₄ / H₂O Dioxane 160 9 89
Ni(acac)₂ / CBr₄ / H₂O Dioxane 160 9 83
Ru(acac)₃ / CBr₄ / H₂O Dioxane 160 9 78
Streptomyces griseoplanus cells Culture medium 30 72 32 (molar conversion)

| Data compiled from references[10][11].

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is based on the highly selective method developed by Martin and coworkers.[3][7]

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add adamantane (0.5 mmol, 1.0 equiv), the photocatalyst Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6 (Ir-1, 0.01 mmol, 2 mol%), and the HAT catalyst Q-1 (0.05 mmol, 10 mol%).

  • Reagent Addition: Add the alkene partner (e.g., phenyl vinyl sulfone, 0.75 mmol, 1.5 equiv) followed by the solvent (e.g., 1,2-dichloroethane, 5.0 mL).

  • Degassing: Seal the vial and degas the mixture by sparging with argon for 15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Place the vial approximately 5 cm from a 456 nm blue LED lamp and stir vigorously at room temperature. The reaction may require cooling with a fan to maintain ambient temperature.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC. Typical reaction times are 8-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired alkylated adamantane product.

Protocol 2: Selective Hydroxylation of Adamantane using a Pd/CBr₄ System

This protocol is adapted from the method described for transition-metal-catalyzed hydroxylation.[10]

  • Setup: To a heavy-walled glass ampoule, add adamantane (1 mmol), Pd(acac)₂ (0.02 mmol, 2 mol%), CBr₄ (2 mmol), H₂O (10 mmol), and dioxane (5 mL).

  • Sealing: Seal the ampoule under an inert atmosphere (e.g., argon).

  • Heating: Place the sealed ampoule in a thermostat-controlled oil bath or heating block and heat to 160 °C for 9 hours.

  • Cooling & Workup: After the reaction period, cool the ampoule to room temperature and open it carefully. Transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1-adamantanol.

Visualization

Troubleshooting_Workflow start Experiment Start: Adamantane Functionalization issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Yield poor_selectivity Poor Selectivity (Regio- or Chemo-) issue->poor_selectivity Selectivity cause_yield Potential Causes? low_yield->cause_yield cause_selectivity Potential Causes? poor_selectivity->cause_selectivity solution_yield1 Solution: - Check catalyst activity/loading - Verify light source (photocatalysis) - Ensure proper degassing cause_yield->solution_yield1 Catalyst/Conditions solution_yield2 Solution: - Purify reagents and solvents - Optimize temperature/time - Check reagent stoichiometry cause_yield->solution_yield2 Reagents optimized Optimized Reaction solution_yield1->optimized solution_yield2->optimized solution_selectivity1 Solution (Regioselectivity): - Change HAT catalyst - Modify directing group - Adjust solvent polarity cause_selectivity->solution_selectivity1 Wrong Site Reacting solution_selectivity2 Solution (Chemoselectivity): - Use more selective catalyst system - Add blocking/protecting groups - Lower reaction temperature cause_selectivity->solution_selectivity2 Wrong Group Reacting solution_selectivity1->optimized solution_selectivity2->optimized

Caption: A general workflow for troubleshooting common adamantane functionalization issues.

Photocatalytic_Cycle Dual Catalytic Cycle for C-H Alkylation cluster_photo Photocatalyst Cycle cluster_hat HAT Catalyst Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star hv (Blue LED) Ir4 Ir(IV) Ir3_star->Ir4 SET Q Quinuclidine (Q) Ir4->Ir3 SET Ir4_red Ir(IV) Q_radical Q.+ (HAT Catalyst) Q->Q_radical Q->Q_radical Q QH QH.+ Q_radical->QH Ad_radical Adamantyl Radical (Ad.) Q_radical->Ad_radical HAT (- H.) QH->Q - H+ Adamantane Adamantane (Ad-H) Ad_Alkene_radical Ad-Alkene. Ad_radical->Ad_Alkene_radical Radical Addition Alkene Alkene Product Product (Ad-Alkene-H) Ad_Alkene_radical->Product Reduction

References

Technical Support Center: Adamantane NMR Peak Assignments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for adamantane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for unsubstituted adamantane?

A1: Unsubstituted adamantane has a highly symmetrical structure, resulting in two distinct signals in its ¹³C NMR spectrum and two multiplets in its ¹H NMR spectrum. The chemical shifts can vary slightly depending on the solvent and temperature.[1][2][3][4]

Q2: Why do I see overlapping signals in the ¹H NMR spectrum of my substituted adamantane?

A2: The rigid cage-like structure of adamantane often leads to complex splitting patterns and overlapping signals in the ¹H NMR spectrum, especially for substituted derivatives.[5] The protons on the adamantane core can have very similar chemical environments, resulting in multiplets that are difficult to resolve, particularly at lower magnetic field strengths.

Q3: How do substituents affect the chemical shifts of adamantane protons and carbons?

A3: Substituents on the adamantane cage cause significant changes in the chemical shifts of nearby protons and carbons. Electronegative substituents will generally deshield adjacent nuclei, shifting their signals to a higher ppm value (downfield).[5][6] The magnitude of this effect depends on the nature of the substituent and its position on the adamantane core.[6][7] For example, aromatic substituents can induce significant changes in the ¹H spectra due to magnetic anisotropy.[7]

Q4: My ¹³C NMR spectrum has very weak signals for the quaternary carbons. How can I improve this?

A4: Quaternary carbons lack attached protons, leading to a weaker signal in ¹³C NMR due to the absence of the Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. To improve the signal-to-noise ratio for quaternary carbons, you can increase the number of scans and optimize the relaxation delay (d1) in your NMR experiment.

Q5: I am seeing unexpected peaks in my NMR spectrum. What could be the cause?

A5: Unexpected peaks can arise from several sources:

  • Impurities: Residual solvents, starting materials, or byproducts from the synthesis can introduce extra signals.

  • Sample Concentration: Very high sample concentrations can lead to baseline artifacts and detector saturation.[8]

  • Degradation: The compound may be degrading in the NMR solvent.

  • Complex Splitting: Higher-order coupling effects in the adamantane system can sometimes be mistaken for impurity peaks.

Q6: How can I definitively assign the peaks in my adamantane derivative's NMR spectrum?

A6: For unambiguous peak assignment, a combination of 1D and 2D NMR experiments is often necessary.[5][9] These can include:

  • ¹H-¹H COSY: To identify proton-proton coupling networks.

  • ¹H-¹³C HSQC: To correlate directly bonded protons and carbons.[9]

  • ¹H-¹³C HMBC: To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and protons that are not directly bonded.[9]

  • NOESY/ROESY: To identify through-space interactions between protons, which can help determine the stereochemistry of substituents.[5]

Troubleshooting Guides

Problem 1: Poorly Resolved Multiplets in ¹H NMR

Symptoms: Broad, overlapping multiplets in the proton spectrum, making it difficult to determine coupling constants and assign specific protons.

Possible Causes:

  • Insufficient magnetic field strength.

  • Sample viscosity or aggregation.

  • Complex second-order coupling effects.

Solutions:

  • Use a Higher Field Spectrometer: Higher magnetic fields will increase the chemical shift dispersion, often leading to better resolution of multiplets.

  • Optimize Sample Preparation:

    • Use a deuterated solvent with low viscosity.

    • Ensure the sample is fully dissolved and free of particulate matter.

    • Varying the sample concentration or temperature may help reduce aggregation.

  • Perform 2D NMR Experiments: COSY and TOCSY experiments can help to trace out the coupling networks even when the 1D spectrum is poorly resolved.

Problem 2: Incorrect Peak Integration

Symptoms: The integral values for the adamantane protons do not match the expected ratios.

Possible Causes:

  • Overlapping signals from impurities or residual solvent.

  • Incorrectly set integral regions.

  • Baseline distortion.

  • Saturated signals due to a very concentrated sample.[8]

Solutions:

  • Check for Impurities: Carefully examine the spectrum for any unexpected peaks that might be overlapping with your signals of interest.

  • Adjust Integral Regions: Ensure that the integral regions are set correctly to encompass the entire multiplet for each signal.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline before integration.

  • Optimize Acquisition Parameters: If signal saturation is suspected, reduce the pulse angle (tip angle) or decrease the receiver gain.[8]

Data Presentation

Table 1: Typical NMR Chemical Shifts for Unsubstituted Adamantane

NucleusPositionChemical Shift (ppm)Multiplicity
¹HCH (methine)~1.87broad singlet
¹HCH₂ (methylene)~1.76broad singlet
¹³CCH (methine)~28.46CH
¹³CCH₂ (methylene)~37.85CH₂

Note: Chemical shifts are typically referenced to TMS at 0 ppm and can vary slightly based on solvent and experimental conditions.[3] Adamantane is also used as an external chemical shift standard in solid-state NMR, with the downfield ¹³C resonance set to 38.48 ppm.[10]

Experimental Protocols

Standard ¹H NMR Acquisition for Adamantane Derivatives
  • Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution. For solid-state NMR of adamantane, good shimming can result in a full width at half maximum (FWHM) of around 4.5 Hz for the ¹³C spectrum.[10]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Typically 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Processing:

    • Apply a Fourier transform.

    • Phase the spectrum manually.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals.

¹H-¹³C HSQC Experiment for Peak Assignment
  • Sample Preparation: Prepare a relatively concentrated sample (15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for the ¹³C dimension.

  • Spectrometer Setup: Follow the standard setup procedure for ¹H NMR, then tune and match the probe for ¹³C.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence (e.g., 'hsqcedetgpsp' on Bruker instruments).

    • Spectral Width (¹H): Same as the 1D ¹H spectrum.

    • Spectral Width (¹³C): A range that covers all expected carbon signals (e.g., 0-100 ppm for a simple adamantane derivative).

    • Number of Points (F2 - ¹H): 1024-2048.

    • Number of Increments (F1 - ¹³C): 256-512.

    • Number of Scans: 4-16 per increment.

    • Relaxation Delay (d1): 1.5-2 seconds.

  • Processing:

    • Apply Fourier transforms in both dimensions.

    • Phase the spectrum in both dimensions.

    • Apply baseline correction.

    • Calibrate both axes based on the referenced 1D spectra.

Visualizations

troubleshooting_workflow start Start: Ambiguous Peak Assignment q1 Are multiplets in ¹H NMR well-resolved? start->q1 s1 Use higher field spectrometer Optimize sample preparation q1->s1 No q2 Are peak integrals correct? q1->q2 Yes s1->q2 s2 Check for impurities Adjust integral regions Correct baseline Optimize acquisition parameters q2->s2 No q3 Are quaternary carbons visible in ¹³C NMR? q2->q3 Yes s2->q3 run_2d Run 2D NMR Experiments (COSY, HSQC, HMBC) q3->run_2d No q3->run_2d Yes s3 Increase number of scans Increase relaxation delay (d1) s3->run_2d end Successful Peak Assignment run_2d->end

Caption: Troubleshooting workflow for adamantane NMR peak assignments.

References

Technical Support Center: Production of 1,3-Bis(4-methylphenyl)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,3-Bis(4-methylphenyl)adamantane.

Troubleshooting Guide

Scaling up the synthesis of this compound, typically achieved through a Friedel-Crafts alkylation of toluene with a 1,3-dihalo-adamantane precursor, can present several challenges. This guide addresses common issues encountered during production.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time or temperature. Catalyst Deactivation: Moisture in reagents or solvent can deactivate the Lewis acid catalyst (e.g., AlCl₃). Sub-optimal Stoichiometry: Incorrect ratio of adamantane precursor, toluene, or catalyst. Poor Quality Starting Materials: Impurities in the 1,3-dihaloadamantane or toluene.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Ensure all glassware is oven-dried and reagents/solvents are anhydrous. - Optimize the molar ratios of reactants and catalyst through small-scale experiments. A slight excess of toluene is often used. - Use high-purity, anhydrous starting materials.
Formation of Multiple Byproducts (Polyalkylation) The product, this compound, is more nucleophilic than toluene and can react further with the adamantane precursor, leading to higher-order substituted adamantanes.- Use a significant excess of toluene to favor the dialkylation of adamantane over the alkylation of the product. - Control the reaction temperature; lower temperatures can sometimes reduce the rate of polyalkylation. - Add the adamantane precursor slowly to the toluene/catalyst mixture to maintain a low concentration of the alkylating agent.
Incorrect Isomer Formation (e.g., meta or ortho isomers) The methyl group of toluene is an ortho, para-director. However, under certain Friedel-Crafts conditions, thermodynamic control can lead to the formation of the more stable meta-isomer.[1] High temperatures can promote isomer scrambling.- Maintain a controlled, lower reaction temperature to favor kinetic control and the formation of the para-isomer.[1] - The choice of Lewis acid catalyst can also influence isomer distribution.
Difficulty in Product Purification The product and byproducts (isomers, polyalkylated species) may have similar physical properties, making separation by crystallization or chromatography challenging. Residual catalyst can complicate work-up.- After quenching the reaction, perform thorough aqueous washes to remove the catalyst. - Recrystallization from a suitable solvent system (e.g., ethanol, cyclohexane) is a common purification method.[2] Multiple recrystallizations may be necessary. - Column chromatography on silica gel can be employed to separate isomers and other impurities, although this may be less practical on a large scale.
Dark Reaction Mixture/Charring Excessive reaction temperature or highly concentrated reagents can lead to decomposition and polymerization of reactants.- Ensure efficient stirring and temperature control, especially during the initial exothermic phase of the reaction. - Consider a more dilute reaction mixture for better heat dissipation.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common method is the Friedel-Crafts alkylation of toluene with a 1,3-disubstituted adamantane precursor, such as 1,3-dibromoadamantane or 1,3-dichloroadamantane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3]

Q2: Which starting material is preferred: 1,3-dibromoadamantane or 1,3-dichloroadamantane?

A2: 1,3-dibromoadamantane is often more reactive than 1,3-dichloroadamantane and may allow for milder reaction conditions. However, 1,3-dichloroadamantane can be a more cost-effective starting material and its synthesis from 3-hydroxyadamantane-1-carboxylic acid has been optimized for scalability.[4] The choice may depend on the desired reactivity, cost, and availability.

Q3: What are the key safety precautions when handling the reagents for this synthesis?

A3: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a dry environment (e.g., a glove box or under an inert atmosphere) with appropriate personal protective equipment (gloves, goggles, lab coat). Toluene is flammable and has associated health risks, so it should be used in a well-ventilated fume hood. The reaction itself can be exothermic and should be cooled, especially during the initial addition of reagents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture at different time points, quenching them, and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help determine the consumption of the starting material and the formation of the product.

Q5: What is a typical work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is typically cooled and slowly quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride and moves it into the aqueous layer. The organic layer is then separated, washed with water, a sodium bicarbonate solution (to neutralize any remaining acid), and brine. The solvent is then removed under reduced pressure to yield the crude product.[5]

Q6: What are the expected yields for this synthesis?

A6: Yields can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials. While specific yield data for this compound is not extensively published, related Friedel-Crafts alkylations with adamantane derivatives can range from moderate to good. For a similar synthesis of 1,3-bis-(4'-aminophenyl)-adamantane, a yield of 48% was reported.[6] Optimization of reaction parameters is crucial for maximizing the yield.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on general principles of Friedel-Crafts alkylation of arenes with halo-adamantanes.

Materials:

  • 1,3-Dibromoadamantane

  • Anhydrous Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol or Cyclohexane (for recrystallization)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle evolving HBr. Ensure all glassware is thoroughly dried.

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous toluene and anhydrous aluminum chloride. The toluene serves as both a reactant and a solvent.

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Dissolve 1,3-dibromoadamantane in a minimal amount of anhydrous dichloromethane and place it in the dropping funnel.

  • Add the 1,3-dibromoadamantane solution dropwise to the stirred toluene/AlCl₃ mixture, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by carefully pouring the mixture over a stirred slurry of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or cyclohexane to yield this compound as a solid.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield start Low Yield of Product check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause_incomplete1 Insufficient Time/Temp? incomplete->cause_incomplete1 cause_incomplete2 Catalyst Deactivated? incomplete->cause_incomplete2 cause_complete1 Sub-optimal Stoichiometry? complete->cause_complete1 cause_complete2 Poor Starting Material Quality? complete->cause_complete2 solution_incomplete1 Increase Reaction Time or Temperature cause_incomplete1->solution_incomplete1 solution_incomplete2 Use Anhydrous Reagents/ Solvents cause_incomplete2->solution_incomplete2 solution_complete1 Optimize Reactant Ratios cause_complete1->solution_complete1 solution_complete2 Use High-Purity Materials cause_complete2->solution_complete2

Caption: A decision tree for troubleshooting low product yield.

Experimental Workflow for Synthesis

G Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware charge_reagents Charge Toluene & AlCl3 (Inert Atmosphere) prep_glassware->charge_reagents cool_mixture Cool to 0-5 °C charge_reagents->cool_mixture prep_ad Dissolve 1,3-Dibromoadamantane in DCM cool_mixture->prep_ad addition Dropwise Addition of Adamantane Solution prep_ad->addition stir Stir and Warm to RT addition->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Ice/HCl monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Recrystallize dry_concentrate->purify

Caption: Step-by-step workflow for the synthesis of this compound.

References

preventing byproduct formation in adamantane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adamantane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of adamantane, focusing on the prevention of byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene to adamantane.

Issue Potential Cause Recommended Solution
Low Adamantane Yield Incomplete isomerization of the starting material.- Increase Reaction Time: Ensure the reaction is heated for a sufficient duration (e.g., 8-12 hours).[1] - Optimize Temperature: Maintain the reaction temperature in the optimal range of 150-180°C.[1] - Ensure Proper Mixing: Vigorous stirring is crucial to ensure contact between the catalyst and the reactant.
Suboptimal catalyst activity or concentration.- Use Fresh, Anhydrous AlCl₃: Aluminum chloride is hygroscopic and loses activity upon exposure to moisture.[1] - Adjust Catalyst Ratio: A common starting point is a 1:5 mass ratio of AlCl₃ to tetrahydrodicyclopentadiene.[1]
Presence of impurities in the starting material.- Purify Dicyclopentadiene: Technical grade dicyclopentadiene should be purified by distillation before hydrogenation.[1]
Excessive Tar Formation Reaction temperature is too high.- Maintain Temperature Control: Avoid exceeding 180°C, as higher temperatures can promote polymerization and charring.[1]
Localized overheating.- Use a heating mantle with a stirrer: This ensures even heat distribution throughout the reaction mixture.
High concentration of reactive intermediates.- Gradual Catalyst Addition: Adding the aluminum chloride in portions can help to control the initial exothermic reaction.
Difficulty Isolating Adamantane Inefficient extraction from the reaction mixture.- Use an appropriate solvent: Petroleum ether or hexane are effective for extracting adamantane from the tarry residue.[1] - Perform multiple extractions: To maximize recovery, wash the reaction flask and residue several times with the extraction solvent.
Co-crystallization with byproducts.- Recrystallize the crude product: Recrystallization from a suitable solvent like petroleum ether or ethanol can significantly improve purity.[1]
Product is a mixture of isomers Incomplete rearrangement to the thermodynamically stable adamantane.- Increase Reaction Time and/or Temperature: More forcing conditions can drive the equilibrium towards adamantane. - Re-subject the mother liquor to reaction conditions: The filtrate from adamantane crystallization, which is rich in isomers like exo-tetrahydrodicyclopentadiene, can be treated again with aluminum chloride to convert them to adamantane.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in adamantane synthesis from tetrahydrodicyclopentadiene?

A1: The most significant byproduct is a black, tarry, non-distillable residue, which is a complex mixture of polymeric hydrocarbons.[1] Another common byproduct is the isomeric C10H16 hydrocarbon, exo-tetrahydrodicyclopentadiene, which is an intermediate in the rearrangement of endo-tetrahydrodicyclopentadiene to adamantane.[1]

Q2: How can I minimize the formation of exo-tetrahydrodicyclopentadiene?

A2: To minimize the presence of exo-tetrahydrodicyclopentadiene in the final product, ensure the reaction goes to completion by using optimal reaction times and temperatures. Since exo-tetrahydrodicyclopentadiene is a liquid at room temperature while adamantane is a solid, it can be largely removed during the crystallization and filtration steps. The mother liquor containing the exo-isomer can be recycled in a subsequent batch.[1]

Q3: What is the mechanism of byproduct formation?

A3: Tar formation is generally due to polymerization and disproportionation reactions of the carbocation intermediates at high temperatures.[2] The formation of isomeric byproducts is a result of the complex carbocation rearrangement cascade. The reaction proceeds through numerous intermediates, and if the reaction is not allowed to reach thermodynamic equilibrium, these less stable isomers will be present in the product mixture.[3][4]

Q4: Are there alternative catalysts to aluminum chloride that produce fewer byproducts?

A4: Yes, other catalyst systems have been explored to improve yields and reduce byproducts. These include superacids (like CF₃SO₃H·SbF₅), ionic liquids, and solid acid catalysts like zeolites.[5] Superacids have been shown to give very high yields of adamantane.[6]

Q5: What are the key safety precautions when working with anhydrous aluminum chloride?

A5: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. It should be handled in a dry environment, such as a fume hood or glove box. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. In case of a fire, a Class D extinguisher (for combustible metals) or dry sand should be used; water or carbon dioxide extinguishers must be avoided.

Quantitative Data on Adamantane Synthesis

The yield of adamantane is highly dependent on the reaction conditions. The following table summarizes reported yields under various catalytic systems.

Catalyst SystemStarting MaterialTemperature (°C)Reaction Time (h)Adamantane Yield (%)Reference
AlCl₃endo-Tetrahydrodicyclopentadiene150-1808-1213.5-15.0[1]
AlCl₃ with co-catalystendo-TetrahydrodicyclopentadieneNot specifiedNot specified65.64[5]
HF/BF₃exo-TetrahydrodicyclopentadieneNot specifiedNot specified>90[7]
CF₃SO₃H·SbF₅ (Superacid)DicyclopentadieneNot specifiedNot specified98[6]
Immobilized AlCl₃ on γ-Al₂O₃endo-Tricyclodecane140Not specified17.7 (selectivity)[8]

Experimental Protocols

Synthesis of Adamantane from endo-Tetrahydrodicyclopentadiene

This protocol is adapted from Organic Syntheses.[1]

Step 1: Hydrogenation of Dicyclopentadiene

  • In a Parr hydrogenation apparatus, dissolve 200 g of purified dicyclopentadiene in 100 ml of dry ether.

  • Add 1.0 g of platinum oxide catalyst.

  • Hydrogenate the mixture at 50 p.s.i. of hydrogen pressure. The reaction is exothermic.

  • Continue the hydrogenation for 4-6 hours until 2 mole equivalents of hydrogen are consumed.

  • Remove the catalyst by filtration.

  • Distill the filtrate to remove the ether, and then distill the endo-tetrahydrodicyclopentadiene at atmospheric pressure, collecting the fraction boiling at 191-193°C.

Step 2: Isomerization to Adamantane

  • In a 500-ml Erlenmeyer flask equipped with a magnetic stirrer and an air condenser, place 200 g of molten endo-tetrahydrodicyclopentadiene.

  • Carefully add 40 g of anhydrous aluminum chloride through the air condenser.

  • Heat the mixture to 150-180°C with continuous stirring for 8-12 hours. Aluminum chloride will sublime and should be pushed back into the reaction mixture periodically.

  • After cooling, the reaction mixture will separate into two layers.

  • Decant the upper layer and wash the remaining tarry residue multiple times with a total of 250 ml of petroleum ether.

  • Combine the decanted layer and the petroleum ether washes. Warm the solution to dissolve all the adamantane.

  • Decolorize the solution with activated charcoal or alumina, filter while hot, and then concentrate the filtrate.

  • Cool the concentrated solution in a dry ice/acetone bath to crystallize the adamantane.

  • Collect the adamantane crystals by suction filtration. The crude product can be recrystallized from petroleum ether to improve purity.

Visualizations

Adamantane_Synthesis_Pathway Dicyclopentadiene Dicyclopentadiene endo_THDCPD endo-Tetrahydrodicyclopentadiene Dicyclopentadiene->endo_THDCPD H₂ / PtO₂ exo_THDCPD exo-Tetrahydrodicyclopentadiene endo_THDCPD->exo_THDCPD AlCl₃ (initial rearrangement) Carbocation_Intermediates Carbocation Intermediates exo_THDCPD->Carbocation_Intermediates AlCl₃ Adamantane Adamantane Carbocation_Intermediates->Adamantane Rearrangement Cascade Byproduct_Formation Carbocation_Intermediates Carbocation Intermediates Isomeric_Byproducts Isomeric Byproducts (e.g., exo-THDCPD) Carbocation_Intermediates->Isomeric_Byproducts Incomplete Rearrangement Tar Tar (Polymeric Material) Carbocation_Intermediates->Tar Polymerization / Disproportionation (High Temperature) Troubleshooting_Workflow Start Low Adamantane Yield Check_Reaction_Conditions Check Reaction Time & Temperature Start->Check_Reaction_Conditions Check_Catalyst Check Catalyst Activity & Amount Start->Check_Catalyst Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Increase Time/Temp or Optimize Catalyst Ratio Check_Reaction_Conditions->Optimize_Conditions Check_Catalyst->Optimize_Conditions Purify_Starting_Material Purify Dicyclopentadiene Check_Purity->Purify_Starting_Material High_Tar Excessive Tar Formation? Optimize_Conditions->High_Tar Purify_Starting_Material->High_Tar Reduce_Temp Reduce Reaction Temperature High_Tar->Reduce_Temp Yes Isomer_Mixture Isomeric Mixture? High_Tar->Isomer_Mixture No Reduce_Temp->Isomer_Mixture Recycle_Mother_Liquor Recycle Mother Liquor Isomer_Mixture->Recycle_Mother_Liquor Yes End Improved Yield Isomer_Mixture->End No Recycle_Mother_Liquor->End

References

Technical Support Center: Purity Assessment of 1,3-Bis(4-methylphenyl)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques to assess the purity of 1,3-Bis(4-methylphenyl)adamantane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for determining the purity of this compound?

A1: The primary recommended techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and can be used orthogonally to confirm results.

Q2: Which HPLC method is most suitable for this compound?

A2: A reversed-phase HPLC (RP-HPLC) method is generally the most effective for a non-polar compound like this compound. A C18 column is a good starting point, with a mobile phase consisting of a mixture of acetonitrile or methanol and water.

Q3: Can GC-MS be used for the analysis of this compound?

A3: Yes, GC-MS is a suitable technique. The compound is sufficiently volatile and thermally stable for GC analysis. It allows for the separation of volatile impurities and provides mass spectral data for peak identification.

Q4: How can NMR be used for purity determination?

A4: Quantitative 1H NMR (qNMR) is a powerful method for determining the absolute purity of a sample.[1][2] This technique involves comparing the integral of a characteristic proton signal from the analyte with that of a certified internal standard of known purity and concentration.[3][4] It has the advantage of not requiring a reference standard of the analyte itself.[4]

Q5: What kind of impurities might be present in a sample of this compound?

A5: Potential impurities could include starting materials from the synthesis (e.g., adamantane precursors, toluene), incompletely reacted intermediates, isomers, or by-products from side reactions. The choice of analytical technique should consider the expected nature of these impurities.

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity Assessment Workflow Figure 1: Analytical Workflow for Purity Assessment cluster_screening Initial Screening cluster_separation Chromatographic Separation & Quantification cluster_absolute Absolute Purity & Structural Confirmation cluster_final Final Purity Statement TLC Thin Layer Chromatography (TLC) - Quick purity check - Method development for HPLC HPLC Reversed-Phase HPLC - Primary quantitative analysis - Separation of non-volatile impurities TLC->HPLC informs mpt Melting Point Analysis - Indication of purity mpt->HPLC Report Purity Report HPLC->Report provides % area GCMS GC-MS - Separation of volatile impurities - Confirmatory identification GCMS->Report provides % area & ID qNMR Quantitative 1H NMR (qNMR) - Absolute purity determination - Orthogonal method qNMR->Report provides absolute % purity sNMR Structural NMR (1H, 13C) - Structural confirmation - Identification of impurities sNMR->qNMR confirms structure

Caption: A logical workflow for determining the purity of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 85:15 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

ParameterTypical Value
ColumnC18, 4.6x150mm, 5µm
Mobile PhaseACN:H₂O (85:15)
Flow Rate1.0 mL/min
Wavelength254 nm
Column Temperature30 °C
Expected Retention Time5-10 min (approx.)
Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Column: A non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, with Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

ParameterTypical Value
ColumnHP-5MS, 30m x 0.25mm x 0.25µm
Carrier GasHelium, 1 mL/min
Inlet Temperature280 °C
Oven Program150°C(1min) -> 300°C(15°C/min) -> 300°C(5min)
Mass Range (m/z)50-500
Quantitative 1H NMR (qNMR)

Methodology:

  • Spectrometer: 400 MHz or higher for good signal dispersion.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (IS): A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Sample Preparation: Accurately weigh the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube. Add a known volume of deuterated solvent.

  • Acquisition Parameters: Use a 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation. A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

ParameterRecommendation
Spectrometer Field≥ 400 MHz
SolventCDCl₃ or DMSO-d₆
Internal StandardMaleic Acid or Dimethyl Sulfone (Certified)
Relaxation Delay (D1)≥ 5 * T1 (longest)
Signal-to-Noise> 250:1

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase.- Use a high-purity, end-capped C18 column. - Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase if the tailing is severe. - Reduce the sample concentration. - Dissolve the sample in the mobile phase.[6]
Drifting Retention Times - Poor column equilibration. - Changes in mobile phase composition. - Temperature fluctuations.[7]- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase.[7] - Prepare fresh mobile phase and ensure it is well-mixed and degassed. - Use a column oven to maintain a constant temperature.[7]
Broad Peaks - High extra-column volume (long tubing). - Column contamination or degradation. - Sample overload.- Use tubing with a smaller internal diameter and shorter length between the injector, column, and detector. - Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. - Inject a smaller volume or a more dilute sample.[8]
Ghost Peaks - Contaminants in the mobile phase or from the injector. - Carryover from a previous injection.- Use high-purity HPLC-grade solvents. - Run a blank gradient to identify impurities from the mobile phase.[6] - Implement a needle wash step in the injection sequence.[9] - Flush the injector and sample loop.
GC-MS Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing - Active sites in the inlet liner or column. - Column contamination.- Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Bake out the column at its maximum recommended temperature for a short period.
Poor Resolution - Inappropriate temperature program. - Column degradation.- Optimize the temperature ramp rate (a slower ramp can improve resolution). - Check for signs of column bleed in the baseline; replace the column if necessary.
Irreproducible Results - Inconsistent injection volume. - Leaks in the system. - Inlet discrimination.- Use an autosampler for consistent injections. - Check for leaks at the septum and fittings using an electronic leak detector. - Ensure the inlet temperature is appropriate to vaporize the sample without degradation.
Baseline Noise/Drift - Column bleed at high temperatures. - Contamination in the carrier gas or from the gas lines. - Contaminated ion source.- Ensure the oven temperature does not exceed the column's maximum limit. - Use high-purity carrier gas and install traps to remove oxygen and moisture. - Perform an ion source cleaning according to the manufacturer's instructions.
Troubleshooting Decision Tree

This diagram provides a systematic approach to troubleshooting common HPLC issues.

Caption: A decision tree to systematically diagnose common HPLC problems.

References

Validation & Comparative

Comparative Analysis of 1,3-Bis(4-methylphenyl)adamantane and Other Adamantane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,3-Bis(4-methylphenyl)adamantane and other adamantane derivatives, focusing on their potential therapeutic applications. Due to a lack of publicly available experimental data for this compound, this comparison is based on structure-activity relationships (SAR) and data from structurally related compounds. The guide also includes detailed experimental protocols for key biological assays relevant to the evaluation of adamantane derivatives.

The adamantane core, a rigid, lipophilic, three-dimensional cage structure, has proven to be a valuable scaffold in medicinal chemistry. Its unique properties have been exploited to enhance the pharmacological profiles of various drugs, leading to the development of antiviral, anticancer, and neuroprotective agents. The substitution pattern on the adamantane cage plays a crucial role in determining the biological activity of its derivatives.

Structure-Activity Relationships of Diaryl Adamantane Derivatives

While specific data for this compound is limited, studies on other 1,3-diaryl adamantane derivatives suggest that the nature and position of the aryl substituents significantly influence their biological properties. For instance, the presence of amino groups on the phenyl rings, as seen in 1,3-bis(4-aminophenyl)adamantane, has been shown to impart antioxidant activity.

A study on Schiff base derivatives of 1,3-bis(4-aminophenyl)adamantane demonstrated that these compounds exhibit good radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). This suggests that the diaryl adamantane scaffold can be a promising template for the development of antioxidants. The antioxidant activity is influenced by the substituents on the aromatic rings.[1]

Hypothetical Performance Comparison

Based on the available information on related compounds, a hypothetical comparison of this compound with other adamantane derivatives can be proposed. It is important to emphasize that the following table is a projection and requires experimental validation.

DerivativePotential Biological ActivityKey Structural FeaturesSupporting Evidence/Rationale
This compound Anticancer, Antiviral (Hypothesized)Two p-tolyl groups at bridgehead positionsThe lipophilic and bulky nature of the tolyl groups may enhance membrane permeability and interaction with hydrophobic pockets of target proteins. Structure-activity relationships of other adamantane derivatives suggest potential for anticancer and antiviral effects.[2]
Amantadine Antiviral (Influenza A), Anti-ParkinsonianSingle amino group at a bridgehead positionWell-established drug with known mechanisms of action, primarily targeting the M2 proton channel of the influenza A virus.[3]
Rimantadine Antiviral (Influenza A)α-methyl-1-adamantanemethylamineA more active analog of amantadine.
1,3-Bis(4-aminophenyl)adamantane Derivatives AntioxidantAmino-substituted phenyl groups at bridgehead positionsSchiff base derivatives have shown good DPPH radical scavenging activity.[1]
Adamantane-linked isothiourea derivatives AnticancerIsothiourea moiety linked to the adamantane coreShown to suppress hepatocellular carcinoma growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[4]

Experimental Protocols

To facilitate further research and enable the evaluation of this compound and other new derivatives, detailed protocols for standard biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6][7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against compound concentration.[9]

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaques.[10][11][12][13][14]

Principle: A viral plaque is a visible clear zone that develops on a monolayer of host cells as the virus infects and lyses the cells. The number of plaques is proportional to the amount of infectious virus. Antiviral compounds will reduce the number or size of the plaques.

Protocol:

  • Cell Monolayer Preparation: Seed host cells (e.g., MDCK for influenza virus) in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with different concentrations of the test compound for 1 hour at 37°C.

  • Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Staining: Fix the cells with a solution like 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[9][15][16]

Visualizations

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Purification->Cytotoxicity Test Compound Antiviral Antiviral Assay (Plaque Reduction) Determine IC50 Cytotoxicity->Antiviral Antimicrobial Antimicrobial Assay (MIC Determination) Cytotoxicity->Antimicrobial Pathway_Analysis Signaling Pathway Analysis Antiviral->Pathway_Analysis Antimicrobial->Pathway_Analysis Target_ID Target Identification Pathway_Analysis->Target_ID

Figure 1. A hypothetical experimental workflow for the biological evaluation of this compound.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Adamantane_Derivative Adamantane-linked isothiourea derivative Adamantane_Derivative->TLR4_MD2 Inhibition

Figure 2. The TLR4-MyD88-NF-κB signaling pathway, a known target of some adamantane derivatives.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable in the public domain, the broader landscape of adamantane derivatives in medicinal chemistry suggests its potential as a scaffold for developing novel therapeutic agents. The lipophilic and rigid nature of the adamantane core, combined with the bulky aryl substituents, may confer favorable pharmacokinetic and pharmacodynamic properties. Further investigation, guided by the experimental protocols outlined in this guide, is necessary to elucidate the specific biological activities and therapeutic potential of this and other diaryl adamantane derivatives. The exploration of structure-activity relationships within this class of compounds holds promise for the discovery of new drugs with improved efficacy and selectivity.

References

Comparative Structural Validation: 1,3-Bis(4-methylphenyl)adamantane and its Amino Derivative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 1,3-Bis(4-methylphenyl)adamantane, with a comparative analysis against its amino derivative, 1,3-Bis(4-aminophenyl)adamantane. This guide provides a detailed overview of the synthetic methodologies and a side-by-side comparison of the spectroscopic data essential for the unambiguous structural confirmation of these adamantane derivatives.

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. The 1,3-disubstituted adamantanes are particularly valuable scaffolds for the design of new therapeutic agents and advanced materials. Accurate structural validation of these compounds is paramount for understanding their structure-activity relationships and ensuring the reliability of research outcomes. This guide focuses on the structural validation of this compound and offers a comparative perspective by examining the closely related 1,3-Bis(4-aminophenyl)adamantane.

Synthesis Overview

The synthesis of 1,3-di-substituted adamantanes can be approached through various synthetic strategies. A common and effective method is the Friedel-Crafts alkylation, which involves the reaction of a halogenated adamantane derivative with an aromatic compound in the presence of a Lewis acid catalyst.

For the synthesis of This compound , a plausible route involves the Friedel-Crafts alkylation of toluene with 1,3-dibromoadamantane. This reaction typically utilizes a Lewis acid like aluminum chloride to facilitate the electrophilic substitution of the tolyl groups onto the adamantane core at the bridgehead positions.

The synthesis of 1,3-Bis(4-aminophenyl)adamantane has been reported to proceed from adamantanol.[1] The initial step involves a reaction with acetanilide to form 1,3-bis(4-acetamidophenyl)adamantane, which is subsequently hydrolyzed to yield the final diamino product.[1]

Comparative Spectroscopic Data

The structural elucidation of these compounds relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparative summary of the expected and reported data for the two compounds.

Spectroscopic TechniqueThis compound (Expected)1,3-Bis(4-aminophenyl)adamantane (Reported)[1]
¹H NMR Signals for the adamantane cage protons, two distinct aromatic proton signals (doublets) for the para-substituted phenyl rings, and a singlet for the methyl protons.Signals for the adamantane cage protons (multiplet at 1.76-2.2 ppm), aromatic protons, and amino group protons.
¹³C NMR Resonances for the adamantane cage carbons, aromatic carbons (including the ipso, ortho, meta, and para carbons), and the methyl carbons.Resonances for the adamantane cage carbons (29-42 ppm), aromatic carbons (117-133 ppm), and the carbon attached to the amino group (C-N).
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₂₄H₂₈.A molecular ion peak observed at m/z 526.3, corresponding to a derivative of the target molecule.
Infrared (IR) Spectroscopy Characteristic C-H stretching vibrations for the adamantane and aromatic moieties, and C=C stretching for the aromatic rings.Bands for Ar-C-H stretching (>3000 cm⁻¹), C=C stretching (1599 cm⁻¹), and N-H stretching from the amino groups.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of 1,3-Dibromoadamantane with Toluene (Hypothetical)

To a stirred suspension of anhydrous aluminum chloride in dry toluene at 0 °C, a solution of 1,3-dibromoadamantane in dry toluene is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of 1,3-Bis(4-aminophenyl)adamantane[1]

Step 1: Synthesis of 1,3-Bis(4-acetamidophenyl)adamantane Adamantanol is reacted with acetanilide in the presence of a suitable acid catalyst.

Step 2: Hydrolysis to 1,3-Bis(4-aminophenyl)adamantane The 1,3-bis(4-acetamidophenyl)adamantane intermediate is subjected to hydrolysis using an aqueous solution of sodium hydroxide to yield the final product.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural validation of 1,3-disubstituted adamantane derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation s1 Starting Materials (e.g., 1,3-Dibromoadamantane, Toluene) s2 Reaction (e.g., Friedel-Crafts Alkylation) s1->s2 s3 Work-up and Purification (e.g., Extraction, Chromatography) s2->s3 v1 NMR Spectroscopy (¹H, ¹³C) s3->v1 v2 Mass Spectrometry s3->v2 v3 IR Spectroscopy s3->v3 v4 X-ray Crystallography (for crystalline solids) s3->v4 final_structure Confirmed Structure v1->final_structure v2->final_structure v3->final_structure v4->final_structure

Caption: A generalized workflow for the synthesis and structural validation of 1,3-disubstituted adamantanes.

Conclusion

References

Comparative Analysis of 1,3-Bis(4-methylphenyl)adamantane: A Computational and Experimental Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and structural properties of 1,3-Bis(4-methylphenyl)adamantane. Due to the limited availability of direct computational studies on this specific molecule, this report integrates predicted data for this compound with experimental and computational data for the parent adamantane molecule and other relevant derivatives. This approach offers valuable insights into the influence of the 4-methylphenyl substituents on the adamantane core.

Physicochemical Properties

The introduction of two 4-methylphenyl groups at the bridgehead positions of the adamantane cage significantly influences its physical properties. The table below summarizes predicted data for this compound and experimental data for adamantane and a related derivative, 1,3-Bis(4-hydroxyphenyl)adamantane.

PropertyThis compound (Predicted)Adamantane (Experimental)1,3-Bis(4-hydroxyphenyl)adamantane (Experimental)
Molecular Formula C24H28C10H16C22H24O2
Molecular Weight 316.48 g/mol [1]136.24 g/mol [2]320.42 g/mol [3]
Melting Point Not available270 °C (sublimes)[2]200-202 °C[3]
Boiling Point 442.6 ± 30.0 °C at 760 mmHg[4]Sublimes501.1 ± 50.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[4]1.07 g/cm³[2]1.3 ± 0.1 g/cm³[3]
Flash Point 248.5 ± 15.3 °C[4]Not applicable231.6 ± 24.7 °C[3]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[4]Sublimes at room temperature[2]0.0 ± 1.3 mmHg at 25°C[3]
Refractive Index 1.610[4]1.568[2]Not available

Spectroscopic Properties

Table 2: Spectroscopic Data for Adamantane Derivatives

Spectroscopic TechniqueAdamantane[2]2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol[5]General Features of 1,3-Disubstituted Adamantanes
¹H NMR (ppm) 1.87 (bridgehead CH), 1.75 (methylene CH₂)1.36 (bs, 1H), 1.71 (m, 6H), 1.82(m, 6H), 2.06 (m, 3H), 2.32(s, 6H, 2xCH₃), 2.68(d, 2H), 3.02(d, 2H), 6.87(d, 4H, Ar-H), 7.01(d, 4H, Ar-H)The chemical shifts of the adamantane cage protons are influenced by the nature of the substituents at the 1 and 3 positions.
¹³C NMR (ppm) 28.46 (bridgehead C), 37.85 (methylene C)21.2 (CH₃), 29.0 (CH), 36.7 (CH₂), 37.4 (CH₂), 40.0 (CH₂), 41.3 (C), 76.7(C-OH), 128.9 (Ar-CH), 131.2 (Ar-CH), 135.5(Ar-C), 135.7(Ar-C)The chemical shifts of the adamantane carbons show predictable shifts based on the inductive and steric effects of the substituents.
IR (cm⁻¹) C-H stretching around 2850-29303581 (O-H), 2852-2918 (C-H), 1511 (aromatic C=C)Characteristic peaks include C-H stretching of the adamantane core and vibrations associated with the substituent groups. Aromatic C=C stretching is expected in the 1410-1599 cm⁻¹ region for phenyl-substituted adamantanes.[6]

Structural Properties and Computational Insights

The rigid, diamondoid structure of the adamantane core is a defining feature. The substitution pattern influences the overall molecular geometry.

Adamantane: The parent adamantane molecule possesses a highly symmetrical (Td) cage structure. The carbon-carbon bond lengths are approximately 1.54 Å, and the C-H bond lengths are about 1.112 Å.[2]

1,3-Disubstituted Adamantanes: In 1,3-disubstituted adamantanes, the substituents are located at bridgehead positions, pointing away from each other, which minimizes steric strain. The adamantane cage itself remains relatively rigid.

While a specific computational study on this compound was not found, Density Functional Theory (DFT) calculations on related adamantane derivatives provide valuable insights. For instance, theoretical studies on various adamantane derivatives have been used to predict their electronic properties, such as ionization potential and electron affinity, and to understand the effects of substitution on the molecular structure.

Workflow for Computational Analysis of Adamantane Derivatives

The following diagram illustrates a typical workflow for the computational analysis of substituted adamantane derivatives using DFT.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Comparison mol_structure Initial Molecular Structure (e.g., from synthesis) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop struct_param Structural Parameters (Bond lengths, angles) geom_opt->struct_param vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra reactivity Chemical Reactivity (From HOMO/LUMO) electronic_prop->reactivity exp_comparison Comparison with Experimental Data struct_param->exp_comparison vib_spectra->exp_comparison

A typical workflow for DFT analysis of adamantane derivatives.

Synthesis and Experimental Protocols

The synthesis of 1,3-disubstituted adamantanes can be achieved through various synthetic routes. A common starting material is 1,3-dibromoadamantane, which can undergo nucleophilic substitution reactions.

General Synthesis of 1,3-Diaryl Adamantanes:

A plausible synthetic route to this compound could involve a Friedel-Crafts-type reaction between a suitable adamantane precursor and toluene.

Synthesis of 1,3-Diaminoadamantane (An Alternative 1,3-Disubstituted Adamantane):

One reported method for synthesizing a 1,3-disubstituted adamantane involves the amination of 1,3-dibromoadamantane.

  • Reaction: 1,3-dibromoadamantane is reacted with urea in the presence of trifluoroacetic acid with diphenyl ether as a high-boiling solvent.

  • Workup: The reaction is followed by acidification, neutralization, and extraction to yield 1,3-diaminoadamantane.[7]

This synthetic approach highlights a general strategy for introducing functional groups at the 1 and 3 positions of the adamantane core. The workflow for such a synthesis is depicted below.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Characterization start_mat 1,3-Dibromoadamantane reaction Friedel-Crafts Alkylation start_mat->reaction reagent Nucleophile (e.g., Toluene/Lewis Acid) reagent->reaction quenching Reaction Quenching reaction->quenching extraction Extraction quenching->extraction purification Chromatography / Recrystallization extraction->purification final_product This compound purification->final_product characterization Spectroscopic Analysis (NMR, IR, MS) final_product->characterization

A generalized workflow for the synthesis of 1,3-diaryl adamantanes.

Comparison with Alternatives

The properties of this compound can be compared to other 1,3-disubstituted adamantane derivatives to understand the role of the substituent.

  • 1,3-Dimethyladamantane: This simpler derivative serves as a baseline for understanding the steric and electronic effects of alkyl substitution. It has a reported melting point and its crystal structure has been determined.

  • 1,3-Dibromoadamantane: As a common precursor, its properties are well-documented. The bromine atoms are electron-withdrawing, which will alter the electronic properties of the adamantane cage compared to the electron-donating methylphenyl groups.

  • 1,3-Adamantanediol: The hydroxyl groups in this derivative can participate in hydrogen bonding, leading to different intermolecular interactions and physical properties compared to the non-polar this compound.

The choice of substituent at the 1 and 3 positions of the adamantane core allows for the fine-tuning of properties such as lipophilicity, electronic character, and potential for intermolecular interactions, which is of significant interest in drug design and materials science. The bulky and rigid nature of the adamantyl group, combined with the aromatic character of the phenyl substituents, makes this compound a unique molecular scaffold.

References

A Comparative Analysis of Adamantane-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel polymeric materials to serve as efficient and safe drug delivery vehicles is a cornerstone of modern pharmaceutical science. Among the promising candidates, adamantane-based polymers have garnered significant attention due to their unique structural characteristics and resultant physicochemical properties. This guide provides an objective comparative analysis of adamantane-based polymers against other common alternatives, supported by experimental data, to aid researchers in the selection and design of next-generation drug delivery systems.

Introduction to Adamantane-Based Polymers

Adamantane, a rigid, bulky, and highly lipophilic diamondoid hydrocarbon, serves as a unique building block in polymer chemistry.[1] Its incorporation into polymer backbones or as pendant groups can significantly enhance thermal stability, glass transition temperature (Tg), and mechanical strength.[1][2] In the context of drug delivery, the adamantane moiety offers several advantages:

  • Enhanced Drug Loading: The hydrophobic and cage-like structure of adamantane can provide favorable interactions with hydrophobic drug molecules, potentially leading to higher drug loading capacities.[3][4]

  • Controlled Release: The rigidity of the adamantane unit can influence the polymer matrix's degradation and diffusion characteristics, enabling controlled and sustained drug release.[5][6]

  • Stimuli-Responsiveness: Adamantane-containing polymers can be designed to respond to external or internal stimuli, such as pH, facilitating targeted drug release in specific microenvironments like tumor tissues.[6][7]

  • Biocompatibility: Adamantane itself is considered biocompatible and non-toxic, making it a suitable component for biomedical applications.[2][8]

This guide will compare the performance of various adamantane-based polymer systems, including micelles, dendrimers, and nanoparticles, with established alternatives such as poly(lactic-co-glycolic acid) (PLGA), PEGylated liposomes, and cyclodextrin-based systems.

Comparative Performance Data

The following tables summarize key quantitative data for adamantane-based polymers and their alternatives, extracted from various experimental studies.

Table 1: Drug Loading Capacity and Entrapment Efficiency

Polymer SystemDrugDrug Loading Content (DLC) (%)Entrapment Efficiency (EE) (%)Reference(s)
Adamantane-Based Polymers
Adamantane-[PLGA-b-PDEAEMA-PEG]₄ (Star-shaped)Doxorubicin (DOX)22.9Not Reported[3][6]
Adamantane-PLGA-b-PDEAEMA-PEG (Linear)Doxorubicin (DOX)21.6Not Reported[3][6]
Adamantane-functionalized dendronsNot SpecifiedNot ReportedNot Reported[2][9]
Alternative Polymers
PLGA NanoparticlesVariousVaries (drug-dependent)Varies (drug-dependent)[10][11][12]
PEGylated LiposomesDoxorubicin (DOX)~2-10>90[13][14][15]
Cyclodextrin-based NanoparticlesDoxorubicin (DOX)~1-5Varies[16][17][18]

Table 2: In Vitro Drug Release

Polymer SystemDrugRelease ConditionsCumulative Release (%)Time (h)Reference(s)
Adamantane-Based Polymers
Adamantane-[PLGA-b-PDEAEMA-PEG]₄ (Star-shaped)Doxorubicin (DOX)pH 5.0~78.880[3][6][7]
pH 7.4~19.080[3][6][7]
Adamantane Phenylalkylamines (in matrix tablets)Isomeric Adamantane PhenylalkylaminespH 1.2 (simulated gastric fluid)25.1 - 51.32[5]
pH 6.8 (simulated intestinal fluid)75.1 - 1008[5]
Alternative Polymers
PLGA NanoparticlesVariouspH 7.4Biphasic (initial burst then sustained)Varies[19]
PEGylated LiposomesCapecitabinepH 7.4~9536[13]
Cyclodextrin-based Hydrogel5-FluorouracilpH 5.3~4072[16]
pH 7.4~1272[16]

Table 3: Cytotoxicity Data (IC50 Values)

Polymer/CompoundCell LineIC50 (µM)Reference(s)
Adamantane-Based Compounds
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70[3][19]
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86[3][19]
Adamantane-type derivative (unspecified)A549 (Lung Carcinoma)>100[20]
Adamantane-type derivative (unspecified)HeLa (Cervical Cancer)>100[20]
Alternative Polymer Systems (Drug-loaded)
Doxorubicin (free drug)MCF-7 (Breast Cancer)Varies[21]
Doxorubicin-loaded PLGA nanoparticlesMCF-7 (Breast Cancer)Generally higher than free drug[12]
Doxorubicin-loaded PEGylated liposomes (Doxil®)VariousGenerally higher than free drug[15]

Experimental Protocols

Synthesis of Adamantane-Based Polymers

Example: Synthesis of a Linear Adamantane-PLGA-PEG Copolymer

This protocol is a generalized representation based on multi-step synthesis approaches described in the literature.[3][6]

  • Initiator Synthesis: An adamantane-containing initiator is first synthesized. For example, 1-adamantanol can be reacted with an appropriate linker molecule containing a hydroxyl group suitable for initiating ring-opening polymerization (ROP).

  • Ring-Opening Polymerization (ROP) of Lactide and Glycolide: The adamantane-functionalized initiator is used to initiate the ROP of lactide and glycolide monomers to form the adamantane-PLGA block. The ratio of lactide to glycolide can be varied to control the degradation rate and hydrophobicity of the polymer.

  • Chain-End Modification: The terminal hydroxyl group of the adamantane-PLGA is then modified to introduce a group suitable for the next polymerization step, such as atom transfer radical polymerization (ATRP), for example, by reacting with 2-bromoisobutyryl bromide.

  • Atom Transfer Radical Polymerization (ATRP) of a Functional Monomer: A functional monomer, such as N,N'-diethylaminoethyl methacrylate (DEAEMA), is polymerized from the modified adamantane-PLGA macroinitiator via ATRP to introduce a pH-responsive block.

  • "Click" Chemistry for PEGylation: The resulting block copolymer is further modified to introduce an azide or alkyne terminal group. A corresponding alkyne or azide-terminated poly(ethylene glycol) (PEG) is then "clicked" onto the polymer chain using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final adamantane-PLGA-b-PDEAEMA-PEG copolymer.

Drug Loading into Polymeric Micelles

Solvent Evaporation/Film Hydration Method [22]

  • Dissolution: A known amount of the adamantane-based polymer and the hydrophobic drug are dissolved in a suitable volatile organic solvent (e.g., chloroform, dichloromethane, or acetone) in a round-bottom flask.

  • Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator to form a thin, uniform polymer-drug film on the inner wall of the flask.

  • Hydration: The film is hydrated with a specific volume of an aqueous solution (e.g., phosphate-buffered saline (PBS) or deionized water) by gentle rotation or sonication. This process leads to the self-assembly of the amphiphilic polymer into drug-loaded micelles.

  • Purification: The micellar solution is then filtered or centrifuged to remove any unloaded drug aggregates or non-incorporated polymer.

Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE) [23][24][25]

  • Sample Preparation: A known amount of the lyophilized drug-loaded micelle powder is dissolved in a suitable organic solvent that dissolves both the polymer and the drug, breaking the micellar structure.

  • Quantification: The concentration of the drug in the solution is determined using a calibrated analytical technique such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation:

    • DLC (%) = (Mass of drug in micelles / Total mass of drug-loaded micelles) x 100

    • EE (%) = (Mass of drug in micelles / Initial mass of drug used for loading) x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on standard MTT assay procedures.[1][26][27][28]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the adamantane-based polymer formulation (or control polymers). A set of wells with untreated cells serves as a negative control, and wells with only medium serve as a blank.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the substance that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the substance concentration.

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization A Adamantane-based Initiator B Ring-Opening Polymerization (ROP) A->B Lactide, Glycolide C Chain-End Modification B->C D Atom Transfer Radical Polymerization (ATRP) C->D Functional Monomer E Click Chemistry (PEGylation) D->E PEG-N3/Alkyne F NMR Spectroscopy E->F G Gel Permeation Chromatography (GPC) E->G H FTIR Spectroscopy E->H

Caption: Workflow for the synthesis and characterization of an adamantane-based block copolymer.

Drug Loading and Release from pH-Responsive Micelles

G cluster_loading Drug Loading cluster_release Drug Release A Amphiphilic Adamantane Polymer C Self-Assembly in Aqueous Solution A->C B Hydrophobic Drug B->C D Drug-Loaded Micelle (Stable at pH 7.4) C->D E Tumor Microenvironment (Acidic pH) D->E F Protonation of Polymer Chains E->F G Micelle Destabilization F->G H Drug Release G->H

Caption: Mechanism of pH-responsive drug release from adamantane-based polymer micelles.

Conclusion

Adamantane-based polymers represent a versatile and promising platform for the development of advanced drug delivery systems. Their unique structural features can lead to enhanced drug loading, controlled release profiles, and stimuli-responsive behavior. The comparative data presented in this guide suggest that adamantane-based systems, particularly star-shaped architectures, can achieve high drug loading capacities.[3][6] Furthermore, their ability to be functionalized for stimuli-responsiveness offers a significant advantage for targeted cancer therapy.

While established alternatives like PLGA and PEGylated liposomes have a longer history of clinical use, the tunable properties and potential for superior performance make adamantane-based polymers a compelling area for further research and development. The detailed experimental protocols provided herein offer a starting point for researchers to explore and optimize these novel drug delivery platforms. Future investigations should focus on comprehensive in vivo studies to validate the promising in vitro results and further elucidate the biocompatibility and therapeutic efficacy of adamantane-based polymer systems.

References

Assessing the Biological Landscape of 1,3-Diaryl Adamantane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 1,3-diaryl adamantane derivatives and other relevant adamantane analogs. Due to the limited publicly available data on the specific biological activity of 1,3-Bis(4-methylphenyl)adamantane, this guide focuses on its closest structural analogs and other adamantane derivatives with demonstrated biological potential, offering a valuable reference for future research and development in this area.

The adamantane scaffold, with its rigid, lipophilic, and three-dimensional structure, has proven to be a privileged motif in medicinal chemistry.[1][2][3] Its incorporation into various molecular frameworks has led to the development of compounds with a wide spectrum of biological activities, including antiviral, antimicrobial, anticancer, and antidiabetic properties.[4][5][6][7] This guide delves into the biological activities of adamantane derivatives, with a particular focus on the 1,3-diaryl substitution pattern as a key structural feature.

Comparative Analysis of Biological Activity

To provide a broader context, this guide also compares the activities of other adamantane derivatives with different substitution patterns and functional groups that have been evaluated for various biological effects.

Antioxidant Activity

A study on a series of Schiff base derivatives of 1,3-bis(4-aminophenyl)adamantane revealed their potential as antioxidant agents.[8] The scavenging ability of these compounds against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical was evaluated, with results indicating good to excellent antioxidant activity.[8]

CompoundConcentration (mg/mL)DPPH Radical Scavenging Activity (%)[8]
1,3-bis(4-(benzylideneamino)phenyl)adamantane185.2
1,3-bis(4-((4-methoxybenzylidene)amino)phenyl)adamantane189.9
1,3-bis(4-((4-nitrobenzylidene)amino)phenyl)adamantane181.4
1,3-bis(4-((4-(dimethylamino)benzylidene)amino)phenyl)adamantane188.7
Antiviral Activity

Adamantane derivatives have a long history as antiviral agents, with amantadine and rimantadine being well-known examples.[9] Research continues to explore new adamantane-based compounds with antiviral potential. For instance, a study on new pyrazole derivatives of adamantane identified a compound with high anti-smallpox activity.[4]

CompoundVirusActivity MetricValue
Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate[4]Smallpox vaccine virusChemotherapeutic Index>100
1,4-bis(1-adamantyl)-1,4-butanediol[4]Smallpox vaccine virusChemotherapeutic Index>100
Amantadine[10]Influenza A virusIC50Varies by strain
Rimantadine[10]Influenza A virusIC50Varies by strain
Antimicrobial Activity

The lipophilic nature of the adamantane cage makes it an attractive component for the design of new antimicrobial agents. Various adamantane derivatives have been synthesized and tested against a range of bacterial and fungal strains.[2][3][6]

CompoundMicroorganismMIC (µg/mL)[3]
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05
CompoundMicroorganismMIC (µg/mL)[7]
N'-(adamantan-1-yl)-4-benzyl-4-phenylpiperazine-1-carbothioimidate (7a)Staphylococcus aureus0.5 - 1
N'-(adamantan-1-yl)-4-(4-chlorobenzyl)-4-phenylpiperazine-1-carbothioimidate (7b)Staphylococcus aureus1 - 2
N'-(adamantan-1-yl)-4-(4-fluorobenzyl)-4-phenylpiperazine-1-carbothioimidate (7c)Staphylococcus aureus0.5 - 1
4-(Adamantan-1-yl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide (4a)Candida albicans16
4-(Adamantan-1-yl)-1-(4-methoxybenzylidene)-3-thiosemicarbazide (4g)Candida albicans16
Anticancer Activity

The development of adamantane-based anticancer agents is an active area of research.[11][12][13] These compounds have shown promise by targeting various mechanisms involved in cancer progression. For example, adamantane-containing thiazole derivatives have been investigated for their anti-proliferative activity against human tumor cell lines.[14]

CompoundCell LineIC50 (µM)[7]
N'-(adamantan-1-yl)-4-benzyl-4-phenylpiperazine-1-carbothioimidate (7a)HL-604.8
N'-(adamantan-1-yl)-4-(4-chlorobenzyl)-4-phenylpiperazine-1-carbothioimidate (7b)HL-605.2
N'-(adamantan-1-yl)-4-(4-fluorobenzyl)-4-phenylpiperazine-1-carbothioimidate (7c)HL-604.5
N'-(adamantan-1-yl)-4-benzyl-4-phenylpiperazine-1-carbothioimidate (7a)HT-296.1
N'-(adamantan-1-yl)-4-(4-chlorobenzyl)-4-phenylpiperazine-1-carbothioimidate (7b)HT-297.5
N'-(adamantan-1-yl)-4-(4-fluorobenzyl)-4-phenylpiperazine-1-carbothioimidate (7c)HT-295.8
N'-(adamantan-1-yl)-4-benzyl-4-phenylpiperazine-1-carbothioimidate (7a)MCF-78.2
N'-(adamantan-1-yl)-4-(4-chlorobenzyl)-4-phenylpiperazine-1-carbothioimidate (7b)MCF-79.1
N'-(adamantan-1-yl)-4-(4-fluorobenzyl)-4-phenylpiperazine-1-carbothioimidate (7c)MCF-77.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the biological activities of the adamantane derivatives discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and straightforward method to evaluate the antioxidant potential of a compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Test_Compound Test Compound Solution Mixing Mix Test Compound and DPPH Solution Test_Compound->Mixing DPPH_Solution DPPH Solution in Methanol DPPH_Solution->Mixing Incubation Incubate in the Dark (e.g., 30 min at room temp) Mixing->Incubation Spectrophotometer Measure Absorbance at ~517 nm Incubation->Spectrophotometer Calculation Calculate % Scavenging Activity Spectrophotometer->Calculation Result Result Calculation->Result Antioxidant Capacity

Caption: Workflow for DPPH Radical Scavenging Assay.

The antioxidant activity is determined by mixing the test compound with a methanol solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark, and the absorbance is measured at approximately 517 nm. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.[8]

Antiviral Assays

A variety of in vitro assays are used to determine the antiviral activity of compounds. A common method is the plaque reduction assay.

Plaque_Reduction_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Analysis Cell_Culture Prepare Confluent Monolayer of Host Cells Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Addition Add Serial Dilutions of Test Compound Virus_Infection->Compound_Addition Overlay Add Semi-solid Overlay (e.g., Agarose) Compound_Addition->Overlay Incubation Incubate to Allow Plaque Formation Overlay->Incubation Staining Stain Cells (e.g., Crystal Violet) Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting IC50_Calculation Calculate IC50 Value Plaque_Counting->IC50_Calculation Result Result IC50_Calculation->Result Antiviral Potency

Caption: Workflow of a Plaque Reduction Assay.

In this assay, a confluent monolayer of host cells is infected with the virus. The infected cells are then treated with various concentrations of the test compound and covered with a semi-solid medium to restrict virus spread to adjacent cells, leading to the formation of localized lesions called plaques. After an incubation period, the cells are stained, and the plaques are counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.[9]

Broth Microdilution Method (Antimicrobial Activity)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reading Reading Results Serial_Dilutions Prepare Serial Dilutions of Test Compound in Broth Inoculation Inoculate Microtiter Plate Wells Serial_Dilutions->Inoculation Microbial_Inoculum Prepare Standardized Microbial Inoculum Microbial_Inoculum->Inoculation Incubation_Step Incubate at Optimal Temperature and Time Inoculation->Incubation_Step Visual_Inspection Visually Inspect for Microbial Growth (Turbidity) Incubation_Step->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination Result Result MIC_Determination->Result Antimicrobial Susceptibility

Caption: Workflow of the Broth Microdilution Method.

Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the plates are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[2][3]

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition cluster_measurement_analysis Measurement & Analysis Cell_Seeding Seed Cells in a 96-well Plate Compound_Treatment Treat Cells with Various Concentrations of Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, or 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Add Solubilizing Agent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation Result Result IC50_Calculation->Result Cytotoxicity

Caption: Workflow of the MTT Assay for Cytotoxicity.

Cancer cells are seeded in a 96-well plate and treated with different concentrations of the test compound. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals. The absorbance of the resulting solution is measured, which is proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is then calculated.[7][12]

Signaling Pathway in Cancer

For adamantane derivatives showing anticancer activity, understanding their mechanism of action is crucial. While the exact pathways for all derivatives are not fully elucidated, some have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR signaling pathway.[11][15]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis Adamantane_Derivative Adamantane Derivative (Potential Inhibitor) Adamantane_Derivative->EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Potential Inhibition.

Conclusion

While the biological profile of this compound remains to be elucidated, the available data on its structural analogs and other adamantane derivatives highlight the significant potential of this class of compounds in drug discovery. The 1,3-diaryl substitution pattern, as seen in the antioxidant aminophenyl derivatives, offers a promising avenue for further investigation. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and evaluate novel adamantane-based therapeutic agents. Future studies are warranted to synthesize and assess the biological activity of this compound and its derivatives to fully understand their therapeutic potential.

References

benchmarking the performance of 1,3-Bis(4-methylphenyl)adamantane in devices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Performance of 1,3-Disubstituted Adamantane Derivatives in Electronic Devices

The rigid, three-dimensional structure of adamantane has made it a compelling building block for a new generation of high-performance organic electronic materials. Its incorporation into organic semiconductors can significantly enhance thermal and morphological stability, crucial for the longevity and reliability of devices. This guide provides a comparative analysis of the performance of adamantane derivatives, with a focus on compounds structurally related to 1,3-Bis(4-methylphenyl)adamantane, in the context of Organic Light-Emitting Diodes (OLEDs). While direct device performance data for this compound is not extensively available in published literature, this guide draws upon data from closely related 1,3-disubstituted adamantane derivatives featuring aromatic moieties to provide a valuable benchmark for researchers and materials scientists.

Performance Comparison of Adamantane-Containing Host Materials in OLEDs

The introduction of an adamantane cage into host materials for OLEDs has been shown to be a successful strategy for improving device efficiency and stability. The bulky nature of the adamantane group can prevent detrimental molecular aggregation and improve the thermal properties of the material. Below is a comparison of a state-of-the-art adamantane-containing host material with its parent compound.

MaterialRole in OLEDKey Performance MetricValue
Ad-mCP (Adamantane-functionalized mCP)Host for blue TADF emitterMaximum External Quantum Efficiency (EQE)29.9%[1]
mCP (1,3-bis(N-carbazolyl)benzene)Host for blue TADF emitterMaximum External Quantum Efficiency (EQE)Lower than Ad-mCP (exact value varies with device architecture)
ad-mCP / ad-TPD based deviceEmitting Layer Host / Hole Transporting LayerMaximum Current Efficiency7.0 cd/A[2]

TADF: Thermally Activated Delayed Fluorescence

The significant improvement in the external quantum efficiency of the Ad-mCP based device highlights the positive impact of the adamantane substituent. This enhancement is attributed to improved photoluminescent quantum yield and better charge balance within the device[1].

The Adamantane Advantage: Key Physicochemical Properties

The incorporation of the adamantane moiety imparts several desirable properties to organic electronic materials, leading to enhanced device performance.

PropertyEffect of Adamantane IncorporationSupporting Evidence
Thermal Stability Increased glass transition temperature (Tg) and decomposition temperature.Adamantane-containing materials like ad-mCP exhibit enhanced thermal stability, which is crucial for vacuum-processed OLEDs[1][2].
Morphological Stability The rigid and bulky nature of adamantane prevents crystallization and leads to stable amorphous films.Adamantane derivatives can form stable glasses with high Tg, which is beneficial for device longevity[3].
Solubility Adamantyl groups can improve the solubility of conjugated molecules in common organic solvents.This allows for solution-based processing, which can be more cost-effective than vacuum deposition[4].
Electronic Properties The insulating adamantane core can be functionalized with electronically active groups to tune the material's properties.The adamantane scaffold allows for precise spatial arrangement of functional groups, influencing charge transport and energy levels[5].

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate benchmarking of new materials. Below are representative protocols for the synthesis of a 1,3-disubstituted adamantane derivative and the fabrication and characterization of an OLED device.

Synthesis of 1,3-Bis(1,2,4-triazol-1-yl)adamantane

A representative synthesis for a 1,3-disubstituted adamantane with aromatic heterocycles is the reaction of 1,3-dibromoadamantane with 1,2,4-triazole.

Procedure:

  • A powdered mixture of 1,3-dibromoadamantane (10 mmol) and 1,2,4-triazole (40 mmol) is heated in a sealed PTFE reaction vessel at 180°C for 16 hours.

  • After cooling to room temperature, the resulting glassy residue is dissolved in an ethanol-water (1:1) mixture.

  • The solution is neutralized with 2.5 M NaOH.

  • The product is extracted with chloroform.

  • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.

  • The isomers are separated by column chromatography on silica gel[6].

OLED Fabrication and Characterization

Device Structure: Indium tin oxide (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Aluminum (Al).

Fabrication Steps:

  • Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The substrates are then treated with UV-ozone for 15 minutes.

  • All organic layers and the aluminum cathode are deposited by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rates are monitored using a quartz crystal monitor.

    • HIL, HTL, EML (host doped with an emitter), ETL, and EIL are deposited sequentially.

    • The emissive layer would consist of a host material like Ad-mCP doped with a suitable phosphorescent or TADF emitter.

  • Finally, a 100 nm thick aluminum cathode is deposited.

Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and emission spectrum.

  • The electroluminescence (EL) spectra are recorded by the spectroradiometer.

Visualizing the Impact of Adamantane Substitution

The following diagram illustrates the logical flow of how the introduction of an adamantane core into an organic molecule for electronic applications leads to improved device performance.

G cluster_0 Material Design cluster_1 Material Properties cluster_2 Device Performance Adamantane_Core Rigid Adamantane Core Target_Molecule 1,3-Disubstituted Adamantane Derivative Adamantane_Core->Target_Molecule Aromatic_Substituents Aromatic Substituents (e.g., Phenyl, Carbazolyl) Aromatic_Substituents->Target_Molecule Thermal_Stability High Thermal Stability (High Tg) Target_Molecule->Thermal_Stability Morphological_Stability Stable Amorphous Film Target_Molecule->Morphological_Stability Electronic_Properties Tunable Electronic Properties Target_Molecule->Electronic_Properties Device_Stability Enhanced Stability & Longevity Thermal_Stability->Device_Stability Morphological_Stability->Device_Stability Device_Efficiency Improved Efficiency (High EQE) Electronic_Properties->Device_Efficiency

References

Crystallographic Comparison of 1,3-Disubstituted Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the X-ray crystallography of 1,3-disubstituted adamantane derivatives. While specific crystallographic data for 1,3-Bis(4-methylphenyl)adamantane is not publicly available, this guide utilizes data from a closely related analogue, 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol, and other 1,3-disubstituted adamantanes to offer valuable structural insights.

The adamantane scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid, lipophilic, and three-dimensional structure. The substitution at the 1 and 3 positions allows for the creation of a diverse range of molecules with tailored properties for drug design and crystal engineering. Understanding the spatial arrangement of these substituents through X-ray crystallography is crucial for predicting their biological activity and material properties.

Comparative Crystallographic Data

The following tables summarize the crystallographic data for several 1,3-disubstituted adamantane derivatives, providing a basis for comparing the impact of different substituents on the crystal lattice.

Table 1: Crystallographic Data for 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol [1]

ParameterValue
Chemical FormulaC₂₇H₃₄O
Molecular Weight374.54
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.4065 (2)
b (Å)13.1474 (4)
c (Å)13.3466 (4)
α (°)70.718 (3)
β (°)81.700 (3)
γ (°)80.134 (3)
Volume (ų)1040.75 (6)
Z2
Temperature (K)120
R-factor0.035

Table 2: Comparative Crystallographic Data for Other 1,3-Disubstituted Adamantane Derivatives

Compound1,3-Dimethyladamantane[2]1,3-Diethynyladamantane[3]1,3-Dihydroxyadamantane[2]
Chemical FormulaC₁₂H₂₀C₁₄H₁₆C₁₀H₁₆O₂
Crystal SystemMonoclinicMonoclinicHexagonal
Space GroupP2₁/cP2₁/nP6₃/mcm
a (Å)Not Specified8.489(2)Not Specified
b (Å)Not Specified17.674(2)Not Specified
c (Å)Not Specified20.883(3)Not Specified
β (°)Not Specified98.860(10)Not Specified
Volume (ų)Not Specified3095.8(9)Not Specified
Z486

Experimental Protocols

Synthesis and Crystallization of 1,3-Disubstituted Adamantane Derivatives

The synthesis of 1,3-disubstituted adamantanes can be achieved through various methods, often starting from 1,3-dibromoadamantane. A general procedure involves the nucleophilic substitution of the bromide ions with the desired functional groups.

For the featured analogue, 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol, the synthesis involved the reaction of adamantane-1-carbonyl chloride with 4-methylbenzylmagnesium chloride in diethyl ether.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an n-hexane solution at room temperature.[1]

X-ray Crystallography Protocol

A standard protocol for small molecule X-ray crystallography involves the following steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated. For the analogue, data was collected on an Agilent Xcalibur (Sapphire2) diffractometer.[1]

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction data. For the presented analogue, the final R-factor after refinement was 0.035.[1]

Workflow and Data Visualization

The following diagram illustrates the typical workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Adamantane Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

Adamantane and its Derivatives: A Comparative Analysis of Theoretical Predictions and Experimental Observations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the theoretical and experimental properties of adamantane and its derivatives. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, this document aims to be a valuable resource for researchers in chemistry, materials science, and pharmacology.

Structural and Spectroscopic Properties: A Tale of Two Methodologies

Adamantane, with its unique rigid cage-like structure, has been a subject of extensive theoretical and experimental investigation. The comparison between calculated and measured properties is crucial for validating computational models and understanding the intricate electronic and vibrational behavior of these molecules.

Vibrational Frequencies

Theoretical calculations, primarily using Density Functional Theory (dft) with functionals like B3LYP, have shown remarkable agreement with experimental data from Infrared (IR) and Raman spectroscopy.[1][2] Minor deviations are often attributed to the solid-state effects in experimental measurements versus the gas-phase nature of theoretical calculations.

Vibrational ModeTheoretical (cm⁻¹) (B3LYP/6-31G*)Experimental (cm⁻¹) (IR/Raman)
CH Stretch2900-30002850-2930
CH₂ Scissor~1450~1450
C-C Stretch950-1200968, 1101
Cage Deformation< 800600-800

Experimental Protocol: Vibrational Spectroscopy

Objective: To obtain the infrared (IR) and Raman vibrational spectra of adamantane.

Methodology:

  • Sample Preparation: For solid-state IR spectroscopy, a small amount of adamantane is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. For Raman spectroscopy, a crystalline sample is used directly.

  • Instrumentation:

    • FTIR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Raman Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used to acquire the Raman spectrum.

  • Data Acquisition:

    • For FTIR, a background spectrum of the KBr pellet is first recorded. Then, the spectrum of the adamantane-KBr pellet is measured. The final absorbance spectrum is obtained by ratioing against the background.

    • For Raman, the laser is focused on the sample, and the scattered light is collected and analyzed. The intensity of the Raman scattered light is plotted as a function of the Raman shift (in cm⁻¹).

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) in the IR and Raman spectra correspond to the vibrational frequencies of the molecule. These experimental frequencies are then compared with the theoretically calculated values.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of adamantane derivatives. Theoretical calculations of ¹³C and ¹H chemical shifts generally correlate well with experimental data, aiding in the assignment of complex spectra.[3] Adamantane itself is often used as a chemical shift reference in solid-state NMR.[4][5]

NucleusPositionTheoretical (ppm)Experimental (ppm)
¹³CMethine (CH)29.828.6
¹³CMethylene (CH₂)38.938.0
¹HMethine (CH)-1.87
¹HMethylene (CH₂)-1.76

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of an adamantane derivative.

Methodology:

  • Sample Preparation: The adamantane derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The sample tube is placed in the NMR probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a single pulse experiment is typically performed.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The multiplicity of the signals (singlet, doublet, etc.) and their integration values provide information about the structure of the molecule.

Electronic Properties: From Ionization to Application

The electronic properties of adamantane, such as its ionization energy and electronic transitions, are fundamental to its behavior in various applications, including materials science and as a scaffold in drug design.

Ionization Energy

The energy required to remove an electron from adamantane has been determined both experimentally, using techniques like Photoelectron Spectroscopy, and theoretically through quantum chemical calculations.

PropertyTheoretical (eV)Experimental (eV)
Ionization Energy9.19 - 9.899.23 - 9.75

Experimental Protocol: Photoelectron Spectroscopy

Objective: To measure the ionization energy of adamantane.

Methodology:

  • Sample Introduction: A gaseous sample of adamantane is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons, such as vacuum ultraviolet (VUV) radiation from a synchrotron or a gas discharge lamp.

  • Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

  • Data Analysis: The ionization energy (IE) is calculated using the equation: IE = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the photoelectrons.

Adamantane in Drug Development: The M2 Proton Channel Blockade

Adamantane derivatives, most notably amantadine and rimantadine, have been utilized as antiviral drugs against the influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[6][7][8][9][10]

The M2 channel is a tetrameric protein that allows protons to enter the virion, a process necessary for the uncoating of the viral genome. Amantadine binds within the pore of this channel, physically obstructing the passage of protons.[8][9]

Below is a diagram illustrating the mechanism of M2 proton channel inhibition by amantadine.

M2 Proton Channel Inhibition by Amantadine

Synthetic Methodologies: Building with Adamantane

The synthesis of adamantane derivatives is a cornerstone of their application in various fields. A common strategy involves the functionalization of the adamantane core.

Below is a generalized workflow for the synthesis of a 1-substituted adamantane derivative.

Adamantane_Synthesis Adamantane Adamantane Adamantyl_Bromide 1-Bromoadamantane Adamantane->Adamantyl_Bromide Br₂ Grignard Adamantyl Grignard Reagent Adamantyl_Bromide->Grignard Mg, ether Product 1-Substituted Adamantane Grignard->Product Reaction with E+ Electrophile Electrophile (E+) Electrophile->Product

General Synthesis of 1-Substituted Adamantane

Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid

Objective: To synthesize 1-adamantanecarboxylic acid from 1-bromoadamantane.

Methodology:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromoadamantane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

  • Carbonation: The freshly prepared adamantylmagnesium bromide solution is cooled in an ice bath and poured over crushed dry ice (solid CO₂). The mixture is stirred and allowed to warm to room temperature.

  • Workup: The reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-adamantanecarboxylic acid.

This guide highlights the strong synergy between theoretical calculations and experimental work in the study of adamantane and its derivatives. The predictive power of computational chemistry, validated by empirical data, accelerates the discovery and development of new materials and therapeutic agents based on this fascinating molecular scaffold.

References

A Comparative Guide to 1,3-Disubstituted Adamantanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, serves as a privileged structure in medicinal chemistry. Its unique properties, including metabolic stability and the ability to orient substituents in precise three-dimensional space, have made it a cornerstone for developing therapeutics. Among its derivatives, 1,3-disubstituted adamantanes are particularly prominent, leading to key drugs for neurological disorders and viral infections. This guide provides a comparative analysis of these compounds, focusing on their application as N-methyl-D-aspartate (NMDA) receptor antagonists and antiviral agents, supported by experimental data and protocols.

Section 1: 1,3-Disubstituted Adamantanes as NMDA Receptor Antagonists

Excessive activation of the NMDA receptor by the neurotransmitter glutamate leads to excitotoxicity, a process implicated in the neuronal damage seen in neurodegenerative diseases like Alzheimer's.[1][2][3] 1,3-disubstituted adamantanes, most notably Memantine, function as uncompetitive, low-affinity open-channel blockers.[1][3][4] This mechanism is crucial: they preferentially enter and block the ion channel only during periods of excessive, pathological activation, while leaving normal synaptic transmission intact.[1][3] This property likely accounts for the clinical tolerability of drugs like Memantine.[4]

Comparative Performance and Structure-Activity Relationships (SAR)

The efficacy of adamantane-based NMDA antagonists is highly dependent on the nature of the substituents at the 1 and 3 positions. The primary amine at position 1 is critical for activity, as its protonated form interacts with the Mg²⁺ binding site within the channel pore.[3] The substituents at position 3 modulate the compound's affinity and kinetics.

Table 1: Comparative Activity of Memantine Analogs at the NMDA Receptor

Compound R1 Substituent R3 Substituent IC₅₀ (µM) vs. NMDA Reference Compound
Amantadine -NH₂ -H ~10-20 -
Memantine -NH₂ -CH₃ 0.79 [4] -
6-Cl-THA-Memantine Hybrid -NH-Linker-6-Cl-THA -CH₃ 1.80[4] Memantine

| Fluorobenzohomoadamantanamine | -NH₂ | Fluorobenzyl | More potent than Memantine | Memantine[4] |

Note: Data is compiled from various sources and direct comparison should be made with caution. IC₅₀ values represent the concentration required to inhibit 50% of the NMDA receptor response.

As shown, the addition of two methyl groups to the adamantane core (transitioning from Amantadine to Memantine) significantly increases potency.[3] Further modifications, such as creating hybrids with other pharmacologically active molecules like 6-chlorotacrine (an acetylcholinesterase inhibitor), can produce multi-target agents, though this may sometimes reduce affinity for the NMDA receptor itself.[4]

Signaling Pathway Visualization

The diagram below illustrates the role of the NMDA receptor in excitotoxicity and the mechanism of action for Memantine. Under pathological conditions, excessive glutamate leads to a sustained influx of Ca²⁺, activating downstream cell death pathways. Memantine blocks the open channel, mitigating this toxic influx.

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_neuron Neuron Interior Glutamate Excess Glutamate NMDAR NMDA Receptor (Open Channel) Glutamate->NMDAR Binds Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Memantine Memantine Memantine->NMDAR Blocks

Caption: Mechanism of Memantine action at the NMDA receptor.

Experimental Protocol: NMDA Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[5][6]

Objective: To determine the binding affinity (Ki) of 1,3-disubstituted adamantane derivatives for the NMDA receptor in rat forebrain homogenate.

Materials:

  • Rat forebrain tissue

  • [³H]MK-801 (a high-affinity radiolabeled NMDA receptor channel blocker)

  • Test compounds (1,3-disubstituted adamantane derivatives)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane preparation in the assay buffer.

  • Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to minimize dissociation.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding by including a high concentration of an unlabeled ligand (like unlabeled MK-801 or PCP) in control tubes.[7] Calculate the specific binding by subtracting non-specific from total binding. Plot the specific binding against the concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Section 2: 1,3-Disubstituted Adamantanes as Antiviral Agents

The first generation of adamantane-based drugs, including Amantadine and Rimantadine, were developed as antivirals targeting the M2 proton channel of the Influenza A virus.[8][9] This channel is essential for the virus to uncoat and release its genetic material into the host cell. By blocking this channel, adamantane derivatives inhibit viral replication.

Comparative Performance and Rise of Resistance

While initially effective, the widespread use of adamantanes has led to significant drug resistance in circulating influenza strains, limiting their clinical utility.[8][10][11] Research now focuses on developing new derivatives that can overcome this resistance or target other viral mechanisms.

Table 2: Comparative Antiviral Activity of Adamantane Derivatives against Influenza A

Compound Derivative Type Target Virus Strain EC₅₀ (µg/mL) Key Finding
Amantadine Amino-adamantane Influenza A (Susceptible) Low Baseline activity
Rimantadine Amino-adamantane Influenza A (Susceptible) Low Baseline activity
Glycyl-rimantadine Amino acid conjugate Influenza A (H1N1) 0.4 ± 0.1 3.5x more active than Amantadine[12]

| Adamantyl-oxazinanone | Azaheterocycle | Influenza A (Rimantadine-Resistant) | Active (in vivo) | Effective against resistant strains[8] |

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

The data indicates that modifying the adamantane core, for instance by conjugating it with amino acids or incorporating it into larger heterocyclic structures, can restore activity against resistant strains or enhance potency.[8][12]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening new adamantane derivatives for antiviral activity.

Antiviral_Workflow Synthesis 1. Synthesize & Purify Adamantane Derivatives Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT) on Host Cells (e.g., MDCK) Synthesis->Cytotoxicity PlaqueAssay 3. Antiviral Screening (Plaque Reduction Assay) Cytotoxicity->PlaqueAssay Determine non-toxic concentrations SAR 4. Analyze Structure-Activity Relationship (SAR) PlaqueAssay->SAR LeadOpt 5. Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterate

Caption: Workflow for antiviral drug discovery of adamantane derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in viral plaque formation in a cell culture.[13][14][15]

Objective: To determine the EC₅₀ of 1,3-disubstituted adamantane derivatives against an Influenza A virus strain.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Test compounds

  • Culture medium (e.g., MEM)

  • Semi-solid overlay (e.g., containing Avicel or agarose)[13]

  • Crystal violet stain[14][16]

  • 6-well plates

Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.[14][16]

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Wash the cell monolayers and infect them with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Allow the virus to adsorb for 1-2 hours.[15][16]

  • Compound Treatment: After adsorption, remove the virus inoculum. Wash the cells and overlay them with a semi-solid medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.[14][16]

  • Staining: Remove the overlay medium. Fix the cells (e.g., with 4% paraformaldehyde) and stain them with crystal violet.[16] The stain will color the living cells, leaving clear zones (plaques) where cells have been killed by the virus.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to a no-drug control. Plot the percent inhibition versus compound concentration to determine the EC₅₀ value.

References

A Comparative Guide to the Thermal Properties of Adamantane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of adamantane and its higher homologs, collectively known as diamondoids. Adamantane, the simplest diamondoid, possesses a unique, rigid, cage-like structure that imparts exceptional thermal stability. This characteristic is not only retained but is often enhanced in its larger isomers, making these compounds promising building blocks for advanced materials and pharmaceuticals where thermal resilience is paramount. This document summarizes key thermal data, details the experimental methodologies for their determination, and provides visual representations of experimental workflows and structure-property relationships.

I. Comparative Thermal Data of Adamantane Isomers

The thermal stability of adamantane and its isomers, such as diamantane and triamantane, is a defining characteristic. These compounds exhibit remarkably high melting and sublimation points compared to other hydrocarbons of similar molecular weight. This stability arises from their rigid, strain-free, three-dimensional structures, which mimic the crystal lattice of diamond.[1]

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Sublimation Behavior
AdamantaneC₁₀H₁₆136.23~270 (in sealed capillary)Readily sublimes at room temperature and atmospheric pressure.[1][2]
DiamantaneC₁₄H₂₀188.32~244-245Sublimes under vacuum.
TriamantaneC₁₈H₂₄240.41~360 (decomposes)Sublimes under vacuum.
TetramantaneC₂₂H₂₈292.50Data not readily available; expected to be high and decompose before melting.Expected to sublime under high vacuum.

Note: Adamantane and its lower isomers are known to sublime readily, which can make accurate boiling point determination challenging. The melting points are typically determined in sealed capillaries to prevent sublimation. For higher isomers like tetramantane, the thermal stability is so high that they may decompose before a true melting point can be observed under standard conditions.[1] The thermal stability of polymers has been shown to be significantly enhanced by the incorporation of adamantane and diamantane moieties, with diamantane-based polymers exhibiting even greater thermal stability than their adamantane counterparts.[1]

II. Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of adamantane isomers relies on standard techniques in thermal analysis, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

A. Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transition Analysis

DSC is employed to determine the melting point and detect any solid-solid phase transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the adamantane isomer into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sublimation during the experiment. For volatile samples, using a high-pressure crucible is recommended.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium and zinc.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point.

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a purge rate of 50 mL/min to prevent oxidation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

B. Thermogravimetric Analysis (TGA) for Sublimation and Decomposition Analysis

TGA is utilized to study the sublimation behavior and thermal decomposition of adamantane isomers.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the adamantane isomer into a ceramic or platinum TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of around 25°C.

    • Heat the sample at a constant rate, for example, 10°C/min or 20°C/min, to a high temperature (e.g., 600°C or higher) to ensure complete decomposition.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to study sublimation and decomposition without oxidation. To study oxidative stability, a similar experiment can be run in an air or oxygen atmosphere.

  • Data Analysis: The onset temperature of mass loss in the TGA curve indicates the beginning of sublimation or decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

III. Visualizing Experimental and Conceptual Frameworks

A. Experimental Workflow for Thermal Property Determination

The following diagram illustrates the typical workflow for characterizing the thermal properties of adamantane isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Adamantane Isomer DSC Differential Scanning Calorimetry (DSC) Sample->DSC 3-5 mg in sealed pan TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg in open pan MeltingPoint Melting Point & Phase Transitions DSC->MeltingPoint Decomposition Sublimation & Decomposition Temp. TGA->Decomposition

Workflow for Thermal Analysis of Adamantane Isomers.
B. Structure-Thermal Stability Relationship in Diamondoids

The exceptional thermal stability of diamondoids is directly correlated with their molecular structure. As the number of fused adamantane cages increases, the molecule becomes more rigid and its structure more closely resembles that of bulk diamond, leading to enhanced thermal stability.

structure_stability cluster_property Thermal Property Adamantane Adamantane (1 cage) Diamantane Diamantane (2 cages) Stability Increasing Thermal Stability Adamantane->Stability label_edge Increasing Number of Fused Cages Triamantane Triamantane (3 cages) Diamantane->Stability HigherDiamondoids Higher Diamondoids (>3 cages) Triamantane->Stability HigherDiamondoids->Stability

Relationship between Diamondoid Structure and Thermal Stability.

References

Safety Operating Guide

Navigating the Disposal of 1,3-Bis(4-methylphenyl)adamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Considerations

Adamantane and its derivatives are generally crystalline solids.[1] While specific toxicity data for 1,3-Bis(4-methylphenyl)adamantane is limited, related compounds are known to cause eye and skin irritation.[2][3] Some adamantane derivatives may also be harmful to aquatic life with long-lasting effects.[4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Hazard Summary of Related Adamantane Compounds:

Hazard ClassificationAdamantane1-Bromoadamantane1-Methyladamantane
Acute Oral Toxicity >10 g/kg (rat)[5]No data availableNo data available
Skin Corrosion/Irritation May be irritating[5]Not classified as hazardous[6]Causes skin irritation[3]
Serious Eye Damage/Irritation Causes serious eye irritation[2]Not classified as hazardous[6]Causes serious eye irritation[3]
Aquatic Toxicity Harmful to aquatic life[4]No data availableVery toxic to aquatic life[3]

This table summarizes data from available Safety Data Sheets for related compounds and should be used for general guidance only. The specific hazards of this compound may vary.

Step-by-Step Disposal Protocol

The overriding principle for the disposal of any laboratory chemical is to formulate a disposal plan before beginning any experimental work.[7] The following steps provide a general framework for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the Waste: Based on available data for similar compounds, this compound should be treated as a hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound with other waste streams.[7] It should be collected in a dedicated, properly labeled waste container. Incompatible materials, such as strong oxidizing agents, should be stored separately to prevent violent reactions.[6][8]

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a container that is chemically resistant to the compound and any solvents used. Plastic containers are often preferred for solid waste.[9] The container must have a secure, tight-fitting lid to prevent spills and evaporation.[8]

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant").[9] The date of waste accumulation should also be recorded.[8]

3. Accumulation and Storage:

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[8][9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Regular Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[8]

4. Disposal Request and Pickup:

  • Contact Environmental Health and Safety (EHS): Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS or equivalent department to arrange for pickup and disposal.[8][9]

  • Provide Necessary Information: Be prepared to provide EHS with all the information from the waste label.

Disposal Workflow Diagram:

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Storage cluster_Disposal Final Disposal GenerateWaste Generate this compound Waste SegregateWaste Segregate from Other Waste Streams GenerateWaste->SegregateWaste Containerize Place in a Labeled, Compatible Container SegregateWaste->Containerize StoreInSAA Store in Designated Satellite Accumulation Area Containerize->StoreInSAA InspectWeekly Weekly Inspection of Container and SAA StoreInSAA->InspectWeekly RequestPickup Request EHS Pickup When Full or Timelimit Reached InspectWeekly->RequestPickup EHS_Disposal EHS Manages Final Disposal RequestPickup->EHS_Disposal

Caption: Workflow for the proper disposal of this compound.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal: This compound is practically insoluble in water and may be harmful to aquatic life, making drain disposal inappropriate.[1][10]

  • Regular Trash: As a hazardous chemical, it cannot be disposed of in the regular trash.[10]

Minimizing Waste Generation

In line with the principles of green chemistry, laboratories should always strive to minimize waste generation.[7][9] This can be achieved by:

  • Ordering only the necessary quantities of the chemical.

  • Maintaining an accurate chemical inventory to avoid duplicate purchases.

  • Exploring possibilities of sharing surplus chemicals with other research groups.[9]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.

References

Essential Safety and Operational Guidance for Handling 1,3-Bis(4-methylphenyl)adamantane

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 1,3-Bis(4-methylphenyl)adamantane.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[1][2][3]Protects against splashes of hazardous materials and flying particles. For particularly hazardous operations, a full-face shield is recommended.[1]
Hand Protection Impervious gloves (e.g., nitrile).[2][4]Prevents skin contact with the chemical. Gloves should be inspected before each use and washed before removal.[2]
Body Protection Laboratory coat.Protects skin and clothing from spills.
Respiratory Protection Generally not required if handled in a well-ventilated area. If dust is generated, an approved particulate respirator should be used.[1]Minimizes inhalation of airborne particles.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Procedure Guideline Reference
Handling - Avoid contact with skin, eyes, or clothing.[5] - Avoid ingestion and inhalation.[5] - Avoid dust formation.[5] - Wash hands thoroughly after handling.[2][4] - Use in a well-ventilated area or in a chemical fume hood.[1][1][2][4][5]
Storage - Store in a tightly closed container.[4] - Keep in a dry and well-ventilated place. - Store away from incompatible materials such as oxidizing agents.[5][4][5]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure Reference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4][5][6][4][5][6]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5][6][4][5][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[5][5]

Disposal Plan

Proper disposal of chemical waste is necessary to prevent environmental contamination and ensure regulatory compliance. Assuming this compound is a non-hazardous solid waste, the following disposal plan should be followed.

Waste Type Disposal Method Key Considerations
Solid Chemical Waste - Dispose of in a designated, approved waste disposal plant.[4] - For non-hazardous solids, place directly into the dumpsters, not in laboratory trash cans.[7]- Do not dispose of in regular trash unless confirmed to be non-hazardous by EH&S. - Segregate from other waste streams.
Empty Containers - Triple rinse with a suitable solvent. - The rinsate may need to be collected as hazardous waste.[8] - Deface or remove labels from empty containers before disposal.[7]- Never reuse empty containers for other purposes.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for handling and disposing of this compound, incorporating the safety measures outlined above.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Review Safety Data Sheet (or equivalent information) B Don Personal Protective Equipment (PPE) A->B C Weigh and handle compound in a ventilated fume hood B->C D Perform experimental procedure C->D E Decontaminate work surfaces D->E F Segregate and label waste E->F G Dispose of solid waste in designated container F->G H Triple rinse and dispose of empty container F->H I Remove and properly store or dispose of PPE G->I H->I J Wash hands thoroughly I->J

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.